Methylcobalamin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C63H91CoN13O14P C63H91CoN13O14P- |
|---|---|
Molecular Weight |
1344.4 g/mol |
IUPAC Name |
carbanide;cobalt(2+);[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,5Z,7S,10Z,12S,13S,15Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl] phosphate |
InChI |
InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+2/p-2/t31-,34-,35-,36-,37+,41-,52-,53-,56-,57+,59-,60+,61+,62+;;/m1../s1 |
InChI Key |
QXOMMGINPOYKPR-WZHZPDAFSA-L |
Isomeric SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)([O-])O[C@H](C)CNC(=O)CC[C@@]4([C@H]([C@@H]5[C@]6([C@@]([C@@H](/C(=C(/C7=N/C(=C\C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/[C@H]([C@]7(C)CC(=O)N)CCC(=O)N)\C)/[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
Canonical SMILES |
[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+2] |
Synonyms |
CH3-B12 mecobalamin mecobalamin monohydrate mecobalamin, (13beta)-isomer mecobalamin, 3H-labeled mecobalamin, 57Co-labeled mecobalamin, Co-methyl-13C-labeled mecobalamin, Co-methyl-14C-labeled methylcobalamin methylcobalamine methylvitamin B12 |
Origin of Product |
United States |
Foundational & Exploratory
The Core Neuro-Regulatory Mechanisms of Methylcobalamin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcobalamin (B1676134) (MeCbl), the neurologically active form of vitamin B12, plays a pivotal role in the maintenance and regeneration of the nervous system. Its therapeutic potential in a range of neurological disorders, from peripheral neuropathy to neurodegenerative diseases, is an area of intense research. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound within neuronal cells, focusing on its molecular pathways, quantitative effects, and the experimental methodologies used to elucidate these functions.
Core Mechanism: The Methionine Cycle and Methylation
The primary mechanism of this compound in neuronal cells is its function as an essential cofactor for the enzyme methionine synthase.[1][2] This enzyme is central to the methionine cycle, a critical metabolic pathway that regenerates the essential amino acid methionine from homocysteine.[1]
The process begins with this compound donating its methyl group to homocysteine, converting it into methionine.[3] This reaction is crucial for maintaining low levels of homocysteine, an amino acid that can be neurotoxic at high concentrations. The newly synthesized methionine is then converted into S-adenosylmethionine (SAMe), a universal methyl donor for a vast array of transmethylation reactions within the neuron.[4]
SAMe-dependent methylation is vital for the synthesis and function of numerous neuronal components, including:
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Myelin: The protective sheath surrounding nerve fibers, essential for rapid nerve impulse transmission.
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Neurotransmitters: Chemicals that transmit signals between neurons.
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Phospholipids: Key components of neuronal cell membranes.
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Nucleic acids and proteins: Essential for neuronal survival and function.
A deficiency in this compound disrupts this cycle, leading to an accumulation of homocysteine and a decrease in SAMe, which can impair methylation processes and contribute to neurological damage.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative effects of this compound on various aspects of neuronal cell function as reported in the scientific literature.
| Table 1: Effect of this compound on Neuronal Survival | | :--- | :--- | | Cell Type | Cultured Rat Retinal Neurons | | Assay | Trypan Blue Exclusion | | Treatment | Chronic exposure to this compound, followed by 1mM Glutamate | | Concentration of MeCbl | % Cell Viability (Mean ± SEM) | | Control (Glutamate only) | 45.2 ± 2.1 | | 10⁻⁸ M | 55.1 ± 2.5* | | 10⁻⁷ M | 63.4 ± 3.0** | | 10⁻⁶ M | 70.2 ± 3.5** | | 10⁻⁵ M | 72.5 ± 3.8** | *p < 0.05, **p < 0.01 vs. control
| Table 2: Effect of this compound on Neurite Outgrowth | | :--- | :--- | | Cell Type | Cultured Neurons | | Assay | Quantification of neurite length | | Treatment | this compound | | Concentration of MeCbl | Effect | | > 100 nM | Promotes neurite outgrowth | *Specific quantitative data on the percentage increase in neurite length was not available in the searched articles.
| Table 3: Effect of this compound on Signaling Protein Activation | | :--- | :--- | | Cell Type | Schwann Cells | | Assay | Western Blot | | Treatment | this compound (100 µM) for 1 hour | | Protein | Normalized Density (Fold Change vs. Control) | | p-Erk1/2 | ~0.6* | | p-Akt | No significant change | *p < 0.05 vs. control
| Table 4: Effect of this compound on Myelin Basic Protein (MBP) Expression | | :--- | :--- | | Cell Type | Schwann Cells | | Assay | Western Blot | | Treatment | this compound (100 µM) for 72 hours in differentiation medium | | Protein | Normalized Density (Fold Change vs. Control) | | MBP | ~1.5* | *p < 0.05 vs. control
| Table 5: Effect of this compound on Inflammatory Cytokine Production | | :--- | :--- | | Cell Type | Peripheral Blood Mononuclear Cells | | Assay | ELISA | | Treatment | Mitogen (PHA or ConA) + this compound | | Concentration of MeCbl | % Suppression of IL-6 Production (average) | | 80 - 8,000 ng/ml | 60 - 70% | | Treatment | rIL-2 + this compound | | Concentration of MeCbl | % Decrease in IFN-gamma Production | | Dose-dependent | 46% |
| Table 6: Effect of this compound on Caspase-3 Activity | | :--- | :--- | | Cell Type | Neurons | | Assay | Caspase-3 Activity Assay | | Treatment | Apoptosis-inducing agent + this compound | | Effect | this compound has been shown to have anti-apoptotic effects, which would correlate with a decrease in caspase-3 activity. | *Specific quantitative data on the percentage decrease in caspase-3 activity was not available in the searched articles, but studies confirm its anti-apoptotic role.
Signaling Pathways Modulated by this compound
This compound exerts its neuroprotective and regenerative effects through the modulation of key intracellular signaling pathways.
The Erk1/2 and Akt Signaling Pathways
The Extracellular signal-regulated kinase 1/2 (Erk1/2) and the Protein Kinase B (Akt) pathways are crucial for neuronal survival, proliferation, and differentiation. Studies have shown that this compound can influence the activity of these pathways, although the effect can be cell-type specific. For instance, in Schwann cells, this compound has been observed to downregulate the activity of Erk1/2, which is associated with the promotion of myelin basic protein expression. In other neuronal contexts, activation of both Erk1/2 and Akt is linked to the pro-survival and neurite outgrowth effects of this compound, mediated through the methylation cycle.
Caption: this compound's role in the methylation cycle influencing Erk1/2 and Akt pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's effects on neuronal cells.
Neuronal Cell Culture and this compound Treatment
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Cell Source: Primary neuronal cultures are typically established from specific brain regions (e.g., cortex, hippocampus) of embryonic rats or mice.
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Plating: Dissociated neurons are plated onto culture dishes pre-coated with an adhesion factor like poly-L-lysine.
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Culture Medium: A neurobasal medium supplemented with B-27, L-glutamine, and penicillin-streptomycin (B12071052) is commonly used.
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This compound Treatment: this compound is dissolved in a suitable solvent (e.g., sterile water or PBS) and added to the culture medium at the desired final concentrations. For chronic exposure studies, the medium containing this compound is replaced every 2-3 days.
Caption: A generalized workflow for preparing and treating neuronal cell cultures.
Cell Viability Assessment: Trypan Blue Exclusion Assay
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Cell Harvest: Adherent neurons are detached using a gentle enzyme (e.g., Trypsin-EDTA) and all cells (including those in the supernatant) are collected by centrifugation.
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Resuspension: The cell pellet is resuspended in a known volume of phosphate-buffered saline (PBS) or serum-free medium.
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Staining: A small aliquot of the cell suspension is mixed with an equal volume of 0.4% trypan blue solution and incubated for 1-2 minutes.
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Counting: The mixture is loaded onto a hemocytometer, and both viable (unstained) and non-viable (blue-stained) cells are counted under a microscope.
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Calculation: Cell viability is expressed as the percentage of viable cells relative to the total number of cells.
Western Blotting for Erk1/2 and Akt Activation
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Protein Extraction: Treated and control neurons are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
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Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
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SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
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Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
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Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (active) and total forms of Erk1/2 and Akt.
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Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
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Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Immunofluorescence for Myelin Basic Protein (MBP)
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Cell Fixation: Schwann cells or co-cultures of neurons and Schwann cells are fixed with 4% paraformaldehyde.
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Permeabilization: The cells are permeabilized with a detergent such as Triton X-100 to allow antibody penetration.
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Blocking: Non-specific antibody binding is blocked using a solution of bovine serum albumin (BSA) or normal goat serum.
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Primary Antibody Incubation: The cells are incubated with a primary antibody specific for MBP.
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Secondary Antibody Incubation: After washing, the cells are incubated with a fluorescently labeled secondary antibody that binds to the primary antibody.
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Counterstaining and Mounting: The cell nuclei are often counterstained with DAPI, and the coverslips are mounted onto microscope slides.
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Imaging: The expression and localization of MBP are visualized using a fluorescence microscope.
Caspase-3 Activity Assay
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Cell Lysis: Treated and control neurons are lysed to release intracellular contents.
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Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorometric reporter is added to the cell lysates.
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Incubation: The reaction is incubated at 37°C to allow for caspase-3 to cleave the substrate.
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Detection: The resulting colorimetric or fluorescent signal is measured using a microplate reader.
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Quantification: The caspase-3 activity is proportional to the signal generated and is typically normalized to the total protein concentration of the lysate.
Gene Regulation
While the primary actions of this compound are post-translational (as a cofactor), its influence on the methylation cycle can indirectly affect gene expression. SAMe is the methyl donor for DNA and histone methylation, epigenetic modifications that play a crucial role in regulating gene transcription. Alterations in SAMe levels due to this compound deficiency or supplementation could, therefore, lead to changes in the expression of genes critical for neuronal function and survival. However, direct, large-scale studies quantifying these this compound-induced gene expression changes in neuronal cells are still an emerging area of research.
Conclusion
This compound's mechanism of action in neuronal cells is multifaceted, centered on its indispensable role in the methionine cycle. By ensuring the continuous production of methionine and SAMe, this compound supports essential methylation reactions that are fundamental to myelin formation, neurotransmitter synthesis, and the integrity of neuronal membranes. Furthermore, its influence extends to the modulation of critical signaling pathways that govern neuronal survival and regeneration. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound for neurological health.
References
- 1. This compound: A Potential Vitamin of Pain Killer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Causes and consequences of impaired methionine synthase activity in acquired and inherited disorders of vitamin B12 metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Methylcobalamin in DNA Methylation and Epigenetic Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcobalamin (B1676134), the active form of vitamin B12, is a critical cofactor in one-carbon metabolism, a fundamental biochemical pathway essential for life. This pathway culminates in the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of biological methylation reactions, including the epigenetic modification of DNA. DNA methylation is a pivotal mechanism in the regulation of gene expression, cellular differentiation, and the maintenance of genomic stability. Dysregulation of this process is implicated in numerous pathologies, including cancer and neurodegenerative diseases. This technical guide provides an in-depth exploration of the impact of this compound on DNA methylation and epigenetic regulation. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are investigating the therapeutic potential of this compound and its role in epigenetic modulation.
Introduction
Epigenetic modifications, heritable changes in gene function that do not involve alterations to the DNA sequence, are fundamental to cellular identity and function. Among these, DNA methylation, the addition of a methyl group to the 5-position of cytosine, is one of the most studied and critical mechanisms. This process is catalyzed by a family of enzymes known as DNA methyltransferases (DNMTs). The availability of methyl groups for this reaction is directly dependent on the one-carbon metabolism pathway, where this compound plays an indispensable role.
This compound serves as a crucial cofactor for the enzyme methionine synthase (MTR), which catalyzes the remethylation of homocysteine to methionine.[1][2] Methionine is subsequently converted to S-adenosylmethionine (SAM), the primary methyl donor for all cellular methylation reactions, including DNA methylation.[3][4] Therefore, the status of this compound directly influences the cellular methylation potential and, consequently, the epigenetic landscape.
Deficiencies in vitamin B12 have been linked to global and gene-specific changes in DNA methylation, leading to aberrant gene expression and an increased risk for various diseases.[5] Conversely, supplementation with this compound has been shown to modulate DNA methylation patterns, highlighting its therapeutic potential in conditions associated with epigenetic dysregulation. This guide will delve into the technical details of this compound's impact on these processes.
The One-Carbon Metabolism Pathway and this compound's Role
The one-carbon metabolism is a network of interconnected biochemical pathways that transfer one-carbon units. This process is vital for the synthesis of nucleotides, amino acids, and, most importantly for epigenetics, the generation of SAM.
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As depicted in the diagram, 5-methyltetrahydrofolate (5-MTHF), a form of folate, donates a methyl group to cobalamin (vitamin B12) to form this compound. This compound then serves as the methyl donor for the conversion of homocysteine to methionine, a reaction catalyzed by methionine synthase (MTR). This step is critical, as a deficiency in this compound can lead to the accumulation of homocysteine, a risk factor for various diseases, and a decrease in the synthesis of methionine.
Methionine is then adenylated to form SAM. SAM is the primary substrate for DNMTs, which transfer its methyl group to cytosine residues in DNA. This process converts SAM to S-adenosylhomocysteine (SAH), which is subsequently hydrolyzed to homocysteine, completing the methionine cycle. The ratio of SAM to SAH is a critical indicator of the cell's methylation capacity, with a lower ratio indicating reduced methylation potential.
Quantitative Impact of this compound on DNA Methylation and Related Factors
The influence of this compound on DNA methylation can be quantified at several levels, including global DNA methylation, gene-specific methylation, the expression and activity of DNMTs, and the levels of key metabolites in the one-carbon pathway.
Global and Gene-Specific DNA Methylation
Long-term supplementation with vitamin B12 has been shown to induce changes in the DNA methylome. While some studies report no pronounced effects on global DNA methylation, others have identified significant alterations in differentially methylated regions (DMRs) and CpG sites.
| Study Parameter | Intervention Group | Placebo Group | Outcome | Reference |
| Differentially Methylated Regions (DMRs) | Folic acid (400 µ g/day ) + Vitamin B12 (500 µ g/day ) for 2 years | Placebo | 6 statistically significant DMRs identified. Pronounced changes in DIRAS3, ARMC8, and NODAL genes. | |
| Differentially Methylated CpGs (DMCs) | Vitamin B12 supplementation | Placebo | 589 DMCs and 2892 DMRs with significant methylation changes. | |
| Differentially Methylated CpGs (DMCs) | Vitamin B12 + Folic acid supplementation | Placebo | 169 DMCs and 3241 DMRs with significant methylation changes. | |
| Global DNA Methylation | Vitamin B12 treatment (10 ng/ml) on SH-SY5Y cells | Control | 1.13% increase in methylation at HOXA4 loci. | |
| Global CpG Methylation | Vitamin B12 supplementation in human ileal epithelial cells | PBS control | Significantly higher global CpG methylation levels. |
DNA Methyltransferase (DNMT) Expression
This compound can also influence the expression of the enzymes responsible for DNA methylation.
| Gene | Condition | Fold Change in Expression | Cell/Tissue Type | Reference |
| DNMT3a | Vitamin B12 adjuvant therapy in infected rats | 1.6-fold decrease | Hippocampus | |
| DNMT3A, DNMT1, MECP2 | Excess Vitamin B12 (2x normal) | Control | Expected decrease in expression | Human neuronal SH-SY5Y cells |
Metabolite Levels in One-Carbon Metabolism
The availability of this compound directly impacts the levels of key metabolites in the one-carbon pathway, which in turn affects the methylation potential.
| Metabolite | Condition | Outcome | Population | Reference |
| Homocysteine | 2-year Folic acid + Vitamin B12 supplementation | Median change of -5.3 µmol/L | Elderly subjects | |
| S-Adenosylhomocysteine (SAH) | Cobalamin deficiency | Elevated in 64% of the cohort | Elderly subjects | |
| SAH | High-dose oral cobalamin therapy | Significantly lowered SAH levels | Elderly subjects with elevated MMA | |
| S-Adenosylmethionine (SAM) / SAH Ratio | Cobalamin deficiency | Low SAM/SAH ratio (2.5) | Subjects with megaloblastic anemia | |
| SAM / SAH Ratio | Parenteral cobalamin therapy | Correction of the SAM/SAH ratio | Subjects with megaloblastic anemia |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to assess the impact of this compound on DNA methylation and epigenetic regulation.
Quantification of Global and Gene-Specific DNA Methylation
Bisulfite Sequencing: This is the gold standard for DNA methylation analysis, providing single-nucleotide resolution.
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Principle: Treatment of genomic DNA with sodium bisulfite converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent PCR amplification and sequencing allow for the identification of methylated sites.
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Detailed Protocol:
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DNA Extraction: Isolate high-quality genomic DNA from cells or tissues of interest using a commercial kit.
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Bisulfite Conversion: Treat 200-500 ng of genomic DNA with sodium bisulfite using a commercially available kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit). This process typically involves denaturation, bisulfite treatment, and desulfonation steps.
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Library Preparation (for Whole-Genome Bisulfite Sequencing - WGBS):
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Fragment the bisulfite-converted DNA to the desired size (e.g., 200-400 bp) by sonication.
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Perform end-repair, A-tailing, and ligation of methylated sequencing adapters.
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Carry out PCR amplification with primers specific to the adapters.
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Targeted Sequencing (for specific genes):
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Design primers specific to the bisulfite-converted DNA sequence of the gene of interest.
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Perform PCR to amplify the target region.
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Sequencing: Sequence the prepared libraries or PCR products using a next-generation sequencing platform (e.g., Illumina).
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Data Analysis:
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Align the sequencing reads to a reference genome.
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Calculate the methylation level for each CpG site as the ratio of methylated reads (C) to the total number of reads (C + T).
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Quantification of DNMT Gene Expression
Quantitative Real-Time PCR (qRT-PCR): This technique is used to measure the mRNA expression levels of DNMT genes.
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Principle: Reverse transcription of RNA to cDNA is followed by PCR amplification with gene-specific primers in the presence of a fluorescent dye. The amount of fluorescence is proportional to the amount of amplified DNA, allowing for quantification of the initial mRNA levels.
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Detailed Protocol:
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RNA Extraction: Isolate total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).
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cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
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qPCR Reaction: Set up the qPCR reaction with cDNA template, gene-specific primers for the target DNMT (e.g., DNMT1, DNMT3A) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix containing a fluorescent dye (e.g., SYBR Green).
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Thermal Cycling: Perform the qPCR on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
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Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.
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Measurement of Methionine Synthase Activity
Spectrophotometric Assay: This method measures the activity of methionine synthase by monitoring the formation of tetrahydrofolate (THF).
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Principle: The product of the methionine synthase reaction, THF, is converted to methenyltetrahydrofolate under acidic conditions, which can be quantified by its absorbance at 350 nm.
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Detailed Protocol (based on Drummond et al.):
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Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate), dithiothreitol (B142953) (DTT), S-adenosylmethionine (AdoMet), homocysteine, and the enzyme source (cell or tissue lysate).
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Initiation: Start the reaction by adding the substrate, 5-methyltetrahydrofolate (CH3-H4folate), and incubate at 37°C.
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Termination and Derivatization: Stop the reaction by adding a solution of 5N HCl in 60% formic acid. Heat the mixture at 80°C for 10 minutes to convert THF to methenyltetrahydrofolate.
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Measurement: Centrifuge the sample to pellet any precipitate and measure the absorbance of the supernatant at 350 nm.
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Calculation: Calculate the enzyme activity based on the extinction coefficient of methenyltetrahydrofolate.
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Quantification of S-Adenosylmethionine (SAM)
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a highly sensitive and specific method for the quantification of SAM.
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Principle: SAM is extracted from biological samples, separated by liquid chromatography, and then detected and quantified by mass spectrometry.
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Detailed Protocol:
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Sample Preparation: Extract SAM from cells, tissues, or plasma using an acidic solution (e.g., perchloric acid or trichloroacetic acid) to ensure its stability.
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Chromatographic Separation: Inject the extracted sample onto a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column to separate SAM from other metabolites.
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Mass Spectrometry Detection: Introduce the eluent from the LC column into a mass spectrometer. Use tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode for specific and sensitive detection of SAM.
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Quantification: Quantify the concentration of SAM in the sample by comparing its peak area to that of a known concentration of a stable isotope-labeled internal standard.
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Signaling Pathways and Logical Relationships
The intricate interplay between this compound, one-carbon metabolism, and DNA methylation can be visualized through signaling pathway diagrams.
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This diagram illustrates the direct causal chain from this compound to the regulation of gene expression. As a cofactor for methionine synthase, this compound is essential for the regeneration of methionine and the subsequent synthesis of SAM. An adequate supply of SAM is necessary for the proper functioning of DNMTs, which in turn establish and maintain DNA methylation patterns. These patterns are critical for controlling which genes are expressed, thereby influencing fundamental cellular processes and contributing to health or disease.
Conclusion
This compound is a cornerstone of epigenetic regulation through its pivotal role in the one-carbon metabolism pathway. By ensuring the continuous supply of methyl groups for DNA methylation, it directly influences the epigenetic landscape of the cell. The quantitative data presented in this guide underscore the tangible impact of this compound on global and gene-specific methylation, DNMT expression, and key metabolic intermediates. The detailed experimental protocols provide a practical framework for researchers to investigate these effects further. A thorough understanding of the mechanisms by which this compound modulates DNA methylation is paramount for the development of novel therapeutic strategies targeting epigenetic dysregulation in a wide range of human diseases. This technical guide serves as a foundational resource to aid in these critical research and development endeavors.
References
- 1. Vitamin B12—Multifaceted In Vivo Functions and In Vitro Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cobalamin-dependent methionine synthase is a modular protein with distinct regions for binding homocysteine, methyltetrahydrofolate, cobalamin, and adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Folate, vitamin B₁₂, and S-adenosylmethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mthfrgenehealth.com [mthfrgenehealth.com]
The Role of Methylcobalamin in Peripheral Nerve Regeneration: A Technical Guide
Abstract
Methylcobalamin (B1676134) (MeCbl), the active coenzyme form of vitamin B12, plays a critical role in the maintenance and regeneration of the peripheral nervous system (PNS). Its neurotherapeutic effects extend beyond simple metabolic functions, actively participating in signaling pathways that govern axonal growth, myelination, and functional recovery following nerve injury. Preclinical evidence from both in vivo and in vitro models demonstrates that high-dose this compound enhances the expression of key neurotrophic factors, promotes the differentiation of Schwann cells, and accelerates the structural and functional repair of damaged nerves. Mechanistically, MeCbl influences the methylation cycle and modulates critical signaling cascades, including the Erk1/2 and Akt pathways, which are pivotal for neuronal survival and neurite outgrowth. This technical guide synthesizes the current understanding of this compound's role in peripheral nerve regeneration, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to inform researchers, scientists, and drug development professionals.
Introduction to Peripheral Nerve Regeneration
Peripheral nerve injuries (PNIs) are a common clinical problem that can lead to significant sensory and motor function loss, severely impacting a patient's quality of life.[1] While the peripheral nervous system possesses an intrinsic capacity for regeneration, the process is often slow and incomplete.[2] Following an injury, a complex sequence of events known as Wallerian degeneration occurs, involving the breakdown of the axon and myelin sheath distal to the lesion.[3] This is followed by a regenerative phase, where Schwann cells (SCs), the primary glial cells of the PNS, play a crucial role by dedifferentiating, proliferating, and forming Büngner bands that guide regenerating axons back to their targets.[3][4]
Pharmacological interventions aim to enhance this natural process. This compound, a readily utilized form of vitamin B12, has shown significant promise as a neuroregenerative agent. It has a unique affinity for neural tissues and is essential for the metabolism of nucleic acids, proteins, and lipids, which are fundamental processes in nerve repair.
Biochemical Role and Core Mechanisms
This compound's fundamental role is as a coenzyme for methionine synthase. This enzyme is crucial for the methylation cycle, which converts homocysteine to methionine. Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous transmethylation reactions, including the synthesis of DNA, proteins, neurotransmitters, and phospholipids—the building blocks of the myelin sheath. This biochemical activity forms the basis for its neuroregenerative effects.
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Caption: The central role of this compound in the methylation cycle.
Key Signaling Pathways in Nerve Regeneration
This compound exerts its pro-regenerative effects by modulating specific intracellular signaling pathways in both neurons and Schwann cells.
Pro-Regenerative Signaling in Neurons
In dorsal root ganglion (DRG) neurons, high concentrations of this compound have been shown to activate the Erk1/2 and Akt signaling pathways. Activation of these kinases is crucial for promoting neuronal survival and stimulating neurite outgrowth. This activation is mediated through the methylation cycle, linking the fundamental biochemical role of MeCbl directly to downstream regenerative signaling.
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Caption: this compound-induced pro-regenerative signaling in neurons.
Pro-Myelination Signaling in Schwann Cells
In contrast to its effect on neurons, this compound promotes the differentiation of Schwann cells by downregulating the activity of Erk1/2. Persistent Erk1/2 activation keeps Schwann cells in a proliferative, dedifferentiated state. By suppressing this pathway, MeCbl encourages the cells to exit the cell cycle and begin the process of remyelination. This leads to an increased expression of myelin basic protein (MBP), a critical component of the myelin sheath. Interestingly, MeCbl does not appear to stimulate Schwann cell proliferation itself, but rather facilitates their crucial transition to a myelinating phenotype.
dot
References
- 1. Restorative effect and mechanism of mecobalamin on sciatic nerve crush injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. actascientific.com [actascientific.com]
- 3. This compound promotes the differentiation of Schwann cells and remyelination in lysophosphatidylcholine-induced demyelination of the rat sciatic nerve - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Facilitates Collateral Sprouting of Donor Axons and Innervation of Recipient Muscle in End-to-Side Neurorrhaphy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Methylcobalamin's Analgesic Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcobalamin (B1676134) (MeCbl), the active form of vitamin B12, has emerged as a significant therapeutic agent in the management of various pain states, particularly those of neuropathic origin.[1][2][3] While its clinical efficacy in alleviating symptoms such as allodynia and hyperalgesia is increasingly documented, a deeper understanding of its molecular mechanisms of action is crucial for optimizing its therapeutic use and for the development of novel analgesic drugs.[3] This technical guide provides an in-depth exploration of the core molecular pathways and mechanisms through which this compound exerts its analgesic effects. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the intricate signaling cascades involved.
The analgesic properties of this compound are multifaceted, extending beyond its well-established role in neuronal protection and regeneration.[1][2] Emerging evidence points to its significant modulatory effects on neuroinflammation, ion channel activity, and key intracellular signaling pathways that are pivotal in the pathogenesis of pain.[1][4][5] This guide will systematically dissect these mechanisms, offering a comprehensive resource for researchers in the field of pain and neuropharmacology.
Quantitative Data on the Analgesic Effects of this compound
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound on various molecular and behavioral endpoints related to pain.
Table 1: Effects of this compound on Pain Behavior
| Animal Model | Pain Type | This compound Dose | Administration Route | Duration of Treatment | Outcome Measure | Quantitative Result | Reference |
| Rat | Vincristine-induced neuropathic pain | 0.5 mg/kg | Intraperitoneal | Daily | Mechanical allodynia (50% paw withdrawal threshold) | Significant increase in withdrawal threshold compared to vincristine-treated group. | [4] |
| Rat | Chronic compression of dorsal root ganglion (DRG) | 2.5 mg/kg | Intraperitoneal | Daily for 28 days | Mechanical allodynia | Alleviation of mechanical allodynia symptoms. | [1] |
| Rat | Spinal nerve ligation-induced neuropathic pain | 100 µg | Intramuscular | Twice a week for 14 weeks | Mechanical allodynia (von Frey filaments) | Significant increase in pain threshold compared to control. | [4] |
| Rat | Sciatic nerve injury | High doses | Continuous administration | Not specified | Functional recovery | Improved nerve regeneration and functional recovery. | [6] |
Table 2: Modulation of Pro- and Anti-Inflammatory Cytokines by this compound
| Animal Model | Tissue Analyzed | This compound Dose | Outcome Measure | Quantitative Result | Reference |
| Rat (Vincristine-induced neuropathy) | Spinal dorsal horn | 0.5 mg/kg | TNF-α protein expression | Significantly decreased compared to vincristine-treated group. | [4] |
| Rat (Vincristine-induced neuropathy) | Spinal dorsal horn | 0.5 mg/kg | IL-10 protein expression | Significantly increased compared to vincristine-treated group. | [4] |
| In vitro (Trophoblast cells) | Cell culture supernatant | Not specified | TNF-α mRNA expression | Downregulated. | [1] |
| In vitro | Not specified | Not specified | IL-6 secretion | Regulated. | [1] |
| In vitro | Not specified | Not specified | IL-1β secretion | Regulated. | [1] |
Table 3: Effects of this compound on Key Signaling Molecules and Ion Channels
| Animal Model/Cell Type | Target Molecule/Ion Channel | This compound Dose | Outcome Measure | Quantitative Result | Reference |
| Rat (Spinal nerve ligation) | Voltage-gated sodium channels (VGSCs) | 100 µg and 150 µg | VGSC expression in nerve tissue | No VGSC expression observed. | [4] |
| Rat (Neuropathic pain) | Phosphorylated p38 MAPK in DRG | 15 µg/kg twice daily for 21 days | Protein expression | Decreased. | [1] |
| Rat (Neuropathic pain) | TRPA1 in DRG | 15 µg/kg twice daily for 21 days | Protein expression | Decreased. | [1] |
| Rat (Neuropathic pain) | TRPM8 in DRG | 15 µg/kg twice daily for 21 days | Protein expression | Decreased. | [1] |
| Rat (Sciatic nerve injury) | Erk1/2 and Akt activities | Concentrations above 100 nM | Protein phosphorylation | Increased. | [6] |
| Rat (Vincristine-induced neuropathy) | Phosphorylated p65 (NF-κB subunit) in spinal dorsal horn | 0.5 mg/kg | Protein expression | Significantly decreased. | [4] |
Key Signaling Pathways Modulated by this compound
This compound exerts its analgesic effects by modulating several key intracellular signaling pathways implicated in the sensitization of nociceptive neurons and neuroinflammation.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and is known to be activated in neuropathic pain states, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.[4] this compound has been shown to suppress the activation of the NF-κB pathway in the spinal dorsal horn.[4] This is achieved by inhibiting the phosphorylation of the p65 subunit of NF-κB, which prevents its translocation to the nucleus and subsequent pro-inflammatory gene expression.[4]
Caption: this compound inhibits NF-κB signaling.
Modulation of MAPK Signaling Pathways
Mitogen-activated protein kinases (MAPKs), including p38 MAPK and Erk1/2, are crucial in the transmission and modulation of pain signals.[1] this compound has been shown to decrease the expression of phosphorylated p38 MAPK in the dorsal root ganglion, a key site of peripheral sensitization.[1] Conversely, it promotes nerve regeneration by increasing the activities of Erk1/2 and Akt.[6]
Caption: this compound's dual role in MAPK signaling.
Upregulation of Brain-Derived Neurotrophic Factor (BDNF)
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin involved in neuronal survival, growth, and synaptic plasticity.[7] this compound has been shown to boost the secretion of BDNF, which contributes to its neuroregenerative and analgesic effects.[1]
Caption: this compound promotes BDNF-mediated nerve regeneration.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the study of this compound's analgesic effects. These protocols are synthesized from the available literature and are intended as a guide for researchers.
Animal Model of Neuropathic Pain (Vincristine-Induced)
-
Objective: To induce a state of neuropathic pain in rodents that mimics chemotherapy-induced peripheral neuropathy.
-
Animals: Adult male Sprague-Dawley rats (200-250g).
-
Procedure:
-
Vincristine (B1662923) sulfate (B86663) is administered via intraperitoneal (i.p.) injection. A common dosing schedule is daily injections for a period of 10-14 days.
-
Control animals receive saline injections following the same schedule.
-
Pain behavior is assessed at baseline and at regular intervals throughout the study.
-
-
Behavioral Testing (Mechanical Allodynia):
-
Rats are placed in individual Plexiglas chambers on a wire mesh floor and allowed to acclimate for at least 30 minutes.
-
A series of calibrated von Frey filaments with increasing bending forces are applied to the plantar surface of the hind paw.
-
The 50% paw withdrawal threshold is determined using the up-down method. A positive response is a sharp withdrawal of the paw.
-
-
This compound Treatment:
-
This compound is dissolved in saline and administered via i.p. injection at the desired dose (e.g., 0.5 mg/kg) daily, either concurrently with or following the vincristine treatment period.
-
Western Blot Analysis for Protein Expression
-
Objective: To quantify the expression levels of specific proteins (e.g., TNF-α, p-p65, p-p38) in tissue samples.
-
Sample Preparation:
-
Animals are euthanized, and the spinal dorsal horn or dorsal root ganglia are rapidly dissected and snap-frozen in liquid nitrogen.
-
Tissues are homogenized in RIPA lysis buffer containing a cocktail of protease and phosphatase inhibitors.
-
The homogenate is centrifuged at high speed (e.g., 12,000 x g) at 4°C for 20 minutes to pellet cellular debris.
-
The supernatant (protein lysate) is collected, and the protein concentration is determined using a BCA protein assay.
-
-
Electrophoresis and Transfer:
-
Equal amounts of protein (e.g., 20-40 µg) per sample are mixed with Laemmli sample buffer, boiled for 5 minutes, and loaded onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE).
-
Proteins are separated by size via gel electrophoresis.
-
The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The PVDF membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
The membrane is incubated overnight at 4°C with a primary antibody specific to the protein of interest (e.g., rabbit anti-TNF-α, rabbit anti-p-p65) diluted in blocking buffer.
-
The membrane is washed three times with TBST for 10 minutes each.
-
The membrane is then incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP).
-
After another series of washes, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
The band intensities are quantified using densitometry software and normalized to a loading control protein (e.g., β-actin or GAPDH).
-
Immunohistochemistry for Protein Localization
-
Objective: To visualize the localization and expression of specific proteins within tissue sections.
-
Tissue Preparation:
-
Animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde in phosphate-buffered saline (PBS).
-
The spinal cord or dorsal root ganglia are dissected and post-fixed in 4% paraformaldehyde for 4-6 hours at 4°C.
-
Tissues are cryoprotected by immersion in a series of sucrose (B13894) solutions of increasing concentration (e.g., 15% and 30%).
-
The tissues are then embedded in optimal cutting temperature (OCT) compound and frozen.
-
Cryostat sections (e.g., 10-20 µm thick) are cut and mounted on charged glass slides.
-
-
Staining Procedure:
-
Sections are washed with PBS to remove the OCT compound.
-
Permeabilization is performed with a solution of PBS containing 0.3% Triton X-100 for 10-15 minutes.
-
Sections are blocked for 1 hour at room temperature with a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100).
-
The sections are incubated overnight at 4°C with the primary antibody diluted in the blocking solution.
-
After washing with PBS, the sections are incubated for 1-2 hours at room temperature with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG).
-
Cell nuclei can be counterstained with DAPI.
-
The slides are coverslipped with an anti-fade mounting medium.
-
-
Imaging:
-
The stained sections are visualized using a fluorescence or confocal microscope.
-
Images are captured, and the intensity and distribution of the fluorescent signal are analyzed.
-
Conclusion
The analgesic effects of this compound are mediated by a complex interplay of molecular mechanisms that converge to attenuate neuroinflammation, suppress neuronal hyperexcitability, and promote nerve regeneration. Its ability to downregulate pro-inflammatory cytokines like TNF-α through the inhibition of the NF-κB pathway, modulate pain-related MAPK signaling, and enhance the expression of neurotrophic factors like BDNF underscores its therapeutic potential.[1][4][6][7] Furthermore, its influence on the expression and function of key ion channels involved in nociception, such as VGSCs and TRP channels, provides another layer of its analgesic action.[1][4]
This guide provides a foundational understanding of the molecular basis of this compound's analgesic properties, offering valuable insights for researchers and clinicians. Further investigation into these pathways will undoubtedly pave the way for more targeted and effective pain therapies.
References
- 1. This compound as a candidate for chronic peripheral neuropathic pain therapy: review of molecular pharmacology action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KoreaMed [koreamed.org]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound on Voltage-Gated Sodium Channels (Vgscs) Expression in Neuropathic Painanimal Model – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. This compound ameliorates neuropathic pain induced by vincristine in rats: Effect on loss of peripheral nerve fibers and imbalance of cytokines in the spinal dorsal horn - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound increases Erk1/2 and Akt activities through the methylation cycle and promotes nerve regeneration in a rat sciatic nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in Combination with Early Intervention of Low-Intensity Pulsed Ultrasound Potentiates Nerve Regeneration and Functional Recovery in a Rat Brachial Plexus Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of Methylcobalamin in the Wood-Ljungdahl Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Wood-Ljungdahl pathway is a cornerstone of anaerobic metabolism, enabling certain microorganisms to fix carbon dioxide and synthesize acetyl-CoA, a central precursor for biosynthesis and energy conservation. This pathway is notable for its utilization of organometallic intermediates, with methylcobalamin (B1676134) playing a pivotal role as a transient carrier of a methyl group. This technical guide provides an in-depth exploration of this compound's involvement in this ancient and vital metabolic route. We will delve into the core biochemical reactions, the intricate enzymology, and the sophisticated experimental methodologies used to elucidate its function. Quantitative data are summarized for comparative analysis, and detailed experimental protocols are provided for key analytical techniques. Furthermore, signaling pathways and experimental workflows are visualized using the DOT language to offer a clear and comprehensive understanding of the molecular choreography at the heart of this remarkable pathway.
Introduction
The Wood-Ljungdahl pathway, also known as the reductive acetyl-CoA pathway, is a non-photosynthetic mode of carbon fixation employed by acetogenic bacteria and other anaerobic microbes.[1][2] It facilitates the conversion of one-carbon compounds, such as carbon dioxide (CO2) and carbon monoxide (CO), into the two-carbon molecule acetyl-CoA.[2] This pathway is bifurcated into two main branches: the Eastern (or methyl) branch and the Western (or carbonyl) branch.[3] The Eastern branch is responsible for the reduction of CO2 to a methyl group, which is then transferred to the cobalt center of a corrinoid cofactor, forming this compound.[3] The Western branch involves the reduction of another molecule of CO2 to carbon monoxide. Finally, the acetyl-CoA synthase (ACS) enzyme catalyzes the condensation of the methyl group from this compound, the carbon monoxide, and coenzyme A to produce acetyl-CoA.
This compound, a biologically active form of vitamin B12, is central to this process, acting as an intermediate methyl carrier. Its involvement is primarily through the Corrinoid Iron-Sulfur Protein (CFeSP), which houses the cobalamin cofactor. The unique reactivity of the cobalt-carbon bond in this compound is harnessed to facilitate the transfer of a methyl cation, a challenging chemical transformation. Understanding the intricacies of this compound's role in the Wood-Ljungdahl pathway is not only fundamental to microbial physiology and global carbon cycling but also holds potential for applications in biofuel production and the development of novel antimicrobial agents targeting these metabolic pathways.
The Methyl Branch: Generation and Transfer of the Methyl Group
The journey of the methyl group in the Wood-Ljungdahl pathway begins with the reduction of CO2 and culminates in its transfer to acetyl-CoA synthase. This process involves a series of enzymatic steps and the critical participation of this compound.
Formation of Methyl-Tetrahydrofolate
The initial steps of the Eastern branch involve the reduction of CO2 to formate, which is then incorporated into the tetrahydrofolate (THF) cycle. A series of enzymatic reactions reduces the formyl group to a methyl group, resulting in the formation of methyl-tetrahydrofolate (CH3-H4folate).
The Role of Methyltransferase (MeTr)
The key step involving this compound is catalyzed by the enzyme methyltransferase (MeTr), also known as AcsE. MeTr facilitates the transfer of the methyl group from CH3-H4folate to the reduced cobalt(I) center of the corrinoid cofactor within the Corrinoid Iron-Sulfur Protein (CFeSP). This reaction proceeds via an SN2 mechanism, where the highly nucleophilic Co(I) attacks the methyl group of CH3-H4folate.
The Corrinoid Iron-Sulfur Protein (CFeSP)
The CFeSP is a heterodimeric protein that contains both a cobalamin cofactor and a [4Fe-4S] cluster. The cobalt atom in the corrin (B1236194) ring cycles between three oxidation states: Co(I), Co(II), and Co(III). The catalytically active state for accepting the methyl group is Co(I). The [4Fe-4S] cluster is thought to play a role in maintaining the cobalt in its active reduced state. Upon accepting the methyl group, the cobalt is oxidized to Co(III), forming a stable methyl-Co(III) species, which is essentially this compound bound to the protein.
Methyl Group Transfer to Acetyl-CoA Synthase (ACS)
The final step in the methyl branch is the transfer of the methyl group from the methyl-Co(III) of CFeSP to the nickel-iron-sulfur cluster (the A-cluster) of the acetyl-CoA synthase (ACS) component of the bifunctional CO dehydrogenase/acetyl-CoA synthase (CODH/ACS) enzyme complex. This transfer is a reversible process that slightly favors the formation of the methylated ACS.
Quantitative Data
The following tables summarize key quantitative data related to the methyl transfer reactions in the Wood-Ljungdahl pathway.
Table 1: Kinetic Parameters of Methyltransferase (MeTr) from Clostridium thermoaceticum
| Parameter | Value | Conditions | Reference |
| kcat | 14.7 ± 1.7 s⁻¹ | pH not specified | |
| Km (CFeSP) | 12 ± 4 µM | pH not specified | |
| Km ((6S)-CH3-H4folate) | 2.0 ± 0.3 µM | pH not specified |
Table 2: Thermodynamic and Redox Properties
| Parameter | Value | Conditions | Reference |
| Co²⁺/¹⁺ reduction potential (CFeSP) | -504 mV | pH not specified | |
| [4Fe-4S]²⁺/¹⁺ reduction potential (CFeSP) | -523 mV | pH not specified | |
| Keq (Methyl transfer from CFeSP to ACS) | ~2.3 | Low reduction potentials | |
| ΔG°' (CO₂ + 4H₂ → CH₃COOH + 2H₂O) | -95 kJ/mol | Standard conditions | |
| ΔG°' (4H₂ + 2CO₂ → CH₄ + 2H₂O) | -131 kJ/mol | Standard conditions |
Table 3: Intracellular Metabolite Concentrations in Clostridium autoethanogenum
| Metabolite | Concentration (µM) | Growth Condition | Reference |
| Acetyl-CoA | Not explicitly quantified | CO gas fermentation | |
| Other TCA cycle intermediates | Quantified (see reference) | CO gas fermentation |
Note: Direct quantification of this compound and its immediate precursors in acetogens is challenging and not widely reported. The data for C. autoethanogenum provides context for the metabolic environment.
Experimental Protocols
Anaerobic Purification of Corrinoid Iron-Sulfur Protein (CFeSP)
This protocol is adapted from methodologies described for the purification of oxygen-sensitive iron-sulfur proteins.
Materials:
-
Cell paste of an acetogenic bacterium (e.g., Moorella thermoacetica) overexpressing CFeSP.
-
Anaerobic chamber (e.g., Coy Labs or similar) with an atmosphere of N₂/H₂ (e.g., 95:5) and a palladium catalyst to maintain O₂ levels below 2 ppm.
-
Sonicator.
-
Centrifuge capable of handling large volumes under anaerobic conditions.
-
FPLC system (e.g., ÄKTA) housed within or connected to the anaerobic chamber.
-
Chromatography columns (e.g., anion exchange, size exclusion).
-
All buffers must be made with deoxygenated water and stored under anaerobic conditions. A typical buffer might be 50 mM Tris-HCl, pH 7.6, containing 2 mM dithiothreitol (B142953) (DTT).
Procedure:
-
Cell Lysis:
-
Transfer the frozen cell pellet into the anaerobic chamber.
-
Resuspend the pellet in a minimal volume of ice-cold anaerobic lysis buffer.
-
Lyse the cells by sonication on ice. Perform sonication in short bursts to prevent overheating.
-
-
Clarification:
-
Centrifuge the lysate at high speed (e.g., >100,000 x g) for 1 hour at 4°C to pellet cell debris.
-
Carefully decant the supernatant, which contains the soluble proteins.
-
-
Chromatography:
-
Load the clarified supernatant onto an anion-exchange column (e.g., Q-Sepharose) pre-equilibrated with anaerobic buffer.
-
Wash the column extensively with the equilibration buffer.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl).
-
Collect fractions and assay for the presence of CFeSP (e.g., by SDS-PAGE and UV-visible spectroscopy, looking for the characteristic corrinoid spectrum).
-
Pool the fractions containing CFeSP and concentrate using an appropriate method (e.g., ultrafiltration) under anaerobic conditions.
-
For further purification, apply the concentrated sample to a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with anaerobic buffer.
-
-
Purity and Storage:
-
Assess the purity of the final protein preparation by SDS-PAGE.
-
The purified protein should have a characteristic reddish-brown color.
-
For long-term storage, flash-freeze the protein in liquid nitrogen and store at -80°C in an anaerobic environment.
-
Methyltransferase (MeTr) Activity Assay
This protocol is based on a continuous spectrophotometric assay that monitors the formation of Co(I)CFeSP upon methyl transfer.
Materials:
-
Purified CFeSP and MeTr.
-
(6S)-CH₃-H₄folate.
-
A reducing agent such as titanium(III) citrate (B86180) to generate the active Co(I)CFeSP.
-
Anaerobic cuvettes and a spectrophotometer housed in an anaerobic chamber.
-
All solutions must be strictly anaerobic.
Procedure:
-
Preparation of Co(I)CFeSP:
-
In an anaerobic cuvette, add a known concentration of purified CFeSP.
-
Add a stoichiometric amount of a strong reductant like titanium(III) citrate to reduce the Co(II) or Co(III) to Co(I). The formation of Co(I)CFeSP can be monitored spectrophotometrically by the appearance of a characteristic absorbance peak around 390 nm.
-
-
Assay Initiation:
-
To the cuvette containing Co(I)CFeSP, add a known concentration of (6S)-CH₃-H₄folate.
-
Initiate the reaction by adding a catalytic amount of purified MeTr.
-
-
Data Acquisition:
-
Immediately monitor the decrease in absorbance at 390 nm, which corresponds to the consumption of Co(I)CFeSP as it is converted to methyl-Co(III)CFeSP.
-
Record the absorbance change over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
The concentration of Co(I)CFeSP can be calculated using its molar extinction coefficient at 390 nm.
-
By varying the concentrations of CFeSP and CH₃-H₄folate, the kinetic parameters (kcat and Km) can be determined by fitting the data to the Michaelis-Menten equation.
-
Quantification of this compound by HPLC
This protocol outlines a general approach for the extraction and quantification of this compound from bacterial cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Bacterial cell pellet.
-
Extraction solvent (e.g., ethanol (B145695) or a chloroform/methanol/water mixture).
-
HPLC system with a C18 reverse-phase column and a UV-Vis detector.
-
This compound standard.
-
Mobile phase (e.g., a gradient of acetonitrile (B52724) and an aqueous buffer like sodium dihydrogen phosphate).
Procedure:
-
Extraction:
-
Harvest bacterial cells by centrifugation and wash the pellet.
-
Resuspend the cell pellet in the extraction solvent.
-
Lyse the cells (e.g., by sonication or bead beating).
-
Centrifuge to pellet the cell debris and collect the supernatant containing the extracted cobalamins.
-
All extraction steps should be performed in the dark or under red light to prevent photodecomposition of this compound.
-
-
HPLC Analysis:
-
Filter the extract through a 0.22 µm filter before injection.
-
Inject a known volume of the extract onto the C18 column.
-
Elute the cobalamins using a suitable mobile phase gradient.
-
Monitor the elution profile at a wavelength where this compound has a strong absorbance (e.g., around 350 nm or 525 nm).
-
-
Quantification:
-
Prepare a standard curve by injecting known concentrations of a this compound standard.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.
-
EPR Spectroscopy of the Corrinoid Iron-Sulfur Protein (CFeSP)
This protocol provides a general outline for the preparation and analysis of CFeSP samples by Electron Paramagnetic Resonance (EPR) spectroscopy to study the Co(II) state and the [4Fe-4S] cluster.
Materials:
-
Purified, concentrated CFeSP.
-
EPR tubes.
-
Liquid nitrogen.
-
EPR spectrometer equipped with a cryostat for low-temperature measurements.
Procedure:
-
Sample Preparation:
-
Concentrate the purified CFeSP to a high concentration (e.g., >0.5 mM) in an anaerobic environment.
-
The protein should be in the "as-isolated" state, which typically contains the Co(II) form.
-
Carefully transfer the concentrated protein solution into an EPR tube under anaerobic conditions.
-
Flash-freeze the sample in liquid nitrogen.
-
-
EPR Data Acquisition:
-
Place the frozen sample in the EPR spectrometer's cryostat, pre-cooled to a low temperature (e.g., 10-20 K for the [4Fe-4S] cluster, and around 100 K for the Co(II) signal).
-
Record the EPR spectrum using appropriate parameters (microwave frequency, microwave power, modulation amplitude, and modulation frequency). These parameters need to be optimized to avoid signal saturation and distortion. For the Co(II) signal, typical X-band (9.5 GHz) parameters might be: temperature = 100 K, microwave power = 10-20 mW, modulation amplitude = 1 mT. For the reduced [4Fe-4S]¹⁺ cluster, lower temperatures (e.g., 10 K) and lower microwave power are typically required.
-
-
Data Analysis:
-
The EPR spectrum of the Co(II) in CFeSP will show characteristic g-values.
-
The reduced [4Fe-4S]¹⁺ cluster will exhibit a rhombic EPR signal with g-values around 2.07, 1.93, and 1.86.
-
The spectra can be simulated to extract precise g-values and information about the electronic structure of the paramagnetic centers.
-
Visualizations
The following diagrams illustrate the key pathways and workflows described in this guide.
References
Investigating the Physiological Transport of Methylcobalamin Across the Blood-Brain Barrier: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcobalamin (B1676134), an active form of vitamin B12, is crucial for neuronal function, and its transport across the blood-brain barrier (BBB) is a critical physiological process. This technical guide provides an in-depth overview of the mechanisms governing the transport of this compound into the central nervous system. The transport is primarily a receptor-mediated process involving the binding of this compound to its carrier protein, transcobalamin II (TCII), and subsequent recognition by the CD320 receptor on the brain endothelial cells. This guide details the experimental protocols for studying this transport, presents available quantitative data, and visualizes the key pathways and workflows.
Introduction
The blood-brain barrier (BBB) is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. The transport of essential nutrients, such as this compound, across the BBB is a tightly regulated process, primarily facilitated by specific transporters and receptors. Understanding the physiological transport of this compound is vital for elucidating the pathophysiology of neurological disorders associated with vitamin B12 deficiency and for developing effective drug delivery strategies to the brain.
The Molecular Mechanism of this compound Transport Across the BBB
The transport of this compound across the BBB is a multi-step process initiated in the peripheral circulation and culminating in its uptake by brain cells.
-
Binding to Transcobalamin II (TCII): In the bloodstream, this compound binds to the transport protein transcobalamin II (TCII). This binding is essential, as the BBB lacks a transport system for free vitamin B12.
-
Recognition by the CD320 Receptor: The TCII-methylcobalamin complex circulates and reaches the BBB, where it is recognized by the CD320 receptor, also known as the transcobalamin receptor (TCblR). The CD320 receptor is expressed on the luminal surface of brain capillary endothelial cells.[1][2]
-
Receptor-Mediated Endocytosis: The binding of the TCII-methylcobalamin complex to the CD320 receptor triggers clathrin-mediated endocytosis.[1][3] This process involves the formation of clathrin-coated pits, which invaginate and pinch off to form intracellular vesicles containing the receptor-ligand complex.
-
Intracellular Trafficking and Release: Once inside the brain endothelial cell, the vesicle undergoes a series of trafficking events. The acidic environment of the endosome is thought to facilitate the dissociation of the TCII-methylcobalamin complex from the CD320 receptor. The this compound is then released into the cytoplasm of the endothelial cell and subsequently transported across the abluminal membrane into the brain parenchyma. The exact mechanism of this final transport step is still under investigation.
Signaling Pathway of CD320 Receptor-Mediated Endocytosis
The internalization of the TCII-methylcobalamin complex is a complex process involving a cascade of signaling events. While the complete pathway specific to the CD320 receptor in brain endothelial cells is not fully elucidated, a plausible model can be constructed based on the known mechanisms of clathrin-mediated endocytosis and the structure of the CD320 receptor.
Quantitative Data on this compound Transport
Quantitative data on the transport of this compound across the BBB are limited. The following table summarizes the available data, including findings for related compounds or different experimental systems, which can provide valuable context.
| Parameter | Value | Compound | Experimental System | Reference |
| Binding Affinity (Kd) | ~0.1 nM | Transcobalamin-Cobalamin | Human CD320 in HEK293 cells | [4] |
| CSF/Serum Ratio | 0.02 | Total Vitamin B12 | Healthy Humans | [1][5] |
| In Vivo Uptake | Elevated levels in spinal cord | This compound | Wobbler mice | [6] |
Note: The binding affinity data is for the general transcobalamin-cobalamin complex and not specifically for this compound in brain endothelial cells. The CSF/serum ratio is for total vitamin B12 and provides an indication of the overall brain uptake.
Experimental Protocols for Studying this compound Transport
Investigating the transport of this compound across the BBB can be performed using both in vitro and in vivo models.
In Vitro Transwell Assay
The in vitro transwell assay is a widely used method to study the permeability of the BBB to various compounds. The human cerebral microvascular endothelial cell line (hCMEC/D3) is a common choice for creating a BBB model in this assay.
Experimental Workflow:
References
- 1. Hyperinsulinemia Impairs Clathrin-Mediated Endocytosis of the Insulin Receptor and Activation of Endothelial Nitric Oxide Synthase in Brain Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transcobalamin receptor antibodies in autoimmune vitamin B12 central deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Role of Clathrin and Dynamin in Clathrin Mediated Endocytosis/Synaptic Vesicle Recycling and Implications in Neurological Diseases [frontiersin.org]
- 4. Mapping the functional domains of TCblR/CD320, the receptor for cellular uptake of transcobalamin-bound cobalamin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medrxiv.org [medrxiv.org]
- 6. Neuroprotective effect of ultra-high dose this compound in wobbler mouse model of amyotrophic lateral sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Foundational Role of Methylcobalamin in Cognitive Function: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Methylcobalamin (B1676134), the neurologically active form of vitamin B12, is a critical coenzyme in the central nervous system. Its role extends beyond basic hematopoiesis, playing a fundamental part in maintaining neuronal integrity, synaptic function, and overall cognitive health. A deficiency in this vital nutrient is linked to a spectrum of neurological and cognitive impairments, from memory loss and "brain fog" to more severe neurodegenerative conditions.[1][2][3] This technical guide provides an in-depth review of the foundational research on this compound's role in cognitive function. It details the core biochemical pathways, summarizes quantitative data from key preclinical and clinical studies, outlines established experimental protocols for future research, and visualizes the complex signaling cascades through which this compound exerts its neuroprotective effects. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals actively investigating novel therapeutic strategies for cognitive disorders.
Introduction: The Significance of this compound in Neurological Health
Vitamin B12, or cobalamin, is an essential water-soluble vitamin that the human body cannot synthesize endogenously.[4] Among its various forms, this compound is the most bioavailable and is directly utilized by the brain and nervous system.[2] Its primary functions are twofold: as a coenzyme for methionine synthase in the cytoplasm and for L-methylmalonyl-CoA mutase in the mitochondria.[4]
This guide focuses on the cytoplasmic role, where this compound orchestrates the methionine cycle. This cycle is crucial for:
-
Homocysteine Metabolism: Converting potentially neurotoxic homocysteine into the essential amino acid methionine.[2][5] Elevated homocysteine is a well-established risk factor for cognitive decline, vascular dementia, and Alzheimer's disease.[3][6][7]
-
S-Adenosylmethionine (SAMe) Synthesis: The methionine produced is subsequently converted to S-adenosylmethionine (SAMe), the universal methyl donor for over 100 methylation reactions.[2][8]
-
Myelin and Neurotransmitter Synthesis: SAMe-dependent methylation is essential for the synthesis of phospholipids (B1166683) in the myelin sheath that insulates nerve fibers and for the production of neurotransmitters that govern mood, memory, and attention.[5][9][10][11][12]
A disruption in this intricate metabolic network due to this compound deficiency can lead to myelin degeneration, reduced neurotransmitter synthesis, and an accumulation of neurotoxic metabolites, culminating in significant cognitive impairment.[3]
Core Biochemical Pathways
The cognitive benefits of this compound are rooted in its central role in one-carbon metabolism. The two interconnected pathways of greatest significance are the Methionine Cycle and the downstream production of SAMe, which fuels essential methylation reactions.
The Methionine Cycle: Homocysteine Remethylation
This compound is an indispensable cofactor for the enzyme methionine synthase (MTR).[13] This enzyme catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate (5-MTHF) to homocysteine, thereby regenerating methionine.[14] This reaction is the primary mechanism for controlling homocysteine levels in the brain.
The process can be visualized as follows:
-
Methyl Group Transfer to Cobalamin: The methyl group from 5-MTHF is transferred to the cobalt ion of cob(I)alamin (the reduced form of B12 bound to MTR), forming this compound.[2][15]
-
Methyl Group Transfer to Homocysteine: The thiol group of homocysteine performs a nucleophilic attack on the methyl group of this compound.[5]
-
Product Formation: This results in the formation of methionine and the regeneration of cob(I)alamin, which can then accept another methyl group from 5-MTHF to continue the cycle.[2][16]
S-Adenosylmethionine (SAMe) and Methylation
The methionine regenerated in the cycle serves as the precursor for SAMe, the universal methyl donor.[12] SAMe provides the methyl groups necessary for the synthesis and maintenance of numerous components vital for cognitive function, including:
-
Myelin Basic Protein: Essential for the formation and integrity of the myelin sheath, which ensures rapid nerve signal transmission.[9][11]
-
Neurotransmitters: Synthesis of dopamine, serotonin, and norepinephrine.[12]
-
Phospholipids: Critical components of neuronal membranes.[13]
-
DNA and RNA: Epigenetic regulation of gene expression through DNA methylation.[11][13]
Disruption of these methylation reactions due to a lack of this compound can severely impair neuronal function and contribute to cognitive decline.[8]
Neuroprotective Signaling Pathways
Recent research has elucidated specific intracellular signaling pathways through which this compound exerts its neuroprotective and regenerative effects. Key among these are the Erk1/2 and Akt pathways, which are crucial for neuronal survival, differentiation, and plasticity.
Erk1/2 Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is a critical cascade involved in cell proliferation, differentiation, and survival. Studies have shown that this compound can activate the Erk1/2 pathway, which in turn promotes neurite outgrowth and neuronal regeneration.[1][9][17][18] This activation is mediated through the methylation cycle.[1][18] In some contexts, such as Schwann cell differentiation, this compound may paradoxically suppress Erk1/2 activity to promote myelination.[19]
Akt Signaling Pathway
The Akt (Protein Kinase B) pathway is a primary signaling cascade that promotes cell survival and inhibits apoptosis (programmed cell death).[20] this compound has been demonstrated to increase Akt activity, thereby protecting neurons from damage and apoptosis.[1][9][17] This activation leads to the phosphorylation and inhibition of pro-apoptotic proteins (like Bax) and the activation of anti-apoptotic proteins (like Bcl-2). Furthermore, Akt can activate the mammalian target of rapamycin (B549165) (mTOR), a key regulator of cell growth and neurite outgrowth.[4]
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize quantitative findings from key studies investigating the effects of this compound on biochemical and cognitive endpoints.
Table 1: Summary of Preclinical (In Vitro & In Vivo) Studies
| Study Model & Type | This compound Intervention | Key Quantitative Findings | Reference |
| Rat Sciatic Nerve Injury (In Vivo) | 500 µg/kg/day, continuous administration | - Significantly faster recovery of compound muscle action potential (CMAP) amplitudes compared to saline control. - Increased density of regenerating motor fibers. | [21] |
| Rat Cerebral Ischemia/Reperfusion (In Vivo) | Intraperitoneal injection (dose not specified) | - Significantly reduced cerebral infarction volume. - Improved neurological deficit scores (Modified Neurological Severity Score, Longa score). - Enhanced performance in Rotarod and foot-fault tests. | [15] |
| Cultured Rat Neurons (In Vitro) | Concentrations > 100 nM | - Promoted neurite outgrowth and neuronal survival. - Increased phosphorylation (activation) of Erk1/2 and Akt. | [1] |
| OGD/R Model in vitro | Pre-treatment with this compound | - Increased cell viability and decreased lactate (B86563) dehydrogenase (LDH) release. - Increased Bcl-2/Bax ratio and Beclin1 expression. - Attenuated inflammatory cytokine expression. | [15] |
| TCblR/CD320 Knockout Mouse (In Vivo) | Genetic B12 deficiency model | - Increased brain methylmalonic acid (P<0.01-0.04) and homocysteine (P<0.01). - Decreased S-adenosylmethionine/S-adenosyl homocysteine (SAM/SAH) ratio (P<0.01). | [22] |
Table 2: Summary of Human Clinical Trials
| Study Population & Design | This compound Intervention | Cognitive Assessment Tools | Key Quantitative Findings | Reference |
| Patients with Cognitive Impairment (Prospective Case-Control) | 500 mg/d IM for 7 days, then 0.50 mg/d oral this compound. | MMSE, MoCA | - Significant improvement in MoCA scores for attention and calculation (p < 0.01) and visual-constructional ability (p < 0.05) after 6 months compared to control. | [23][24] |
| Male Amateur Cyclists (RCT, Triple-blind) | 1 mg/day oral MecobalActive® for 3 days | Lumida Test (Cognitive), Wingate Test (Physical) | - 4.9% decrease in cognitive response time (vs. increase in placebo). - 4.1% increase in maximum physical power. - 6.4% decrease in fatigue. | [16][25] |
| Patients with ALS (RCT, Phase II/III) | 25 mg or 50 mg IM, twice weekly for 3.5 years | ALSFRS-R Score, Survival Time | - No significant difference in primary endpoints for the whole cohort. - Post-hoc analysis of patients entered ≤12 months after onset showed longer survival and less functional decline (p<0.025) with 50 mg dose. | [26] |
| General Population (Systematic Review & Meta-Analysis) | Various dosages and formulations | Various cognitive tests | - No significant evidence for an effect of B12 supplementation on any subdomain of cognitive function in patients without advanced neurological disorders. | [27][28][29] |
Experimental Protocols for Foundational Research
This section provides an overview of established methodologies for investigating the role of this compound in cognitive function.
Animal Models of Vitamin B12 Deficiency
This model is used to study the effects of nutritional deficiency over a developmental or adult period.
-
Protocol Workflow:
-
Diet Formulation: A custom AIN-76A diet is prepared, completely omitting vitamin B12 (cyanocobalamin). The control diet contains a standard amount (e.g., 0.01 g/kg). All other macro and micronutrients are kept constant.[12][30]
-
Breeding and Weaning: For developmental studies, female rats/mice are fed the B12-deficient diet for several weeks before mating with control-fed males. The deficient diet is maintained throughout gestation and lactation.[31][32] Offspring are weaned onto the same deficient diet.
-
Duration: Animals are maintained on the diet for a specified period (e.g., 90 days or longer) to establish a severe deficiency state.[31]
-
Confirmation of Deficiency: Deficiency is confirmed by measuring biomarkers in plasma, urine, or tissue. Key markers include elevated methylmalonic acid (MMA) and homocysteine, and low serum B12 levels.[31][32]
-
Intervention: A subset of deficient animals can be treated with this compound (e.g., via intraperitoneal injection or oral gavage) to study reversal of effects.
-
This model ablates the receptor for transcobalamin-bound B12, leading to severe B12 depletion specifically in the central nervous system.[22]
-
Protocol Workflow:
-
Generation: Chimeric mice are generated by microinjecting embryonic stem cells with a targeted deletion of the Cd320 gene into blastocysts. Heterozygous offspring (CD320+/-) are interbred to produce homozygous knockout (CD320-/-) mice.[33]
-
Genotyping: Offspring are genotyped using PCR to confirm the absence of the Cd320 gene.
-
Phenotyping: While systemically these mice may appear normal, the CNS exhibits severe cobalamin depletion and metabolic signs of deficiency (high MMA, high homocysteine).[22]
-
Cognitive and Behavioral Testing: KO mice are subjected to a battery of behavioral tests to assess cognitive deficits.
-
References
- 1. This compound increases Erk1/2 and Akt activities through the methylation cycle and promotes nerve regeneration in a rat sciatic nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Akt/mammalian target of rapamycin signaling pathway regulates neurite outgrowth in cerebellar granule neurons stimulated by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 6. Western Blot Analysis of Bcl-2, Bax, Cytochrome C, Caspase-9, Caspase-3 Expression [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. mmpc.org [mmpc.org]
- 9. Insights into the reactivation of cobalamin-dependent methionine synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 11. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 12. researchgate.net [researchgate.net]
- 13. An In Vitro Oxygen-Glucose Deprivation Model for Studying Ischemia-Reperfusion Injury of Neuronal Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mice lacking the transcobalamin-vitamin B12 receptor, CD320, suffer from anemia and reproductive deficits when fed vitamin B12-deficient diet - PMC [pmc.ncbi.nlm.nih.gov]
- 15. proteopedia.org [proteopedia.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Plasma homocysteine measurement | Allina Health [account.allinahealth.org]
- 20. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessment of Vitamin B12 Efficacy on Cognitive Memory Function and Depressive Symptoms: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The transcobalamin receptor knockout mouse: a model for vitamin B12 deficiency in the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Recommended approaches for the laboratory measurement of homocysteine in the diagnosis and monitoring of patients with hyperhomocysteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Vitamin B12 supplementation improves cognitive function in middle aged and elderly patients with cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. nutritionaloutlook.com [nutritionaloutlook.com]
- 26. researchgate.net [researchgate.net]
- 27. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Effects of Vitamin B12 Supplementation on Cognitive Function, Depressive Symptoms, and Fatigue: A Systematic Review, Meta-Analysis, and Meta-Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Maternal-Periconceptional Vitamin B12 Deficiency in Wistar Rats Leads to Sex-Specific Programming for Cardiometabolic Disease Risk in the Next Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Breeding severely vitamin B12-deficient mice as model animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. article.imrpress.com [article.imrpress.com]
- 33. The transcobalamin receptor knockout mouse: a model for vitamin B12 deficiency in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography for the Quantification of Methylcobalamin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylcobalamin (B1676134), the active form of vitamin B12, is a critical component in various pharmaceutical formulations and is essential for numerous physiological processes. Its accurate quantification is paramount for quality control in drug manufacturing and for various research applications. High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), stands out as a precise, sensitive, and robust analytical technique for the determination of this compound in bulk drug substances and finished dosage forms.[1][2][3] This document provides detailed protocols and comparative data from several validated RP-HPLC methods to guide researchers in establishing their own analytical procedures.
Principles of RP-HPLC for this compound Analysis
Reversed-phase chromatography is a widely used HPLC mode for the separation of a broad range of compounds.[3] In the context of this compound analysis, a non-polar stationary phase (typically a C18 column) is employed in conjunction with a polar mobile phase. The separation is based on the hydrophobic interactions between the this compound molecule and the stationary phase. By manipulating the composition of the mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), the retention and elution of this compound can be precisely controlled. Detection is commonly performed using a UV-Vis or a photodiode array (PDA) detector, leveraging the chromophoric nature of the cobalamin structure.
Experimental Protocols
This section details two distinct, validated RP-HPLC methods for the quantification of this compound.
Method 1: Isocratic RP-HPLC with Acetonitrile/Phosphate (B84403) Buffer
This method is adapted from a study focused on the estimation of this compound in bulk and capsule dosage forms.[1]
Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)[1]
-
Sodium dihydrogen orthophosphate (AR grade)[1]
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filter
Chromatographic Conditions:
-
HPLC System: A system equipped with a pump, UV/Vis or PDA detector, and an autosampler.
-
Column: Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm)[1]
-
Mobile Phase: A 20:80 (v/v) mixture of acetonitrile and 0.05M sodium dihydrogen orthophosphate buffer, with the pH adjusted to 3.5 using orthophosphoric acid.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Injection Volume: 20 µL
-
Detection Wavelength: 376 nm[1]
-
Column Temperature: Ambient
Procedure:
-
Mobile Phase Preparation: Prepare a 0.05M solution of sodium dihydrogen orthophosphate in HPLC grade water. Mix this buffer with acetonitrile in a 80:20 ratio. Adjust the pH of the mixture to 3.5 with orthophosphoric acid. Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to obtain a stock solution. From the stock solution, prepare a series of calibration standards at concentrations ranging from 10 to 50 µg/mL.[1] Protect the solutions from light.
-
Sample Preparation (for Capsules): Weigh the contents of twenty capsules and calculate the average weight. Take a quantity of powder equivalent to 30 mg of this compound and transfer it to a 100 mL light-resistant flask.[1] Add the mobile phase, sonicate for 15 minutes to ensure complete dissolution, and then make up the volume to the mark with the mobile phase.[1] Pipette 5 mL of this solution into a 50 mL light-resistant flask and dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.[1] Filter the final solution through a 0.45 µm filter before injection.[1]
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the sample solution from the calibration curve.
Method 2: Isocratic RP-HPLC with Methanol/Phosphate Buffer
This method is based on a stability-indicating assay for this compound.[4]
Materials and Reagents:
-
This compound reference standard
-
Methanol (HPLC grade)[4]
-
Acetonitrile (HPLC grade)[4]
-
Potassium dihydrogen phosphate (AR grade)
-
Phosphoric acid (for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filter
Chromatographic Conditions:
-
HPLC System: A system with a pump, PDA detector, and an autosampler.
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)[4]
-
Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile in a ratio of 55:35:10 (v/v/v).[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL
-
Detection Wavelength: 220 nm[4]
-
Column Temperature: 25°C[4]
Procedure:
-
Mobile Phase Preparation: Prepare a 25 mM solution of potassium dihydrogen phosphate in HPLC grade water and adjust the pH to 3.8 with phosphoric acid. Mix this buffer with methanol and acetonitrile in a 55:35:10 ratio. Filter and degas the mobile phase.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of calibration standards with concentrations ranging from 2 to 160 µg/mL by diluting the stock solution.[4] Protect solutions from light.
-
Sample Preparation (for Tablets/Films): For tablets, weigh and finely powder a number of tablets. For oral dissolvable films, use the intact film. Accurately weigh a portion of the powdered tablets or the film equivalent to a known amount of this compound and transfer it to a volumetric flask. Dissolve and dilute with the mobile phase to achieve a final concentration within the calibration range. Sonicate to ensure complete dissolution and filter through a 0.45 µm filter prior to injection.
-
Analysis: Inject the prepared standard and sample solutions into the HPLC system.
-
Quantification: Create a calibration curve from the standard solutions and determine the concentration of this compound in the sample.
Quantitative Data Summary
The following table summarizes the key quantitative parameters from various published RP-HPLC methods for this compound analysis, allowing for easy comparison.
| Parameter | Method 1[1] | Method 2[4] | Method 3[5] | Method 4[6] |
| Column | Phenomenex Gemini C18 (250x4.6mm, 5µm) | Inertsil C18 (250x4.6mm, 5µm) | Agilent C18 (150x4.6mm, 5µm) | Hypersil BDS C18 (150x4.6mm, 5µm) |
| Mobile Phase | Acetonitrile:0.05M NaH2PO4 (20:80), pH 3.5 | 25mM KH2PO4:Methanol:Acetonitrile (55:35:10), pH 3.8 | Water:Acetonitrile (60:40) | Methanol:0.02% o-phosphoric acid (55:45), pH 2.3 |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | 1.0 mL/min |
| Detection Wavelength | 376 nm | 220 nm | 210 nm | 223 nm |
| Retention Time | 7.8 min | ~6 min | Not specified | Not specified |
| Linearity Range | 10-50 µg/mL | 2-160 µg/mL | 0.37-2.25 µg/mL | Not specified |
| Correlation Coefficient (R²) | 0.9996 | 0.9995 | 0.999 | 0.997 |
| Limit of Detection (LOD) | Not specified | Not specified | 0.2 µg/mL | 0.1499 µg/mL |
| Limit of Quantification (LOQ) | Not specified | Not specified | 0.5 µg/mL | 0.4542 µg/mL |
| Accuracy (% Recovery) | 98.62% - 100.01% | Not specified | 99.5% - 100% | Not specified |
Visualizations
The following diagrams illustrate the general experimental workflow for the HPLC analysis of this compound.
Caption: General workflow for this compound quantification by HPLC.
Caption: Detailed sample preparation workflow for HPLC analysis.
References
- 1. scribd.com [scribd.com]
- 2. A Simple and Validated RP-HPLC Method for the Estimation of this compound in Bulk and Solid Dosage Form | PDF [slideshare.net]
- 3. journalwjbphs.com [journalwjbphs.com]
- 4. Stability indicating RP-HPLC method for this compound determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. RP-HPLC method development and validation for the estimation of this compound in bulk | Semantic Scholar [semanticscholar.org]
Synthesis and Purification of Research-Grade Methylcobalamin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and purification of research-grade methylcobalamin (B1676134). The procedures outlined are intended to yield high-purity this compound suitable for research and preclinical studies. All quantitative data is summarized in tables for easy comparison, and experimental workflows are accompanied by detailed methodologies.
Introduction
This compound, the methylated form of vitamin B12, is a crucial coenzyme in various metabolic pathways, most notably the methionine synthase reaction. Its synthesis and purification to a high degree of purity are essential for accurate and reproducible research in areas such as neuroscience, hematology, and metabolic disorders. This document outlines a common and effective method for the synthesis of this compound from cyanocobalamin (B1173554), followed by robust purification protocols.
Synthesis of this compound from Cyanocobalamin
The most prevalent laboratory and industrial method for synthesizing this compound involves the reduction of cyanocobalamin (Vitamin B12) followed by methylation.[1][2][3][4] This process typically utilizes a reducing agent, such as sodium borohydride (B1222165), to convert the cobalt (III) center of cyanocobalamin to a more reactive cobalt (I) state.[5] Subsequently, a methylating agent, such as methyl iodide or dimethyl sulfate (B86663), is introduced to deliver the methyl group to the cobalt center, forming this compound. To prevent the reformation of cyanocobalamin, a cyanide ion scavenger is often employed. The reaction is performed under inert atmosphere and protected from light to prevent degradation of the light-sensitive product.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Experimental Protocol: Synthesis of this compound
Materials:
-
Cyanocobalamin
-
Sodium Borohydride (NaBH₄)
-
Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)
-
Cobalt(II) chloride hexahydrate (optional, as cyanide scavenger)
-
Deionized water, deoxygenated
-
Nitrogen gas
-
Acetone
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Preparation: All reactions should be carried out in a vessel protected from light (e.g., wrapped in aluminum foil or using amber glassware) and under a nitrogen atmosphere.
-
Dissolution: Dissolve cyanocobalamin in deoxygenated deionized water.
-
Reduction: Slowly add a solution of sodium borohydride to the cyanocobalamin solution. The color of the solution will change, indicating the reduction of the cobalt center.
-
Methylation: Once the reduction is complete, add the methylating agent (e.g., methyl iodide or dimethyl sulfate) to the reaction mixture. Stir the reaction for several hours at a controlled temperature.
-
Precipitation: After the reaction is complete, the crude this compound can be precipitated by adding a suitable organic solvent, such as acetone.
-
Isolation: The precipitated solid is collected by filtration, washed with an organic solvent, and dried under vacuum.
Quantitative Data for Synthesis Protocols
| Parameter | Protocol 1 | Protocol 2 | Protocol 3 |
| Starting Material | Cyanocobalamin (10 g) | Cyanocobalamin (100 g) | Cyanocobalamin (30 g) |
| Reducing Agent | Sodium Borohydride (4.2 g) | Sodium Borohydride | Sodium Borohydride |
| Methylating Agent | Dimethyl Carbonate (6.65 g) | Trimethylsulfoxonium iodide (32.46 g) | Not specified in detail |
| Cyanide Scavenger | Cobalt(II) chloride hexahydrate (0.65 g) | Iron(II) sulfate heptahydrate (4 g) | Cobalt(II) chloride hexahydrate (2.1 g) |
| Solvent | Water (125 ml) | Ion-exchanged water (1.3 L) | Ion-exchanged water (390 ml) |
| Reaction Time | 6 hours | Not specified in detail | Not specified in detail |
| Reaction Temperature | 35-40 °C | Not specified in detail | Not specified in detail |
| Yield | 8.4 g (85%) | 90 g (91%) | 85% |
| Purity (by HPLC) | >99% | Not specified | Not specified |
Purification of Research-Grade this compound
Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and other impurities. The most common methods for purification are recrystallization and column chromatography.
Purification Workflow
Caption: Purification workflow for this compound.
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Acetone
-
Water
-
Ethanol (optional)
-
Hydrochloric acid (for pH adjustment)
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of a suitable solvent mixture, such as water-acetone or water-ethanol, with gentle heating (e.g., 50-60°C).
-
pH Adjustment: Adjust the pH of the solution to 4.5-6.5 with dilute hydrochloric acid to improve stability.
-
Decolorization (Optional): Add activated carbon to the solution and stir for a period to remove colored impurities, then filter.
-
Crystallization: Slowly add a less polar solvent (e.g., acetone) to the solution and allow it to cool gradually to induce crystallization. Stirring at a controlled temperature can improve crystal quality.
-
Isolation and Drying: Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum at a low temperature.
Quantitative Data for Purification Protocols
| Parameter | Recrystallization Protocol 1 | Recrystallization Protocol 2 | Column Chromatography Protocol |
| Starting Material | Crude this compound | Crude this compound | Crude this compound |
| Solvent System | Water-Acetone/Ethanol | 50% Acetone aqueous solution | Methanol/Water (50:50 v/v) |
| Temperature | 50-60°C for dissolution, then cooling | 45°C for dissolution, then cooling | Ambient |
| pH Adjustment | 4.5-6.5 | 6.5 | Not specified |
| Yield | 85.4 - 89.2% | 84.3% | 85% |
| Final Purity (by HPLC) | Single impurity < 0.3%, Total impurities < 1.5% | 98.9% | >99% |
| Chromatography Resin | Not Applicable | Not Applicable | Amberlite XAD-2 |
Quality Control: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound. A reversed-phase C18 column is typically used with a mobile phase consisting of a buffer and an organic modifier.
HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Phenomenex C18 (250mm x 4.6mm, 5µm) | Princeton C18 (250 mm x 4.6 mm, 5 µ) | C18 |
| Mobile Phase | Methanol:Phosphate Buffer (pH 3.5):Acetonitrile (60:35:5 v/v/v) | Water (pH 6.5):Methanol (55:45 v/v) | Acetonitrile:Sodium Dihydrogen Ortho Phosphate (20:80) pH 3.5 |
| Flow Rate | 0.8 ml/min | 1.0 mL/min | Not specified |
| Detection Wavelength | 280 nm | 210 nm | 376 nm |
| Retention Time | 3.12 min | 2.022 min | 7.8 min |
| Linearity Range | Not specified | 900–2400 mcg/mL | 10-50 mg/ml |
Biological Role: Methionine Synthesis Pathway
This compound is a vital cofactor for the enzyme methionine synthase (MTR), which catalyzes the remethylation of homocysteine to methionine. This reaction is a critical step in the one-carbon metabolism, linking the folate and methionine cycles.
Caption: Role of this compound in Methionine Synthesis.
Stability and Storage
This compound is sensitive to light and should be stored in light-resistant containers. It is relatively stable at room temperature when protected from light. For long-term storage, it is recommended to store it at -20°C as a powder. Solutions of this compound should also be protected from light.
Conclusion
The protocols described in this document provide a comprehensive guide for the synthesis and purification of research-grade this compound. By following these procedures and employing the outlined quality control measures, researchers can obtain high-purity this compound for their studies. The provided quantitative data allows for the selection and optimization of protocols based on specific laboratory capabilities and research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. data.epo.org [data.epo.org]
- 3. EP1394174A1 - Process for producing this compound - Google Patents [patents.google.com]
- 4. EP1236737B1 - Process for production of this compound - Google Patents [patents.google.com]
- 5. Production of high-purity this compound (1996) | Ishiyama Tadashi | 4 Citations [scispace.com]
Application Notes and Protocols for Studying the Neurotrophic Effects of Methylcobalamin In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing and utilizing in vitro models to investigate the neurotrophic properties of methylcobalamin (B1676134) (MeCbl), the active form of vitamin B12. The following sections detail suitable cell models, key signaling pathways, and detailed protocols for assessing this compound's effects on neuronal survival, differentiation, and neurite outgrowth.
Introduction to this compound's Neurotrophic Role
This compound is essential for the maintenance and function of the nervous system.[1] It acts as a crucial coenzyme in the methionine synthase reaction, which is vital for the methylation cycle. This cycle is implicated in numerous cellular processes, including DNA synthesis and regulation.[2] Emerging evidence highlights this compound's direct neurotrophic effects, including the promotion of nerve regeneration, protection against glutamate-induced neurotoxicity, and enhancement of neuronal survival.[1][2][3] These properties make it a compelling candidate for therapeutic strategies aimed at nervous system disorders.
Recommended In Vitro Models
The selection of an appropriate in vitro model is critical for elucidating the specific neurotrophic effects of this compound.
Cell Lines
-
PC12 Cells: Derived from a rat pheochromocytoma, PC12 cells are a well-established model for studying neuronal differentiation. Upon stimulation with nerve growth factor (NGF), they cease proliferation and extend neurites, mimicking sympathetic neurons. Studies have shown that this compound can protect PC12 cells from Aβ-induced cytotoxicity, suggesting its potential in neurodegenerative disease models.
-
SH-SY5Y Cells: This human neuroblastoma cell line is widely used in neuroscience research due to its ability to differentiate into a mature neuronal phenotype. SH-SY5Y cells express dopaminergic markers, making them suitable for modeling neurodegenerative diseases like Parkinson's. This compound has been shown to protect these cells from oxidative stress and neurotoxicity.
Primary Neuronal Cultures
-
Dorsal Root Ganglion (DRG) Neurons: DRG neurons are primary sensory neurons that transmit sensory information from the periphery to the central nervous system. They are an excellent model for studying nerve regeneration and the effects of neurotrophic factors on neurite outgrowth. This compound has been demonstrated to promote the survival of DRG neurons.
-
Cortical Neurons: Primary cultures of cortical neurons are instrumental in studying neuroprotective effects against excitotoxicity. Research has indicated that chronic exposure to this compound protects cultured cortical neurons from glutamate-induced cytotoxicity.
Key Signaling Pathways Activated by this compound
This compound exerts its neurotrophic effects by modulating specific intracellular signaling cascades. Understanding these pathways is crucial for mechanistic studies.
PI3K/Akt/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, growth, and proliferation. This compound has been shown to activate Akt, which in turn activates the mammalian target of rapamycin (B549165) (mTOR), to promote neurite outgrowth in cerebellar granule neurons.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another critical signaling cascade involved in neuronal survival and differentiation. This compound treatment increases the activities of Erk1/2, which contributes to its neuroprotective and regenerative effects.
Experimental Protocols
The following are detailed protocols for key experiments to assess the neurotrophic effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y, PC12) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound for the desired duration. Include appropriate positive and negative controls.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
Data Presentation:
| Treatment Group | This compound (µM) | Absorbance (570 nm) | % Cell Viability |
| Control | 0 | [Value] | 100 |
| Treatment 1 | 1 | [Value] | [Value] |
| Treatment 2 | 10 | [Value] | [Value] |
| Treatment 3 | 100 | [Value] | [Value] |
Neurite Outgrowth Assay
This assay quantifies the extent of neurite formation and elongation, a direct measure of neurotrophic activity.
Protocol:
-
Cell Plating: Plate cells (e.g., PC12 or primary DRG neurons) on coverslips coated with an appropriate substrate like poly-L-lysine and laminin.
-
Differentiation and Treatment: Induce differentiation (e.g., with low serum media for SH-SY5Y or NGF for PC12) and treat with different concentrations of this compound.
-
Fixation and Staining: After the desired incubation period (e.g., 24-72 hours), fix the cells with 4% paraformaldehyde. Permeabilize the cells and stain for a neuronal marker such as β-III tubulin or MAP2 to visualize neurites.
-
Imaging: Capture images of the stained neurons using a fluorescence microscope.
-
Quantification: Measure the length of the longest neurite for each neuron or the total neurite length per neuron using image analysis software (e.g., ImageJ).
Data Presentation:
| Treatment Group | This compound (µM) | Average Neurite Length (µm) | Number of Neurites per Cell |
| Control | 0 | [Value] | [Value] |
| Treatment 1 | 1 | [Value] | [Value] |
| Treatment 2 | 10 | [Value] | [Value] |
| Treatment 3 | 100 | [Value] | [Value] |
Western Blotting for Signaling Pathway Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the PI3K/Akt and MAPK/ERK pathways.
Protocol:
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate the protein lysates (20-30 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Akt and ERK1/2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.
Data Presentation:
| Treatment Group | This compound (µM) | p-Akt / Total Akt Ratio | p-ERK / Total ERK Ratio |
| Control | 0 | [Value] | [Value] |
| Treatment 1 | 1 | [Value] | [Value] |
| Treatment 2 | 10 | [Value] | [Value] |
| Treatment 3 | 100 | [Value] | [Value] |
Immunofluorescence Staining
Immunofluorescence allows for the visualization and localization of specific proteins within the cell, such as cytoskeletal components or signaling molecules.
Protocol:
-
Cell Culture: Grow cells on glass coverslips in a multi-well plate.
-
Treatment: Treat cells with this compound as required.
-
Fixation: Fix the cells with 4% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Permeabilization and Blocking: Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS and then block with a solution containing 5% normal goat serum in PBS to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against the protein of interest (e.g., MAP2 for dendrites) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstaining and Mounting: Stain the cell nuclei with DAPI and mount the coverslips onto microscope slides using a mounting medium.
-
Imaging: Visualize the stained cells using a fluorescence or confocal microscope.
Visualizations
Caption: Signaling pathways activated by this compound.
Caption: Experimental workflow for neurite outgrowth assay.
Caption: Western blotting experimental workflow.
References
- 1. This compound increases Erk1/2 and Akt activities through the methylation cycle and promotes nerve regeneration in a rat sciatic nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: A Potential Vitamin of Pain Killer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protective effects of a vitamin B12 analog, this compound, against glutamate cytotoxicity in cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Methylcobalamin: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo experiments to assess the efficacy of methylcobalamin (B1676134), the active form of vitamin B12. Detailed protocols for establishing vitamin B12 deficiency in rodent models and for evaluating the therapeutic effects of this compound on key neurological and hematological endpoints are presented.
Introduction to this compound and In Vivo Assessment
This compound is a crucial cofactor for two essential enzymes: methionine synthase and L-methylmalonyl-CoA mutase. Its deficiency can lead to a range of pathologies, primarily affecting the nervous and hematopoietic systems.[1] In vivo studies are indispensable for evaluating the therapeutic potential of this compound to ameliorate these conditions. This document outlines robust methodologies for inducing vitamin B12 deficiency in animal models and for quantifying the restorative effects of this compound treatment.
The primary aim of these protocols is to provide a standardized framework for preclinical assessment of this compound, focusing on quantifiable, reproducible endpoints. These include behavioral assays for peripheral neuropathy, electrophysiological measurements of nerve function, histopathological examination of nervous tissue, and comprehensive hematological and biochemical analyses.
In Vivo Models of Vitamin B12 Deficiency
The most common and well-established method for inducing vitamin B12 deficiency in rodents is through dietary restriction.[2][3] This approach mimics the primary cause of deficiency in humans and allows for controlled investigation of the pathological consequences and therapeutic interventions.
Dietary Restriction Model in Rats and Mice:
This model involves feeding animals a specially formulated diet completely devoid of vitamin B12. The composition of the diet is critical to ensure that all other nutritional requirements are met, thereby isolating the effects of vitamin B12 deficiency. A common approach is to use a purified diet, such as the AIN-93G formulation, with a custom vitamin mix that omits cyanocobalamin (B1173554) or this compound.[2]
To induce a more severe deficiency, it is often necessary to start the deficient diet in breeding females and continue it through pregnancy and lactation.[3] The offspring are then weaned onto the same deficient diet. This multi-generational approach depletes the pups' initial vitamin B12 stores, leading to a more pronounced and consistent deficiency state.
Signaling Pathways Involving this compound
This compound's primary role is in one-carbon metabolism, where it acts as a cofactor for methionine synthase. This enzyme is critical for the remethylation of homocysteine to methionine. Methionine is subsequently converted to S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and myelin basic protein methylation. A deficiency in this compound disrupts this cycle, leading to an accumulation of homocysteine and a decrease in SAM, which can impair methylation processes essential for neuronal function and myelin maintenance.
Caption: this compound's role in the methionine cycle.
Experimental Workflow
A typical in vivo study to assess the efficacy of this compound follows a structured workflow, from induction of deficiency to terminal sample collection and analysis.
Caption: General experimental workflow for in vivo studies.
Detailed Experimental Protocols
Induction of Dietary Vitamin B12 Deficiency in Rodents
Objective: To establish a consistent state of vitamin B12 deficiency.
Materials:
-
Vitamin B12 deficient rodent chow (e.g., AIN-93G formulation with a vitamin mix lacking B12).
-
Control rodent chow (identical formulation with added vitamin B12).
-
Breeding pairs of rats or mice.
-
Standard animal housing and husbandry equipment.
Protocol:
-
Place breeding pairs of rodents on the vitamin B12 deficient diet for at least 4 weeks prior to mating.
-
Maintain the pregnant and lactating dams on the deficient diet.
-
Wean the offspring at 3-4 weeks of age and continue to feed them the vitamin B12 deficient diet.
-
House the control group under identical conditions but provide the control diet containing vitamin B12.
-
The deficiency state is typically established after 8-12 weeks on the deficient diet post-weaning, which can be confirmed by measuring biochemical markers.
Neurological Assessment
a) Von Frey Test for Mechanical Allodynia
Objective: To assess sensitivity to a non-painful mechanical stimulus.
Materials:
-
Von Frey filaments with varying calibrated forces.
-
Elevated wire mesh platform.
-
Plexiglas enclosures.
Protocol:
-
Acclimatize the animals to the testing environment by placing them in the enclosures on the wire mesh platform for at least 30 minutes daily for 2-3 days prior to testing.
-
On the testing day, allow the animals to acclimate for 30 minutes.
-
Apply the von Frey filaments to the plantar surface of the hind paw, starting with a filament of low force.
-
Press the filament until it buckles and hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold.
b) Hot Plate Test for Thermal Hyperalgesia
Objective: To measure the latency to a thermal pain stimulus.
Materials:
-
Hot plate apparatus with adjustable temperature.
-
Plexiglas cylinder to confine the animal.
Protocol:
-
Set the hot plate temperature to a constant, noxious level (e.g., 52-55°C).
-
Place the animal on the hot plate and start a timer.
-
Observe the animal for signs of nociception, such as paw licking, shaking, or jumping.
-
Stop the timer and remove the animal immediately upon observing a nocifensive response.
-
A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
c) Rotarod Test for Motor Coordination and Balance
Objective: To evaluate motor coordination and balance.
Materials:
-
Rotarod apparatus with an accelerating rotating rod.
Protocol:
-
Train the animals on the rotarod for 2-3 consecutive days prior to testing. Training sessions typically involve placing the animal on the rod at a low, constant speed for a set duration.
-
For testing, place the animal on the rod and start the acceleration from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a period of 5 minutes.
-
Record the latency to fall from the rod.
-
Perform 2-3 trials per animal with a rest period in between.
Objective: To directly measure the functional integrity of peripheral nerves.
Materials:
-
Electrophysiology recording system.
-
Bipolar stimulating and recording needle electrodes.
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine).
-
Heating pad to maintain body temperature.
Protocol:
-
Anesthetize the animal and maintain its body temperature at 37°C.
-
For sciatic nerve NCV, place the stimulating electrodes at the sciatic notch (proximal stimulation) and the ankle (distal stimulation).
-
Place the recording electrodes in the interosseous muscles of the paw.
-
Deliver a supramaximal stimulus at the proximal and distal sites and record the compound muscle action potentials (CMAPs).
-
Measure the latency from the stimulus to the onset of the CMAP for both stimulation sites.
-
Measure the distance between the two stimulation sites.
-
Calculate the NCV using the formula: NCV (m/s) = Distance (mm) / (Proximal Latency (ms) - Distal Latency (ms)).
Objective: To visualize and quantify structural changes in peripheral nerves, such as demyelination.
Materials:
-
Microtome or cryostat.
-
Microscope with imaging software.
-
Staining reagents (e.g., Osmium tetroxide, Luxol Fast Blue, or FluoroMyelin™).
Protocol:
-
At the end of the study, perfuse the animals with saline followed by 4% paraformaldehyde.
-
Dissect the sciatic nerves and post-fix them in 4% paraformaldehyde.
-
Process the tissue for paraffin (B1166041) or frozen sectioning.
-
Cut thin sections (5-10 µm) of the nerve.
-
Stain the sections with a myelin-specific stain. For example, with FluoroMyelin™, incubate the sections with the dye solution (e.g., 1:300 dilution) for 20-30 minutes.
-
Wash the sections and mount with an appropriate mounting medium.
-
Capture images of the nerve cross-sections and perform morphometric analysis to quantify parameters such as myelin thickness, axon diameter, and fiber density.
Hematological and Biochemical Analysis
Objective: To assess for signs of anemia, such as changes in red blood cell count, hemoglobin, and mean corpuscular volume (MCV).
Materials:
-
Automated hematology analyzer.
-
EDTA-coated microtubes for blood collection.
Protocol:
-
Collect whole blood (approximately 200 µL from mice) via cardiac puncture or from the retro-orbital sinus at the time of euthanasia.
-
Immediately transfer the blood into an EDTA-coated microtube and mix gently to prevent clotting.
-
Analyze the sample using an automated hematology analyzer according to the manufacturer's instructions.
-
Key parameters to analyze include red blood cell (RBC) count, hemoglobin (HGB), hematocrit (HCT), and mean corpuscular volume (MCV).
Objective: To quantify the levels of vitamin B12 and its functional markers in biological samples.
Materials:
-
ELISA kits or a Liquid Chromatography-Mass Spectrometry (LC-MS/MS) system.
-
Serum, plasma, or urine collection tubes.
-
Tissue homogenization equipment.
Protocol:
-
Sample Collection:
-
Blood: Collect blood and process to obtain serum or plasma.
-
Urine: Collect urine, for example, over a 24-hour period using metabolic cages.
-
Tissues: Harvest tissues such as the liver and brain, snap-freeze in liquid nitrogen, and store at -80°C.
-
-
Sample Preparation:
-
Serum/Plasma/Urine: Samples may require protein precipitation or other extraction steps depending on the assay method.
-
Tissues: Homogenize the tissues in an appropriate buffer.
-
-
Analysis:
-
Measure the concentrations of vitamin B12, total homocysteine, and MMA using commercially available ELISA kits or by LC-MS/MS, following the specific protocol for the chosen method.
-
Data Presentation
Quantitative data should be summarized in a clear and concise manner to facilitate comparison between experimental groups.
Table 1: Neurological Assessment Data (Example)
| Parameter | Control | B12 Deficient (Vehicle) | B12 Deficient + MeCbl |
| Paw Withdrawal Threshold (g) | 10.2 ± 1.5 | 2.1 ± 0.8 | 7.5 ± 1.2# |
| Hot Plate Latency (s) | 15.8 ± 2.3 | 6.5 ± 1.9 | 12.1 ± 2.0# |
| Rotarod Latency (s) | 185 ± 25 | 92 ± 18 | 155 ± 22# |
| Sciatic NCV (m/s) | 55.4 ± 4.1 | 38.2 ± 3.5 | 49.8 ± 3.9# |
| **Myelinated Fiber Density (fibers/mm²) ** | 12,500 ± 850 | 8,200 ± 710* | 11,100 ± 800# |
| Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. B12 Deficient (Vehicle). |
Table 2: Hematological and Biochemical Data (Example)
| Parameter | Control | B12 Deficient (Vehicle) | B12 Deficient + MeCbl |
| Hemoglobin (g/dL) | 14.5 ± 0.8 | 10.2 ± 1.1 | 13.1 ± 0.9# |
| MCV (fL) | 50.1 ± 2.3 | 65.7 ± 3.1 | 54.3 ± 2.5# |
| Serum B12 (pg/mL) | 850 ± 120 | 150 ± 45 | 720 ± 110# |
| Plasma Homocysteine (µmol/L) | 6.2 ± 1.1 | 18.5 ± 3.4 | 8.1 ± 1.5# |
| Urine MMA (µmol/mmol creatinine) | 2.5 ± 0.7 | 25.8 ± 5.2* | 5.3 ± 1.4# |
| Data are presented as mean ± SD. *p < 0.05 vs. Control; #p < 0.05 vs. B12 Deficient (Vehicle). |
References
Application Notes and Protocols for Formulating Methylcobalamin for Sublingual and Intranasal Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to formulating methylcobalamin (B1676134) for effective sublingual and intranasal delivery. The protocols outlined below are based on established scientific literature and are intended to assist researchers in developing and evaluating novel this compound formulations.
Introduction: Sublingual and Intranasal Routes for this compound
This compound, the active coenzyme form of vitamin B12, is crucial for various physiological processes, including red blood cell formation and neurological function.[1][2] Traditional oral delivery of this compound is often hampered by poor absorption, which is dependent on intrinsic factor, a glycoprotein (B1211001) that can be lacking in certain individuals.[3][4] To bypass the gastrointestinal tract and first-pass metabolism, sublingual and intranasal delivery routes have emerged as effective alternatives.[5]
The sublingual route offers rapid absorption directly into the systemic circulation through the dense vasculature under the tongue. Similarly, the intranasal route provides a large, permeable surface area for quick absorption into the bloodstream and has the unique potential for direct nose-to-brain delivery.
Formulation Strategies
Sublingual Formulations
Sublingual delivery of this compound can be achieved through various dosage forms, including sprays, tablets, and films.
2.1.1. Sublingual Sprays
Sublingual sprays offer ease of administration and rapid onset of action. A typical formulation involves dissolving this compound in a suitable solvent system with excipients to enhance stability and absorption.
Table 1: Example Composition of a this compound Sublingual Spray
| Component | Function | Concentration Range (% w/v) | Example Concentration (% w/v) |
| This compound | Active Pharmaceutical Ingredient | 0.05 - 0.5 | 0.15 |
| Purified Water | Solvent | q.s. to 100 | q.s. to 100 |
| Glycerol | Co-solvent, Humectant | 5 - 20 | 10 |
| Maltodextrin | Bulking agent | 1 - 5 | 2 |
| Potassium Sorbate | Preservative | 0.1 - 0.2 | 0.1 |
| Citric Acid | pH modifier | As needed | To pH 5.5 |
2.1.2. Sublingual Tablets
Fast-dissolving sublingual tablets are a popular and convenient dosage form. These are formulated to disintegrate rapidly in the saliva, releasing the drug for absorption.
Table 2: Example Composition of a this compound Sublingual Tablet (1500 mcg)
| Component | Function | Amount per Tablet (mg) |
| This compound | Active Pharmaceutical Ingredient | 1.5 |
| Mannitol | Diluent, Sweetener | 100 |
| Microcrystalline Cellulose | Binder, Disintegrant | 50 |
| Croscarmellose Sodium | Superdisintegrant | 5 |
| Magnesium Stearate (B1226849) | Lubricant | 2 |
| Colloidal Silicon Dioxide | Glidant | 1 |
| Aspartame | Sweetener | 2 |
| Mint Flavor | Flavoring agent | 1 |
2.1.3. Sublingual Films
Fast-dissolving oral films offer advantages such as ease of transport and administration without water. These are typically composed of water-soluble polymers.
Table 3: Example Composition of a this compound Fast-Dissolving Sublingual Film
| Component | Function | Concentration (% w/w) |
| This compound | Active Pharmaceutical Ingredient | 1.5 |
| Polyvinyl Alcohol (PVA) | Film-forming polymer | 40 |
| Polyvinylpyrrolidone (PVP) | Film-forming polymer, Disintegrant | 20 |
| PEG 400 | Plasticizer | 10 |
| Sodium Lauryl Sulfate (SLS) | Permeation enhancer | 1 |
| Sucralose | Sweetener | 0.5 |
| Purified Water | Solvent | q.s. to 100 (removed during drying) |
Intranasal Formulations
Intranasal delivery of this compound is typically achieved through a spray device. The formulation must be optimized for viscosity, pH, and osmolarity to ensure patient comfort and effective absorption.
2.2.1. Intranasal Sprays
Intranasal sprays deliver a metered dose of the drug to the nasal mucosa. Formulations may include mucoadhesive agents to increase residence time and permeation enhancers to improve absorption.
Table 4: Example Composition of a this compound Intranasal Spray (250 mcg/spray)
| Component | Function | Concentration Range (% w/v) | Example Concentration (% w/v) | |---|---|---| | this compound | Active Pharmaceutical Ingredient | 0.25 - 1.5 | 0.5 | | Purified Water | Solvent | q.s. to 100 | q.s. to 100 | | Gellan Gum | Gelling agent (in-situ) | 0.1 - 1.0 | 0.4 | | Hydroxypropyl Methylcellulose (HPMC) | Thickening agent | 0.1 - 1.0 | 0.2 | | Glycerin | Humectant | 1 - 5 | 2.0 | | Lecithin | Permeation enhancer | 0.1 - 1.0 | 0.5 | | Benzyl (B1604629) Alcohol | Preservative | 0.5 - 2.0 | 1.0 | | Citric Acid | pH modifier | As needed | To pH 6.0 - 6.5 | | Sodium Chloride | Tonicity-adjusting agent | As needed | To 250-300 mOsm/kg |
Experimental Protocols
Formulation Preparation Protocols
3.1.1. Protocol for Preparation of Sublingual Spray
-
Weigh the required quantities of this compound, glycerol, maltodextrin, and potassium sorbate.
-
In a suitable vessel, dissolve the excipients in a portion of the purified water with gentle stirring.
-
Add the this compound to the solution and continue stirring until fully dissolved. Protect the solution from light.
-
Adjust the pH of the solution to 5.5 using a citric acid solution.
-
Add the remaining purified water to reach the final volume.
-
Filter the solution through a 0.22 µm filter and package it into a light-protected spray dispenser.
3.1.2. Protocol for Preparation of Sublingual Tablets by Direct Compression
-
Pass this compound and all excipients (except magnesium stearate and colloidal silicon dioxide) through a suitable sieve.
-
Blend the sieved powders in a V-blender for 15 minutes.
-
Add the colloidal silicon dioxide and blend for another 5 minutes.
-
Add the magnesium stearate and blend for a final 3 minutes.
-
Compress the final blend into tablets using a rotary tablet press with appropriate tooling.
3.1.3. Protocol for Preparation of Intranasal Spray
-
In a light-protected vessel, disperse the gellan gum and HPMC in a portion of purified water under constant stirring.
-
In a separate vessel, dissolve the this compound, glycerin, lecithin, and benzyl alcohol in the remaining water.
-
Slowly add the drug solution to the polymer dispersion with continuous stirring.
-
Adjust the pH to 6.0-6.5 using a suitable buffer (e.g., citrate (B86180) buffer).
-
Adjust the osmolarity to 250-300 mOsm/kg using sodium chloride.
-
Fill the final solution into a nasal spray device.
In Vitro Characterization Protocols
3.2.1. Protocol for In Vitro Permeation Study (Franz Diffusion Cell)
-
Membrane Preparation: Use excised bovine or porcine sublingual/nasal mucosa. Mount the mucosa on a Franz diffusion cell with the mucosal side facing the donor compartment.
-
Receptor Medium: Fill the receptor compartment with phosphate-buffered saline (pH 7.4) and maintain it at 37°C with constant stirring.
-
Sample Application: Apply the formulation (e.g., a defined volume of spray or a sublingual film) to the mucosal surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6 hours), withdraw an aliquot from the receptor compartment and replace it with fresh, pre-warmed receptor medium.
-
Analysis: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
3.2.2. Protocol for Mucoadhesion Testing
-
Substrate: Use a suitable mucosal surface (e.g., excised tissue or a mucin disc).
-
Apparatus: Employ a texture analyzer equipped with a mucoadhesive test rig.
-
Procedure:
-
Secure the mucosal substrate in the holder.
-
Attach the dosage form (e.g., sublingual film) to the probe using double-sided tape.
-
Bring the dosage form into contact with the mucosal surface with a defined force for a specific duration.
-
Withdraw the probe at a constant speed and measure the force required for detachment (force of adhesion).
-
3.2.3. Protocol for Nasal Spray Characterization
-
Spray Pattern and Plume Geometry: Use a laser sheet-based instrument to capture the spray pattern and plume angle.
-
Droplet Size Distribution: Employ a laser diffraction system to measure the volume median diameter (Dv50) and the percentage of droplets smaller than 10 µm.
-
Shot Weight Uniformity: Determine the weight of a single actuation by firing the spray into a pre-weighed container. Repeat for multiple actuations and across different devices.
In Vivo Pharmacokinetic Study Protocol (Rat Model)
-
Animals: Use male Sprague-Dawley rats (250-300 g).
-
Acclimatization: Acclimatize the animals for at least one week before the study.
-
Dosing:
-
Intranasal: Administer a defined volume of the nasal spray formulation into one nostril of the anesthetized rat.
-
Sublingual: Place the sublingual film or spray under the tongue of the anesthetized rat.
-
-
Blood Sampling: Collect blood samples (e.g., from the tail vein) at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.
Analytical Method Protocol (HPLC)
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV or DAD detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.8 with phosphoric acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a suitable ratio (e.g., 55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm or 353 nm.
-
Sample Preparation (Plasma):
-
To 100 µL of plasma, add 200 µL of methanol to precipitate proteins.
-
Vortex and centrifuge the sample.
-
Inject the supernatant into the HPLC system.
-
-
Standard Curve: Prepare a series of standard solutions of this compound in the mobile phase to generate a calibration curve.
Data Presentation
Table 5: Comparative Pharmacokinetic Parameters of this compound Formulations
| Route of Administration | Dosage | Cmax (pg/mL) | Tmax (hr) | Bioavailability (%) |
| Intramuscular Injection | 100 mcg | ~800 | 1.15 | 100 (Reference) |
| Intranasal Spray | 500 mcg | ~1500 | 0.2 | ~20 (Dose-normalized) |
| Sublingual (literature values) | 1000 mcg | Varies | Varies | Varies |
Visualizations
Caption: Experimental workflow for formulation and evaluation.
Caption: Sublingual absorption pathway of this compound.
Caption: Intranasal absorption pathways of this compound.
Caption: Cellular transport mechanism of this compound.
References
- 1. sciforschenonline.org [sciforschenonline.org]
- 2. What is the mechanism of Mecobalamin? [synapse.patsnap.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. The Mechanism of Absorption of Vitamin B12 (cobalamin) in the GI Tract [ebmconsult.com]
- 5. Analytical Challenges and Regulatory Requirements for Nasal Drug Products in Europe and the U.S - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for Clinical Trial Design: Evaluating Methylcobalamin in Neurological Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and implementing clinical trials to evaluate the efficacy and safety of methylcobalamin (B1676134) in the treatment of various neurological disorders. The following sections detail the underlying mechanisms of action, study design considerations, experimental protocols for key assessments, and relevant biomarker strategies.
Introduction: The Rationale for this compound in Neurology
This compound, the active form of vitamin B12, is a crucial coenzyme in fundamental metabolic pathways essential for nervous system health.[1] Its therapeutic potential in neurological disorders stems from its multifaceted roles in:
-
Myelin Synthesis and Repair: this compound is integral to the production of S-adenosylmethionine (SAM), a universal methyl donor required for the synthesis of phospholipids (B1166683) that constitute the myelin sheath.[1][2] This sheath provides insulation to nerve fibers, ensuring proper nerve impulse transmission. Its maintenance and repair are critical in demyelinating and peripheral neuropathies.[1]
-
Homocysteine Metabolism: As a cofactor for methionine synthase, this compound facilitates the conversion of homocysteine to methionine.[1][2] Elevated homocysteine levels are associated with neurotoxicity and an increased risk for various neurological conditions, including stroke and dementia.[3]
-
Neurotransmitter Synthesis: The methionine cycle, supported by this compound, is involved in the synthesis of neurotransmitters such as serotonin (B10506) and dopamine, which are crucial for mood regulation and cognitive function.[1]
-
Axonal Regeneration and Neuroprotection: Preclinical and clinical studies suggest that high doses of this compound can promote neurite outgrowth, inhibit neural apoptosis, and protect against glutamate-induced neurotoxicity.[4][5] These effects are partly mediated through signaling pathways like the Erk1/2 and Akt pathways.[4][6]
Clinical Trial Design Considerations
A robust clinical trial design is paramount to definitively assess the therapeutic utility of this compound. Key considerations include:
-
Target Population: Clearly define the specific neurological disorder (e.g., diabetic peripheral neuropathy, amyotrophic lateral sclerosis (ALS), post-herpetic neuralgia) and the stage of the disease. Inclusion and exclusion criteria should be precise to ensure a homogenous study population.[7][8] For instance, trials in ALS have focused on patients within one year of symptom onset.[3][7]
-
Study Design: A randomized, double-blind, placebo-controlled trial is the gold standard for establishing efficacy. Crossover designs may also be considered.[9]
-
Dosage and Administration: Dosages of this compound in clinical trials have varied significantly based on the condition and route of administration.[10] High oral doses (e.g., 1,500 mcg/day) and ultra-high intramuscular or intravenous doses (e.g., 25-50 mg) have been used.[3][10][11] The choice between oral and parenteral administration will depend on the desired bioavailability and the severity of the neurological symptoms.[12][13]
-
Outcome Measures: A comprehensive set of outcome measures should be employed to assess different aspects of the disease, including impairment, disability, and patient-reported outcomes.[14][15]
Table 1: Examples of this compound Dosages in Clinical Trials
| Neurological Disorder | Dosage | Route of Administration | Reference |
| Amyotrophic Lateral Sclerosis (ALS) | 50 mg | Intramuscular, twice weekly | [3][7] |
| Diabetic Neuropathy | 500 mcg | Oral, three times a day | [10] |
| Diabetic Neuropathy | 2,500 mcg in 10 mL saline | Intrathecal | [10] |
| Renal Failure-Associated Neuropathy | 1,500 mcg | Oral, daily | [10] |
| Autism Spectrum Disorder | 75 µg/Kg | Subcutaneous, once every 3 days | [16] |
| Autism Spectrum Disorder | 64.5 µg/kg | Subcutaneous, once every 3 days | [9] |
| Peripheral Neuropathy | 25 mg | Intravenous, daily for 10 days, then monthly | [11] |
Experimental Protocols
Assessment of Neurological Function
3.1.1. Nerve Conduction Studies (NCS)
-
Objective: To objectively measure the speed and amplitude of electrical impulses through a nerve, providing a quantitative assessment of nerve function.
-
Methodology:
-
Place stimulating electrodes over the nerve to be studied and recording electrodes over the muscle supplied by that nerve (for motor NCS) or over the nerve itself more proximally (for sensory NCS).
-
Deliver a small electrical stimulus to the nerve.
-
Record the resulting electrical response (compound muscle action potential or sensory nerve action potential).
-
Measure the latency (time from stimulus to response), amplitude (strength of the response), and conduction velocity.
-
Compare the results to established normal values.
-
3.1.2. Quantitative Sensory Testing (QST)
-
Objective: To quantify the perception of various sensory stimuli, assessing the function of different types of nerve fibers.
-
Methodology:
-
Vibration Perception Threshold (VPT): Apply a biothesiometer to a bony prominence (e.g., the great toe) and gradually increase the vibration intensity until the patient reports feeling it. The threshold is recorded in volts.
-
Thermal Thresholds: Use a thermal analyzer to deliver controlled hot and cold stimuli to the skin. Determine the temperature at which the patient first perceives warmth, cold, and pain.
-
Pressure Pain Thresholds: Apply a pressure algometer with a rubber tip to specific points and gradually increase the pressure until the patient reports pain.
-
Patient-Reported Outcome Measures (PROs)
PROs are crucial for capturing the patient's perspective on their symptoms and functional limitations.[17][18]
3.2.1. Modified Toronto Clinical Neuropathy Score (mTCNS)
-
Objective: To grade the severity of neuropathy symptoms and sensory deficits.
-
Methodology: A clinician-administered questionnaire and physical examination that scores neuropathy symptoms (foot pain, numbness, tingling, weakness, ataxia, upper-limb symptoms) and sensory responses (pinprick, temperature, light touch, vibration, and position sense).[19]
3.2.2. Neuropathic Pain Scales
-
Objective: To assess the intensity and quality of neuropathic pain.
-
Methodology: Utilize validated scales such as the Neuropathic Pain Scale (NPS) or the Douleur Neuropathique 4 (DN4) to capture different dimensions of pain (e.g., sharp, burning, tingling).
Biomarker Analysis
3.3.1. Homocysteine and Methylmalonic Acid (MMA) Levels
-
Objective: To assess the functional status of vitamin B12 metabolism.[20][21]
-
Methodology:
-
Collect fasting blood samples in appropriate tubes (e.g., EDTA for plasma homocysteine, serum separator tube for MMA).
-
Process samples according to laboratory protocols (centrifugation to separate plasma/serum).
-
Analyze homocysteine and MMA concentrations using liquid chromatography-tandem mass spectrometry (LC-MS/MS) or other validated immunoassays.
-
3.3.2. Holotranscobalamin (HoloTC) Levels
-
Objective: To measure the biologically active fraction of vitamin B12.
-
Methodology:
-
Collect serum samples.
-
Use a specific immunoassay designed to measure holotranscobalamin.
-
Table 2: Key Outcome Measures in this compound Clinical Trials
| Outcome Category | Specific Measure | Description |
| Impairment | Nerve Conduction Velocity (NCV) | Measures the speed of electrical impulse along a nerve. |
| Compound Muscle Action Potential (CMAP) Amplitude | Reflects the number of functioning motor axons. | |
| Quantitative Sensory Testing (QST) | Assesses thresholds for vibration, thermal, and pain perception. | |
| Disability & Function | Revised Amyotrophic Lateral Sclerosis Functional Rating Scale (ALSFRS-R) | A validated scale for monitoring the progression of disability in ALS patients.[3] |
| Modified Toronto Clinical Neuropathy Score (mTCNS) | Grades the severity of neuropathy symptoms and sensory deficits.[19] | |
| Patient-Reported Outcomes | Visual Analogue Scale (VAS) for Pain | A subjective measure of pain intensity. |
| Neuropathic Pain Questionnaires (e.g., DN4, LANSS) | Screens for and assesses the characteristics of neuropathic pain. | |
| Quality of Life Scales (e.g., SF-36, EQ-5D) | Generic health status questionnaires. | |
| Biomarkers | Serum Homocysteine | An indicator of methionine synthase activity.[20] |
| Serum Methylmalonic Acid (MMA) | A sensitive marker of vitamin B12 deficiency.[20][21] | |
| Holotranscobalamin (HoloTC) | The biologically active form of vitamin B12.[20] |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual role in metabolism and neuroprotective signaling.
Caption: A standard workflow for a randomized controlled trial of this compound.
Caption: Logic flow for biomarker assessment in this compound trials.
References
- 1. What is the mechanism of Mecobalamin? [synapse.patsnap.com]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. Efficacy and Safety of Ultrahigh-Dose this compound in Early-Stage Amyotrophic Lateral Sclerosis: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Old or new medicine? Vitamin B12 and peripheral nerve neuropathy] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: A Potential Vitamin of Pain Killer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of this compound in cerebral ischemia/reperfusion injury through activation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Japanese Early-Stage Trial of High-Dose this compound for Amyotrophic Lateral Sclerosis (JETALS): Protocol for a Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. droracle.ai [droracle.ai]
- 14. Outcome measures in peripheral neuropathies: requirements through statements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Impairment, disability, or handicap in peripheral neuropathy: analysis of the use of outcome measures in clinical trials in patients with peripheral neuropathies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. The Power of Patient-Reported Outcome Measures in Assessing Chemotherapy-Induced Peripheral Neuropathy - The ASCO Post [ascopost.com]
- 18. researchgate.net [researchgate.net]
- 19. bmjopen.bmj.com [bmjopen.bmj.com]
- 20. Biomarkers and Algorithms for the Diagnosis of Vitamin B12 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Vitamin B12-Related Biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
addressing the photodegradation of methylcobalamin in laboratory settings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with methylcobalamin (B1676134). The information below addresses common issues related to its photodegradation in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: How light-sensitive is this compound in solution?
A1: this compound is extremely sensitive to light.[1][2][3] Once dissolved, it becomes highly susceptible to photodegradation.[1] Exposure to typical laboratory fluorescent lighting can cause significant degradation in a short amount of time. For example, one study showed a 44.1% decline in potency after just 5 minutes of exposure, and an 83.3% decline after 15 minutes.[1] The primary degradation product is often hydroxocobalamin (B81358) (B12a) or aquocobalamin (B1237579).
Q2: What is the mechanism of this compound photodegradation?
A2: The photodegradation of this compound is initiated by the absorption of light, which leads to the cleavage of the cobalt-carbon (Co-C) bond. This process, known as photolysis, generates a methyl radical and a cob(II)alamin species. In the presence of oxygen, the cob(II)alamin is rapidly oxidized to hydroxocobalamin or aquocobalamin. The reaction is influenced by factors such as the wavelength of light, pH, and the presence of oxygen.
Q3: What are the primary degradation products of this compound photolysis?
A3: Under aerobic (oxygen-rich) conditions, the main degradation products are aquocobalamin and formaldehyde. In anaerobic (oxygen-poor) conditions, the degradation is slower and can yield vitamin B12r, formaldehyde, methane, and ethane. Hydroxocobalamin is also a commonly identified degradation product.
Q4: How does pH affect the stability of this compound?
A4: this compound is most stable at a pH of approximately 5. It shows increased degradation in both acidic and alkaline conditions, with the least stability observed at pH 2. At low pH, the axial nitrogenous ligand can be replaced by a water molecule, which alters the molecule's excited-state dynamics and can compete with Co-C bond dissociation.
Q5: Are there any chemical stabilizers that can protect this compound from photodegradation?
A5: Yes, certain excipients can help stabilize this compound. Sorbitol has been shown to significantly reduce degradation caused by UV exposure, heat, and interaction with other B vitamins. Cyclodextrins and their derivatives can also be used to stabilize vitamin B12 against light. Additionally, the use of viscosigens like glycerol (B35011) can enhance stability by reducing diffusion and promoting the recombination of radical pairs formed during photolysis.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Significant degradation of this compound solution despite using amber glassware. | - Amber glassware may not provide complete protection, especially under intense or prolonged light exposure.- The solution may have been exposed to light during preparation or handling.- Incompatible formulation components (e.g., ascorbic acid, thiamin, niacin) may be accelerating degradation. | - Wrap amber glassware with aluminum foil for complete light blockage.- Work under red light conditions, as this compound is less sensitive to this wavelength.- Minimize exposure time to any light source during weighing, dissolution, and transfers.- If possible, prepare formulations in a dark room or a designated low-light area.- Review the formulation for incompatible ingredients. Consider using stabilizers like sorbitol if other vitamins are present. |
| Inconsistent results in this compound assays. | - Variable light exposure between samples during the experimental workflow.- Degradation during sample preparation for analysis (e.g., dilution, transfer to HPLC vials).- Mechanical stress from vigorous mixing, shaking, or sonication can also cause degradation. | - Standardize all sample handling procedures to ensure consistent light exposure for all samples and standards.- Prepare samples for analysis under subdued or red light.- Use amber HPLC vials to protect samples in the autosampler.- Dissolve and mix this compound gently by swirling or slow stirring; avoid shaking or sonication. |
| Appearance of unexpected peaks in chromatograms. | - These are likely degradation products of this compound, such as hydroxocobalamin or aquocobalamin. | - Confirm the identity of the degradation products by comparing their retention times with standards of potential degradants (e.g., hydroxocobalamin).- Use a stability-indicating HPLC method that can effectively separate this compound from its degradation products. |
| Rapid color change of the this compound solution from red to brownish-red. | - This color change indicates the formation of vitamin B12r, which occurs during photolysis, particularly in low-oxygen environments. | - This is a visual indicator of degradation. If this occurs, the solution should be considered degraded and discarded.- To prevent this, strictly adhere to light protection protocols and handle solutions in an oxygen-rich environment if appropriate for the experiment. |
Quantitative Data on this compound Degradation
| Condition | Parameter | Value | Reference |
| Photodegradation (1971.53 lux) | Half-life (t½) | 0.99 hours | |
| Typical Lab Fluorescent Light | % Degradation (5 mins) | 44.1% | |
| Typical Lab Fluorescent Light | % Degradation (10 mins) | 67.7% | |
| Typical Lab Fluorescent Light | % Degradation (15 mins) | 83.3% | |
| Bright Light (1,000 lux) | % Degradation (4 hours) | 50.1% | |
| pH 3 (with other B vitamins) | % Degradation | 79% | |
| pH 3 (with other B vitamins and sorbitol) | % Degradation | 12% | |
| Heat (100°C, 60 mins) | % Degradation | >30% | |
| UV Exposure | % Degradation | >30% |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for determining this compound in the presence of its degradation products.
1. Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 25 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 3.8 with phosphoric acid) : methanol (B129727) : acetonitrile (B52724) (55:35:10, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Column Temperature: 25°C
-
Injection Volume: 20 µL
2. Standard Solution Preparation (Example Concentration):
-
Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a stock solution.
-
Protect the solution from light at all times using amber glassware and by working in a dimly lit area.
-
Further dilute the stock solution with the mobile phase to achieve the desired concentration (e.g., within a linearity range of 2-160 µg/mL).
3. Sample Preparation:
-
Prepare the sample solution containing this compound in the mobile phase, ensuring the final concentration falls within the validated range of the assay.
-
All sample preparation steps must be conducted under light-protected conditions.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Quantify the amount of this compound by comparing the peak area of the sample to that of the standard.
Visualizations
Caption: Aerobic photodegradation pathway of this compound.
Caption: Recommended workflow for handling this compound solutions.
References
Technical Support Center: Stabilizing Methylcobalamin in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with methylcobalamin (B1676134). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the handling and formulation of this compound in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound solution is changing color and losing potency. What are the primary causes?
A1: this compound is a highly sensitive molecule in aqueous solutions. The primary factors leading to its degradation are exposure to light (photodegradation), suboptimal pH, elevated temperatures, and interaction with other components in the formulation.[1][2][3] The degradation often involves the cleavage of the cobalt-carbon bond, leading to the formation of hydroxocobalamin (B81358) (which is reddish) and other inactive compounds.[1][4]
Q2: What is the optimal pH for maintaining the stability of an aqueous this compound solution?
A2: this compound exhibits its highest stability in a slightly acidic to a neutral pH range. The optimal pH for stability is around 5.0.[2][5][6] It is significantly less stable in highly acidic (pH < 4) and alkaline (pH > 7) conditions.[2][5]
Q3: How significant is the effect of light on this compound stability?
A3: Light is a critical factor in the degradation of this compound.[1][4][7] Exposure to various light sources, especially fluorescent and UV light, can rapidly degrade the molecule through photolysis.[1][4][8] Studies have shown that storing solutions in amber or light-protecting vials is crucial for maintaining its stability.[9][10] Interestingly, degradation is reportedly less severe under blue light compared to fluorescent light.[1][4]
Q4: Are there any common excipients that can degrade this compound?
A4: Yes, certain common excipients can accelerate the degradation of this compound. Ascorbic acid (Vitamin C) is well-documented to cause significant degradation.[3][11][12][13][14][15] Some reducing sugars like dextrose and sucrose (B13894) have also been shown to be incompatible and can lead to a loss of potency.[16] Co-formulation with other B vitamins, such as thiamine (B1217682) and niacin, can also lead to degradation.
Q5: What are some recommended strategies to improve the stability of my this compound solution?
A5: To enhance the stability of this compound in aqueous solutions, consider the following strategies:
-
Light Protection: Always handle and store solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.[9][10]
-
pH Control: Buffer the solution to a pH of approximately 5.0.[2][5]
-
Temperature Control: Store solutions at controlled room temperature or under refrigeration, avoiding excessive heat.[3][17]
-
Use of Stabilizers: Incorporate stabilizing excipients such as sorbitol.[3][5][18] Sorbitol has been shown to significantly reduce degradation caused by factors like pH, heat, and the presence of ascorbic acid.[3][5][18]
-
Antioxidants: While not extensively detailed in the provided results, the use of antioxidants could theoretically mitigate oxidative degradation pathways.
Troubleshooting Guides
Issue 1: Rapid Loss of Potency in a Multi-Vitamin Formulation
Symptoms:
-
A significant decrease in this compound concentration over a short period.
-
A noticeable color change in the solution.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Presence of Destabilizing Agents | Review the formulation for the presence of ascorbic acid, thiamine, or niacin. If present, consider reformulating or adding a stabilizing agent like sorbitol.[3] |
| Incorrect pH | Measure the pH of the solution. Adjust to a pH of 5.0 using an appropriate buffer system.[2][5] |
| Light Exposure | Ensure the formulation is prepared and stored in light-protected containers. Minimize exposure to ambient light during handling.[1][4] |
Issue 2: Inconsistent Results in Stability Studies
Symptoms:
-
High variability in this compound concentration between samples of the same batch.
-
Unexpectedly rapid degradation in some replicates.
Possible Causes & Solutions:
| Cause | Troubleshooting Steps |
| Inconsistent Light Exposure | Standardize the handling procedures to ensure all samples are exposed to the same minimal amount of light. Use amber glassware or foil-wrapped containers consistently.[9][10] |
| pH Fluctuation | Verify the buffering capacity of your formulation. Ensure the pH remains stable throughout the experiment. |
| Analytical Method Variability | Validate your analytical method (e.g., HPLC) for linearity, precision, and accuracy as per ICH guidelines to ensure reliable quantification.[2][19][20][21] |
Data Presentation
Table 1: Effect of pH on this compound Degradation
| pH | Stability | Degradation Kinetics | Reference |
| 2 | Least Stable | Pseudo-first-order | [2][5] |
| 3 | Unstable (79% loss) | - | [3] |
| 5 | Most Stable | Pseudo-first-order | [2][5] |
| 9 | Unstable (64% loss) | - | [6] |
| 11 | Unstable | Pseudo-first-order | [2][5] |
Table 2: Protective Effect of Sorbitol on this compound Degradation
| Condition | % Degradation (without Sorbitol) | % Degradation (with Sorbitol) | Reference |
| pH 3 | 79% | 12% | [3] |
| Co-existence with Ascorbic Acid | 70-76% | 16% | [3] |
| Co-existence with Thiamin & Niacin | 48-76% | 20% | |
| Heat Exposure (100°C, 60 min) | >30% | Significantly minimized | [3] |
| UV Exposure | >30% | Significantly minimized | [3] |
Table 3: Comparative Photodegradation of this compound under Different Light Sources
| Light Source | Relative Degradation | Wavelength (nm) | Reference |
| Fluorescent Light | High | 253.7 and 189 | [1][4] |
| Blue Light | Low | 455-492 | [1][4] |
| UVA | Rapid (converts to hydroxocobalamin) | - | [8][22] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a validated method for quantifying this compound and its degradation products.[2][23]
1. Chromatographic Conditions:
-
Column: C18 Hypersil BDS (5 µm, 150 x 4.6 mm)[1][23] or Inertsil column (250 x 4.6 mm, 5 µm).[2][5]
-
Mobile Phase: A mixture of methanol (B129727) and 0.02% v/v o-phosphoric acid (pH 2.3) in a 55:45 v/v ratio.[1][23] Alternatively, 25 mM potassium dihydrogen phosphate (B84403) (pH adjusted to 3.8 with phosphoric acid): methanol:acetonitrile (55:35:10, v/v/v).[2][5]
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Accurately weigh 10 mg of this compound working standard and transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
Further dilute the stock solution with the mobile phase to prepare working standards of desired concentrations (e.g., for a linearity range of 2-160 µg/mL).[2]
3. Sample Preparation:
-
Dilute the aqueous this compound solution with the mobile phase to a final concentration within the validated linearity range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
The retention time for this compound is approximately 2.9 minutes under the first set of conditions.[1][23] Degradation products, such as hydroxocobalamin, will have a different retention time (e.g., 4 minutes).[1]
Protocol 2: Forced Degradation Studies
To understand the stability of this compound under various stress conditions, the following protocol can be applied.[2][5]
1. Acid and Alkaline Hydrolysis:
-
Prepare a 100 µg/mL solution of this compound in 0.01 N HCl (acidic) and 0.01 N NaOH (alkaline).
-
Incubate the solutions at 40°C for 2 hours.
-
Neutralize the solutions and dilute with the mobile phase before HPLC analysis.
2. Neutral Hydrolysis:
-
Prepare a 100 µg/mL solution of this compound in water.
-
Incubate at 40°C for 24 hours.
-
Dilute with the mobile phase before HPLC analysis.
3. Oxidative Degradation:
-
Prepare a 100 µg/mL solution of this compound in 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with the mobile phase before HPLC analysis.
4. Photodegradation:
-
Expose a 100 µg/mL solution of this compound to a light source (e.g., fluorescent light with an intensity of 1971.53 lux) for a defined period (e.g., a half-life of 0.99 hours has been reported under these conditions).[2]
-
Analyze the sample at different time intervals by HPLC.
Visualizations
Caption: Primary degradation pathway of this compound in aqueous solution.
Caption: Experimental workflow for assessing this compound stability.
Caption: Logical relationship between instability factors and stabilization strategies.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Stability indicating RP-HPLC method for this compound determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sorbitol enhances the physicochemical stability of B12 vitamers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Photodegradation of this compound and Its Determination in a Commercial Formulation | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Physicochemical Stability of Extemporaneously Prepared this compound Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ascorbic acid assisted photodegradation of this compound using corrective irrelevant absorption spectrophotometric assay: A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study | Semantic Scholar [semanticscholar.org]
- 14. scispace.com [scispace.com]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Vitamin B12 in Foods, Food Supplements, and Medicines—A Review of Its Role and Properties with a Focus on Its Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. scribd.com [scribd.com]
- 22. Photodegradation of cobalamins in aqueous solutions and in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijpsonline.com [ijpsonline.com]
Technical Support Center: Optimizing pH for Methylcobalamin Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing pH conditions to prevent the degradation of methylcobalamin (B1676134) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for this compound stability?
This compound exhibits the highest stability in a slightly acidic environment. Research indicates that the optimal pH for minimizing degradation is approximately 5.0.[1][2]
Q2: How do acidic and alkaline conditions affect this compound?
This compound is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] Extreme pH values lead to a significant increase in the rate of degradation. The stability is lowest at a pH of 2.[1][2]
Q3: What are the primary degradation products of this compound at non-optimal pH?
Under conditions of pH-induced stress, as well as photolytic and thermal stress, a common degradation product of this compound is hydroxocobalamin.[3][4] This occurs through the cleavage of the cobalt-carbon bond.
Q4: Does the degradation of this compound follow a specific kinetic model?
Yes, the degradation of this compound when exposed to acidic and alkaline hydrolysis follows pseudo-first-order kinetics.[1][2]
Q5: Are there any excipients that can enhance this compound stability at non-optimal pH?
Yes, studies have shown that sorbitol can have a protective effect on this compound, significantly minimizing degradation, particularly at low pH (e.g., pH 3.0).[5][6] At a pH of 3, the degradation of this compound was reduced from 79% to 12% with the addition of sorbitol.[5][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | Non-optimal pH of the solution. | Adjust the pH of your solution to be as close to 5.0 as possible using appropriate buffers. |
| Precipitation or color change in the this compound solution. | Degradation of this compound into less soluble products. | Verify the pH of the solution. If operating at a low pH is necessary, consider the addition of a stabilizing excipient like sorbitol.[5][6] |
| Inconsistent results in experiments involving this compound. | Variable pH across different batches of solutions leading to inconsistent degradation rates. | Implement a strict pH monitoring and control protocol for all buffers and solutions containing this compound. |
| Observed degradation despite being at the optimal pH. | Exposure to light or high temperatures. | This compound is also sensitive to light and heat.[3][4][7][8][9] Ensure that solutions are protected from light by using amber vials or covering containers with foil and are stored at appropriate temperatures. |
Quantitative Data Summary
The following table summarizes the degradation of this compound under various pH conditions.
| pH | Temperature (°C) | Degradation Kinetics | Relative Stability | Reference |
| 2 | 80 | Pseudo-first-order | Least Stable | [1][2] |
| 3 | Not Specified | Not Specified | 79% degradation (without sorbitol) | [5][6] |
| 5 | 80 | Pseudo-first-order | Most Stable | [1][2] |
| 9 | Not Specified | Not Specified | ~15% degradation (without sorbitol) | [5] |
| 11 | 80 | Pseudo-first-order | Less Stable than pH 5 | [10] |
Experimental Protocols
Protocol: Determining the pH Stability Profile of this compound
This protocol outlines a method to assess the stability of this compound across a range of pH values.
1. Materials:
- This compound
- Potassium dihydrogen phosphate (B84403)
- Phosphoric acid
- Sodium hydroxide
- Methanol (HPLC grade)
- Acetonitrile (B52724) (HPLC grade)
- Water (HPLC grade)
- pH meter
- HPLC system with a C18 column and UV detector
2. Buffer Preparation:
- Prepare a series of buffer solutions with pH values ranging from 2 to 11. For example, use potassium dihydrogen phosphate buffers adjusted with phosphoric acid or sodium hydroxide.
3. Sample Preparation:
- Prepare a stock solution of this compound in water.
- For each pH value, dilute the this compound stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Incubation:
- Incubate the prepared samples at a constant temperature (e.g., 80°C to accelerate degradation) for a defined period.
- Take aliquots at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).
5. HPLC Analysis:
- Analyze the aliquots using a validated stability-indicating RP-HPLC method.
- Mobile Phase Example: A mixture of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile (e.g., 55:35:10, v/v/v).[1][2]
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 220 nm.[1][2]
6. Data Analysis:
- Calculate the concentration of this compound remaining at each time point for each pH.
- Plot the natural logarithm of the concentration versus time to determine the pseudo-first-order degradation rate constant (k) for each pH.
- Plot the rate constants (k) against pH to generate a pH-rate profile, which will visually represent the pH of maximum stability.
Visualizations
Caption: pH influence on this compound degradation.
References
- 1. Stability indicating RP-HPLC method for this compound determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. article.imrpress.com [article.imrpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Physicochemical Stability of Extemporaneously Prepared this compound Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
troubleshooting poor resolution in HPLC analysis of methylcobalamin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to poor resolution in the HPLC analysis of methylcobalamin (B1676134).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the common causes of poor peak resolution (tailing, fronting, or broad peaks) in the HPLC analysis of this compound?
Poor peak resolution in HPLC analysis of this compound can manifest as peak tailing, fronting, or general peak broadening. These issues can compromise the accuracy and precision of quantification. The common causes are multifaceted and can be categorized into issues related to the column, mobile phase, sample, or the HPLC system itself.
Peak Tailing: This is observed as an asymmetrical peak with a "tail" extending to the right.
-
Secondary Interactions: Basic compounds can interact with residual acidic silanol (B1196071) groups on the silica-based column packing, leading to tailing.[1][2][3][4]
-
Incorrect Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to secondary interactions.[1][5] For basic compounds, a lower pH (around 2-3) can protonate silanol groups and reduce these interactions.[5]
-
Column Overload: Injecting too much sample can saturate the column.[1][2][5]
-
Column Degradation: An old or contaminated column may lose its efficiency.[2][5]
Peak Fronting: This is characterized by an asymmetrical peak with a leading edge that is less steep than the trailing edge.
-
Sample Overload (Volume or Mass): Injecting too large a volume or a sample that is too concentrated can cause fronting.[6][7]
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can lead to peak distortion.[2][6][7]
-
Column Collapse: This can occur with highly aqueous mobile phases (>95% water) on certain C18 columns, leading to a sudden decrease in retention time and fronting peaks.[6]
Broad Peaks: These are peaks that are wider than expected, leading to decreased resolution.
-
Column Deterioration: Loss of stationary phase or voids in the column packing can lead to peak broadening.[1]
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening.[3][5]
-
Mobile Phase Issues: An improperly prepared or degassed mobile phase can contribute to broader peaks.[1]
A logical approach to troubleshooting these issues is essential. The following diagram outlines a general workflow for diagnosing poor peak shape.
Caption: Initial troubleshooting workflow for poor HPLC peak resolution.
Q2: My this compound peak is tailing. How can I fix this?
Peak tailing is a common problem when analyzing basic compounds like this compound. Here is a step-by-step guide to address this issue.
-
Check the Mobile Phase pH: this compound has a pH range of 3 to 7.[8] Interactions with silanol groups on the column are a primary cause of tailing for basic compounds.[4]
-
Action: Lowering the mobile phase pH to around 3.5 can help to protonate the residual silanol groups on the silica (B1680970) packing, minimizing these secondary interactions.[9] A phosphate (B84403) buffer is commonly used to maintain a stable pH.[9][10][11]
-
-
Evaluate the Column:
-
Action 1: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns are designed to have minimal residual silanol groups, which reduces tailing for basic compounds.[1][3]
-
Action 2: Column Flushing and Regeneration: If the column is old or has been used with complex matrices, it may be contaminated. Try flushing the column with a strong solvent like 100% acetonitrile (B52724).[6]
-
Action 3: Replace the Column: If the column is old or damaged, it may need to be replaced.[5]
-
-
Reduce Sample Concentration:
-
Action: Dilute your sample and re-inject. Column overloading can lead to peak tailing.[5]
-
-
Check for Co-elution:
-
Action: An impurity or a related substance co-eluting with your main peak can give the appearance of a tailing peak.[4] Try adjusting the mobile phase composition (e.g., the ratio of organic solvent to buffer) to see if you can resolve the two components.
-
The following diagram illustrates the decision-making process for troubleshooting peak tailing.
Caption: Decision tree for troubleshooting peak tailing of this compound.
Q3: My this compound peak is fronting. What should I do?
Peak fronting is less common than tailing but can still significantly impact your results.
-
Check the Injection Solvent:
-
Reduce Injection Volume and Concentration:
-
Check for Column Bed Collapse:
-
Action: If you observe a sudden shift to a shorter retention time along with peak fronting, your column may have collapsed.[6] This can happen when using highly aqueous mobile phases. Flushing the column with 100% acetonitrile may sometimes resolve this.[6] However, it often requires column replacement. Using columns specifically designed for highly aqueous mobile phases can prevent this issue.[6]
-
Experimental Protocols & Data
Typical HPLC Parameters for this compound Analysis
The following table summarizes typical starting conditions for the HPLC analysis of this compound based on published methods. These can be used as a reference for method development and troubleshooting.
| Parameter | Typical Conditions | Reference |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | [9][10][12] |
| Mobile Phase | Acetonitrile:Phosphate Buffer or Methanol:Phosphate Buffer | [9][10][11] |
| Mobile Phase Ratio | 20:80 to 35:65 (Acetonitrile/Methanol:Buffer) | [9][10][13] |
| pH | 3.5 - 6.5 (adjusted with phosphoric acid) | [9][10][12] |
| Flow Rate | 0.6 - 1.0 mL/min | [8][9][10] |
| Detection Wavelength | 210 nm, 220 nm, or 376 nm | [8][9][10] |
| Column Temperature | Ambient or 25°C | [10] |
Example Protocol: Mobile Phase Preparation (0.05M Sodium Dihydrogen Orthophosphate Buffer with Acetonitrile)
This protocol is based on a commonly cited method for this compound analysis.[9]
Reagents and Materials:
-
Sodium Dihydrogen Orthophosphate (AR grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric Acid
-
HPLC grade water
-
0.45 µm filter
Procedure:
-
Prepare the Buffer: Weigh out the appropriate amount of sodium dihydrogen orthophosphate to make a 0.05M solution (e.g., 6.9 g in 1000 mL of HPLC grade water).
-
Mix Mobile Phase: In a clean glass container, mix 800 mL of the 0.05M sodium dihydrogen orthophosphate buffer with 200 mL of acetonitrile (for an 80:20 v/v ratio).[9]
-
Adjust pH: Adjust the pH of the mixture to 3.5 using orthophosphoric acid.[9]
-
Degas and Filter: Sonicate the mobile phase for 15 minutes to degas it, then filter it through a 0.45 µm filter.[9]
Example Protocol: Standard and Sample Preparation
Reagents and Materials:
-
This compound reference standard
-
Mobile phase (as prepared above)
-
Volumetric flasks (light-resistant)
-
Sonicator
-
0.45 µm syringe filters
Standard Stock Solution Preparation:
-
Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL light-resistant volumetric flask.[9]
-
Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.[9]
-
Prepare working standards by further diluting the stock solution with the mobile phase to the desired concentration range (e.g., 10-50 µg/mL).[9]
Sample Preparation (from Capsules):
-
Weigh the contents of 20 capsules and calculate the average weight.
-
Accurately weigh a quantity of the capsule powder equivalent to 30 mg of this compound and transfer it to a 100 mL light-resistant volumetric flask.[9]
-
Add about 70 mL of mobile phase, sonicate for 15 minutes, and then dilute to volume with the mobile phase.[9]
-
Pipette 5 mL of this solution into a 50 mL light-resistant volumetric flask and dilute to volume with the mobile phase.[9]
-
Filter the final solution through a 0.45 µm syringe filter before injection.[9]
References
- 1. mastelf.com [mastelf.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. chromtech.com [chromtech.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. scribd.com [scribd.com]
- 10. Stability indicating RP-HPLC method for this compound determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. impactfactor.org [impactfactor.org]
- 13. researchgate.net [researchgate.net]
Navigating the Synthesis of Pure Methylcobalamin: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of pure methylcobalamin (B1676134). The information is designed to offer practical solutions and a deeper understanding of the critical process parameters.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of this compound, offering potential causes and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound | Incomplete reduction of cyanocobalamin (B1173554). | Ensure complete conversion of cyanocobalamin or hydroxocobalamin (B81358) to the reduced form by monitoring the reaction using methods like HPLC.[1][2] The disappearance of the starting material peak indicates the completion of the reduction. |
| Competition for the reduced cobalamin by cyanide ions released during reduction. | Use a cyanide ion scavenger, such as cobalt(II) chloride or iron(II) sulfate, to remove cyanide ions from the reaction mixture.[1][2][3][4] | |
| Degradation of this compound due to exposure to light or oxygen. | Conduct the reaction and all subsequent handling steps in the dark or under red light and in an inert atmosphere (e.g., nitrogen).[3][5][6] | |
| Presence of Impurities (e.g., Hydroxocobalamin, Cyanocobalamin) | Incomplete methylation. | Ensure the methylating agent is added after the complete reduction of the starting material.[1][2] |
| Re-coordination of cyanide ions to the reduced cobalamin. | Use an effective cyanide ion scavenger. The amount of scavenger should be optimized, typically ranging from 0.1 to 1.0 equivalents.[3] | |
| Oxidation of the reduced cobalamin or this compound. | Maintain a strict oxygen-free environment throughout the synthesis and purification process.[5][6] The dissolved oxygen concentration in the deionized water used as a solvent should be ≤ 0.1 ppm.[6] | |
| High Iron Content in the Final Product | Residual iron salts used as cyanide scavengers. | Purify the crude this compound using a strongly basic anion exchange resin to remove iron cyanide impurities.[7][8][9] |
| Ineffective removal of insoluble iron cyanide salts. | Ensure efficient filtration of the reaction mixture to remove precipitated iron cyanide complexes.[6] | |
| Formation of Malodorous Dimethyl Sulfide | Use of excess trimethylsulfur derivatives as methylating agents when a reducing agent is also present. | Perform the reduction and methylation steps sequentially. The methylating agent should be added after the reduction process is complete.[2] |
| Difficulty in Crystalizing Pure this compound | Presence of impurities that inhibit crystallization. | Purify the crude product by recrystallization from a mixed solvent system, such as acetone (B3395972)/water.[3][10] Adjusting the pH to around 4.5-7.0 can improve stability and aid crystallization.[5][10] |
| Incorrect solvent ratio or temperature profile during crystallization. | Optimize the solvent composition and cooling profile. For instance, dissolving the crude product in a water-organic solvent mixture at 50-60°C, followed by controlled cooling and addition of an anti-solvent, can yield high-purity crystals.[10] |
Frequently Asked Questions (FAQs)
A list of common questions regarding the large-scale synthesis of this compound.
1. What are the critical process parameters to control during this compound synthesis?
The most critical parameters are the exclusion of light and oxygen, complete reduction of the starting material before methylation, and effective scavenging of cyanide ions.[1][2][3][5][6] The reaction temperature should also be controlled, typically between 20°C and 40°C.[3]
2. Which reducing agents are commonly used for the reduction of cyanocobalamin?
Sodium borohydride (B1222165) is a commonly used and effective reducing agent for this synthesis.[1][2][3][5]
3. What are the options for methylating agents?
Common methylating agents include dimethyl carbonate, dimethyl sulfate, and methyl iodide.[3][5][6] However, due to the toxicity of methyl iodide, alternative water-soluble methylating agents like trimethylsulfur derivatives are also used to improve industrial safety and reduce environmental impact.[1][4]
4. How can the purity of the synthesized this compound be assessed?
High-Performance Liquid Chromatography (HPLC) is the most common and reliable analytical method for determining the purity of this compound and quantifying impurities.[11][12][13][14][15] UV-Visible spectrophotometry can also be used for quantification.[11][12]
5. What are the common impurities found in crude this compound?
Common impurities include unreacted cyanocobalamin, hydroxocobalamin (formed by oxidation), and residual cyanide scavenger salts (e.g., iron cyanide complexes).[6][8][16]
6. What are the recommended storage conditions for pure this compound?
Pure this compound is sensitive to light and should be stored in light-protected containers.[17][18] It is also susceptible to degradation in the presence of other vitamins like thiamin and niacin, and at acidic pH.[19]
Experimental Protocols
General Synthesis of this compound from Cyanocobalamin
This protocol is a generalized procedure based on common methods described in the literature.[1][3][5]
Materials:
-
Cyanocobalamin
-
Cobalt(II) chloride hexahydrate (or other cyanide scavenger)
-
Dimethyl carbonate (or other methylating agent)
-
Sodium borohydride
-
Sodium hydroxide
-
Water (deionized, deoxygenated)
-
Acetone
-
Nitrogen gas
Procedure:
-
In a reaction vessel protected from light, suspend cyanocobalamin and cobalt(II) chloride hexahydrate in deoxygenated water under a nitrogen atmosphere.
-
Add the methylating agent (e.g., dimethyl carbonate).
-
Heat the mixture to the desired reaction temperature (e.g., 35-40°C).
-
Separately, prepare a solution of sodium borohydride in aqueous sodium hydroxide.
-
Slowly add the sodium borohydride solution to the reaction mixture over a period of several hours while maintaining the temperature.
-
After the addition is complete, continue stirring at the same temperature for a few more hours.
-
Monitor the reaction for the disappearance of cyanocobalamin using HPLC.
-
Once the reaction is complete, cool the mixture (e.g., to 10°C) and stir for an additional period to promote precipitation.
-
Filter the solid product and wash it with a mixture of acetone and water.
-
Dry the crude this compound under vacuum.
Purification by Recrystallization
Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent mixture (e.g., 50% aqueous acetone) with gentle heating (e.g., 35-45°C).[4][9]
-
Adjust the pH of the solution to approximately 6.5-7.0 with a suitable acid (e.g., hydrochloric acid).[4][9]
-
Slowly add an anti-solvent (e.g., acetone) dropwise to induce crystallization.
-
Stir the mixture for an extended period (e.g., overnight) at a controlled temperature to allow for complete crystallization.
-
Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.
Visualizations
Logical Workflow for this compound Synthesis and Purification
Caption: A simplified workflow of this compound synthesis.
Troubleshooting Logic for Low Purity
Caption: A troubleshooting decision tree for low purity issues.
References
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. US20040132687A1 - Process for producing this compound - Google Patents [patents.google.com]
- 3. CA2600987A1 - Process for the production of this compound - Google Patents [patents.google.com]
- 4. EP1394174A1 - Process for producing this compound - Google Patents [patents.google.com]
- 5. WO2012165934A1 - this compound synthesis process - Google Patents [patents.google.com]
- 6. Production of high-purity this compound (1996) | Ishiyama Tadashi | 4 Citations [scispace.com]
- 7. US11059851B2 - Process for the purification of this compound - Google Patents [patents.google.com]
- 8. WO2018007035A1 - Process for the purification of this compound - Google Patents [patents.google.com]
- 9. data.epo.org [data.epo.org]
- 10. CN108546278A - The process for purification of Mecobalamin - Google Patents [patents.google.com]
- 11. austinpublishinggroup.com [austinpublishinggroup.com]
- 12. researchgate.net [researchgate.net]
- 13. impactfactor.org [impactfactor.org]
- 14. A Simple and Validated RP-HPLC Method for the Estimation of this compound in Bulk and Solid Dosage Form | PDF [slideshare.net]
- 15. journalwjbphs.com [journalwjbphs.com]
- 16. This compound Impurity 1 | CAS No- 17234-76-3 | NA [chemicea.com]
- 17. Physicochemical Stability of Extemporaneously Prepared this compound Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
strategies to minimize methylcobalamin degradation during sample preparation
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing methylcobalamin (B1676134) degradation during sample preparation. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity of your samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation?
This compound is a sensitive molecule prone to degradation from several factors, including:
-
Light: Exposure to light, particularly fluorescent and UV light, is a major cause of degradation.[1][2][3][4] Once in solution, this compound becomes extremely light-sensitive.[2]
-
pH: this compound is most stable in a slightly acidic environment. It is susceptible to hydrolysis in both acidic and alkaline conditions.[5][6][7]
-
Temperature: While less sensitive to heat than to light, elevated temperatures can lead to thermal degradation.[2][8][9]
-
Interacting Substances: Certain compounds, such as ascorbic acid (Vitamin C) and other B vitamins (thiamin and niacin), can accelerate the degradation of this compound.[10][11]
-
Mechanical Shock: Vigorous mixing, shaking, or sonication can cause mechanical degradation of the molecule.[2]
Q2: How can I protect my this compound samples from light-induced degradation?
Protecting this compound solutions from light is critical. Here are several effective strategies:
-
Use Amber Vials: Amber glassware can block a significant portion of light.[4][12]
-
Work in a Dark Environment: Whenever possible, prepare samples in a dark room or under low light conditions.[2][13]
-
Utilize Red Light: Studies have shown that red light does not cause significant degradation of this compound.[2][4]
-
Wrap Glassware in Aluminum Foil: For complete light protection, wrapping clear or amber glassware in aluminum foil is a highly effective method.[2][4][14]
-
Prepare Samples Immediately Before Use: Minimize the time that samples are exposed to any light source by preparing them right before analysis.[14]
Q3: What is the optimal pH for this compound stability?
Research indicates that this compound exhibits the highest stability at a pH of approximately 5.[5][6][7] Significant degradation occurs in more acidic (pH 2) and alkaline conditions.[6][7]
Q4: Can I heat my this compound samples?
While this compound is more stable to heat than to light, high temperatures should be avoided.[2] Some studies show significant degradation at elevated temperatures, such as 80°C and above.[5][8] If heating is necessary, it should be done for the shortest possible time and in the absence of light.
Q5: Are there any substances I should avoid in my sample matrix?
Yes, certain substances can promote the degradation of this compound. Ascorbic acid (Vitamin C) has been shown to cause significant degradation.[10][11] The presence of other B vitamins like thiamin and niacin can also lead to considerable losses.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low recovery of this compound in my sample. | Photodegradation: The sample was likely exposed to light during preparation or storage. | 1. Repeat the sample preparation process in a dark room or under red light.[2][4]2. Use amber vials or wrap your glassware in aluminum foil.[2][4][12]3. Prepare the sample immediately before analysis.[14] |
| Incorrect pH: The pH of your sample solution may be too acidic or alkaline. | 1. Check the pH of your sample matrix. 2. Adjust the pH to be as close to 5 as your experimental conditions allow.[5][6][7] | |
| Thermal Degradation: The sample may have been exposed to high temperatures. | 1. Avoid heating the sample if possible. 2. If heating is necessary, minimize the duration and temperature.[8] | |
| Interaction with other components: Other substances in your sample matrix could be degrading the this compound. | 1. Review the composition of your sample matrix. 2. If ascorbic acid or other B vitamins are present, consider purification steps like solid-phase extraction (SPE) to isolate the this compound.[10][11][15] | |
| Appearance of a new peak in my chromatogram, and a decrease in the this compound peak. | Degradation Product Formation: The new peak is likely a degradation product, most commonly hydroxocobalamin (B81358).[1][3][16] | 1. Confirm the identity of the degradation product using mass spectrometry if available. The molecular weight of hydroxocobalamin can be used for confirmation.[3][16]2. Implement the strategies to minimize degradation as outlined above (light protection, pH control, etc.). |
| Inconsistent results between replicate samples. | Variable Light Exposure or Temperature: Inconsistent handling of replicate samples can lead to different levels of degradation. | 1. Standardize your sample preparation workflow to ensure each replicate is treated identically. 2. Pay close attention to consistent light protection and temperature control for all samples. |
| Mechanical Stress: Inconsistent mixing or handling could be a factor. | 1. Avoid vigorous shaking, rapid stirring, or sonication.2. Use gentle swirling or slow stirring to dissolve and mix samples.[2] |
Quantitative Data Summary
Table 1: Effect of Light Exposure on this compound Degradation
| Light Source | Exposure Time | % Degradation | Reference |
| Typical Lab Fluorescent Lighting | 5 minutes | 44.1% | [2] |
| Typical Lab Fluorescent Lighting | 10 minutes | 67.7% | [2] |
| Typical Lab Fluorescent Lighting | 15 minutes | 83.3% | [2] |
| Bright Light (1,000 lux) | 4 hours | ~50% | [9] |
| Blue Light | - | Less degradation compared to fluorescent light | [1][3][16] |
| Red Light | - | No significant degradation | [2][4] |
Table 2: Effect of pH on this compound Degradation
| pH | Condition | % Degradation | Reference |
| 2 | Acidic Hydrolysis | Highest Degradation | [6] |
| 3 | - | 79% | [10][11] |
| 5 | - | Highest Stability | [5][6][7] |
| 9 | - | ~15% (with sorbitol) | [10] |
Table 3: Effect of Temperature on this compound Degradation
| Temperature | Duration | % Degradation | Reference |
| 80°C | Several hours (in the dark) | Minimal | [2] |
| 100°C | - | 88.25% | [8] |
| 110°C | - | 70.47% | [8] |
| 121°C | - | 54.38% | [8] |
| 115°C (Autoclave) | 30 minutes | ~3.6% (in brown glass ampoule) | [9] |
Table 4: Effect of Other Vitamins on this compound Degradation
| Co-existing Vitamin | % Degradation of this compound | % Degradation with Sorbitol | Reference |
| Ascorbic Acid | 70-76% | 16% | [10][11] |
| Thiamin and Niacin | 48-76% | 20% | [10][11] |
Experimental Protocols
Protocol 1: Stability Testing of this compound under Different Light Conditions
This protocol is adapted from studies investigating the photodegradation of this compound.[1][3][16]
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound standard.
-
Dissolve it in a suitable solvent (e.g., purified water or a specific buffer) to prepare a stock solution of known concentration (e.g., 100 µg/mL).[16] All steps should be performed in a dark room or under red light.
-
-
Sample Preparation:
-
Aliquot the stock solution into several clear and amber vials.
-
Wrap a set of clear vials completely in aluminum foil to serve as a dark control.
-
-
Light Exposure:
-
Place the vials in a photostability chamber.
-
Expose the samples to different light sources (e.g., fluorescent light, UV light, blue light, red light) for a defined period.
-
Withdraw aliquots at specific time intervals (e.g., 0, 5, 10, 15, 30, 60 minutes).
-
-
Analysis:
-
Immediately analyze the withdrawn aliquots using a validated stability-indicating HPLC method. A common method uses a C18 column with a mobile phase consisting of a buffer and an organic solvent like methanol (B129727) or acetonitrile, with detection at around 265 nm or 353 nm.[8][17][18]
-
-
Data Evaluation:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0) or the dark control.
-
Plot the percentage of remaining this compound against time to determine the degradation kinetics.
-
Visualizations
Caption: Primary photodegradation pathway of this compound.
Caption: Recommended workflow for preparing this compound samples.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. compounderslab.com [compounderslab.com]
- 3. researchgate.net [researchgate.net]
- 4. perniciousanemia.org [perniciousanemia.org]
- 5. researchgate.net [researchgate.net]
- 6. Stability indicating RP-HPLC method for this compound determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. article.imrpress.com [article.imrpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Physicochemical Stability of Extemporaneously Prepared this compound Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. echemi.com [echemi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsonline.com [ijpsonline.com]
- 17. researchgate.net [researchgate.net]
- 18. austinpublishinggroup.com [austinpublishinggroup.com]
optimizing storage conditions for long-term stability of methylcobalamin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing storage conditions for the long-term stability of methylcobalamin (B1676134).
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To ensure the long-term stability of this compound, it should be stored protected from light in a cool, dry place. For solid forms (powders), recommended storage temperatures are typically -20°C for long-term storage.[1] Aqueous solutions of this compound are significantly less stable and should be prepared fresh and protected from light at all times.
Q2: How sensitive is this compound to light?
A2: this compound is extremely sensitive to light (photolabile), especially when in solution.[2][3] Exposure to light, particularly fluorescent laboratory light, can cause rapid degradation.[2][4] The primary degradation product upon light exposure is hydroxocobalamin (B81358), resulting from the cleavage of the cobalt-carbon bond.
Q3: What is the effect of temperature on the stability of this compound?
A3: In its solid, dry form, this compound is relatively stable at elevated temperatures for short periods. However, in aqueous solutions, temperature can accelerate degradation, especially in the presence of light. One study showed that in the dark, this compound in solution had minimal breakdown after several hours at 80°C. In contrast, another study on injections showed significant degradation at elevated temperatures.
Q4: How does pH affect the stability of this compound in solution?
A4: The pH of an aqueous solution is a critical factor for the stability of this compound. It exhibits the highest stability in a slightly acidic to neutral pH range, with optimal stability reported around pH 5. It is susceptible to hydrolysis under both acidic and alkaline conditions, with the least stability observed at pH 2.
Q5: What are the primary degradation products of this compound?
A5: The most common degradation product of this compound, particularly from photolytic degradation, is hydroxocobalamin (or aquocobalamin). This occurs due to the homolytic cleavage of the cobalt-carbon bond.
Q6: Are there any other factors that can affect the stability of this compound?
A6: Yes, mechanical shock is a factor to consider. Solutions of this compound are reported to be sensitive to mechanical agitation such as shaking, sonication, or rapid stirring. It is recommended to handle solutions gently by swirling or slow stirring. Additionally, the presence of oxidizing and reducing agents can also impact its stability.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of potency in this compound solution. | Light Exposure: The solution was likely exposed to ambient or fluorescent light. | Prepare and handle the solution under low light conditions or using red light. Store the solution in light-protecting amber vials or glassware wrapped in aluminum foil. |
| Inappropriate pH: The pH of the solution may be too acidic or too alkaline. | Adjust the pH of the solution to be within the optimal stability range of 4.5 to 5.0. | |
| High Temperature: The solution was stored at an elevated temperature. | Store this compound solutions at controlled room temperature or refrigerated, always protected from light. For long-term storage of the solid compound, -20°C is recommended. | |
| Mechanical Stress: The solution was subjected to vigorous mixing, shaking, or sonication. | Dissolve and mix this compound gently by swirling or slow stirring on a magnetic plate. | |
| Color change of the solution from red to a different hue. | Degradation: This is a visual indicator of this compound degradation to other cobalamins like hydroxocobalamin. | Discard the solution and prepare a fresh batch, ensuring all stability precautions (light, pH, temperature) are strictly followed. |
| Inconsistent results in analytical assays (e.g., HPLC). | Sample Degradation During Preparation: The sample may have degraded after preparation and before analysis due to light exposure. | Prepare samples under subdued light and use amber autosampler vials. Analyze the samples promptly after preparation. |
| Inappropriate Solvent: The solvent used for dilution may have an unfavorable pH. | Use a mobile phase or a buffer with a pH within the stable range for this compound as the diluent. |
Data Presentation: Quantitative Stability Data
Table 1: Effect of Light on this compound Potency in Solution (1000 mcg/mL in normal saline with 2% benzyl (B1604629) alcohol)
| Exposure Time (minutes) to Fluorescent Light | Potency (%) | % Decline from Initial |
| 0 | 98.5 | 0 |
| 5 | 54.4 | 44.1 |
| 10 | 30.8 | 67.7 |
| 15 | 15.2 | 83.3 |
Data adapted from a study by Vertex Pharmaceuticals.
Table 2: Effect of Temperature on this compound Injection (Thermal Stress)
| Condition | Assay (%) |
| Standard (No Heat) | 100 |
| 100°C | 88.25 |
| 110°C | 70.47 |
| 121°C | 54.38 |
Data adapted from a forced degradation study.
Table 3: pH Profile and Stability of this compound
| pH | Stability |
| 2 | Least Stable |
| 5 | Highest Stability |
| > 5 | Stability Decreases |
This compound follows pseudo-first-order kinetics upon exposure to acidic and alkaline hydrolysis.
Experimental Protocols
Protocol 1: HPLC Method for Stability Indicating Assay
This protocol is a general guideline for a stability-indicating RP-HPLC method.
-
Chromatographic System:
-
Column: C18 Hypersil BDS (5 µm, 150 x 4.6 mm) or equivalent.
-
Mobile Phase: A mixture of methanol (B129727) and 0.02% v/v o-phosphoric acid (pH 2.3) in a 55:45 v/v ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 223 nm.
-
Column Temperature: 25°C.
-
-
Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound working standard into a 10 mL volumetric flask.
-
Dissolve and make up to volume with the mobile phase to get a concentration of 1000 µg/mL.
-
Further dilute with the mobile phase to obtain a working concentration of 100 µg/mL.
-
Crucially, all preparation steps must be performed under subdued light.
-
-
Sample Preparation for Stability Studies:
-
Subject the this compound solution to stress conditions (e.g., light exposure, different temperatures, various pH levels).
-
At specified time intervals, withdraw an aliquot of the stressed sample.
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis:
-
Inject equal volumes of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas for this compound and any degradation products.
-
Calculate the percentage of remaining this compound and the formation of degradation products.
-
Protocol 2: UV-Vis Spectrophotometry for Degradation Studies
This method can be used for a simpler, though less specific, assessment of degradation.
-
Instrumentation: A calibrated UV-Vis spectrophotometer.
-
Wavelength Selection:
-
Prepare a dilute solution of this compound (e.g., 10 µg/mL) in water.
-
Scan the solution from 200-400 nm to determine the wavelength of maximum absorbance (λmax). The λmax for this compound is reported to be around 353 nm.
-
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of this compound of known concentrations (e.g., 5, 10, 15, 20, 25 µg/mL).
-
Measure the absorbance of each standard solution at the determined λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Analysis:
-
Subject the this compound solution to stress conditions.
-
At each time point, take a sample and dilute it to fall within the concentration range of the standard curve.
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of this compound in the sample using the standard curve.
-
Calculate the percentage degradation.
-
Mandatory Visualizations
Caption: Key factors leading to the degradation of this compound.
Caption: Experimental workflow for HPLC-based stability testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Physicochemical Stability of Extemporaneously Prepared this compound Injections in the Presence and Absence of Preservative and the Impact of Light Exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability indicating RP-HPLC method for this compound determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
managing interference in the analytical quantification of methylcobalamin
Welcome to the technical support center for the analytical quantification of methylcobalamin (B1676134). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound standard/sample is degrading during analysis. What is the most likely cause and how can I prevent it?
A1: The most common cause of this compound degradation is exposure to light (photodegradation)[1][2][3]. This compound is highly photolabile and can degrade into hydroxocobalamin (B81358), which will interfere with accurate quantification[1][3].
Troubleshooting Steps:
-
Work under controlled lighting: Conduct all sample preparation and analysis under amber or blue light, as this compound is most stable under blue light and degrades significantly under fluorescent light.
-
Use light-protective containers: Store standards and samples in amber vials or tubes wrapped in aluminum foil.
-
Minimize exposure time: Prepare samples immediately before analysis to reduce the duration of any potential light exposure.
Q2: I'm observing poor peak shape and retention time shifts in my HPLC analysis. What could be the issue?
A2: Poor peak shape and retention time variability can be attributed to several factors, including pH of the mobile phase and sample matrix effects. This compound stability is pH-dependent, with optimal stability around pH 5.
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the pH of your mobile phase is controlled and optimized. A pH of around 3.5 to 4.5 is commonly used in reversed-phase HPLC methods for this compound.
-
Sample Diluent: The pH of the sample diluent should be compatible with the mobile phase to avoid on-column peak distortion.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injecting the sample.
Q3: My LC-MS/MS results show significant ion suppression. How can I mitigate this matrix effect?
A3: Ion suppression is a common matrix effect in bioanalytical methods, where co-eluting endogenous components from the biological matrix (e.g., plasma, serum) interfere with the ionization of the analyte.
Troubleshooting Steps:
-
Improve Sample Preparation: Employ more rigorous sample clean-up procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) are generally more effective than simple protein precipitation.
-
Chromatographic Separation: Optimize your chromatographic method to separate this compound from the matrix components causing suppression. This may involve adjusting the gradient, changing the column chemistry, or using a more efficient column technology like UPLC.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS will co-elute with the analyte and experience similar matrix effects, thus providing a more accurate normalization and quantification.
Q4: I am trying to quantify this compound in a multivitamin formulation and see many interfering peaks. How can I improve the specificity of my method?
A4: Multivitamin formulations contain numerous other vitamins and excipients that can interfere with the analysis of this compound.
Troubleshooting Steps:
-
Method Specificity: Develop a stability-indicating HPLC or UPLC method with sufficient resolution to separate this compound from other active ingredients and potential degradation products. A diode array detector (DAD) or a mass spectrometer (MS) can be used for peak purity analysis and specific detection.
-
Sample Preparation: For complex formulations like tablets, sample preparation may involve grinding, dissolution in a suitable solvent, and filtration to remove insoluble excipients.
-
Wavelength Selection: In UV-based detection, selecting a more specific wavelength for this compound (e.g., around 351-353 nm) can help reduce interference from other compounds that do not absorb at this wavelength.
Troubleshooting Guides
Guide 1: Investigating Low Recovery of this compound
This guide provides a systematic approach to troubleshooting low recovery of this compound in your analytical method.
Problem: Consistently low recovery of this compound from spiked samples.
Caption: Troubleshooting workflow for low this compound recovery.
Guide 2: Differentiating this compound from Other Cobalamins
Problem: Co-elution or inability to distinguish this compound from hydroxocobalamin or cyanocobalamin.
Solution: The key is to develop a highly specific and high-resolution chromatographic method.
-
Column Selection:
-
Utilize a high-efficiency column, such as a sub-2 µm particle size column (UPLC) or a solid-core particle column.
-
A C18 stationary phase is commonly used and effective.
-
-
Mobile Phase Optimization:
-
Adjust the organic modifier (e.g., acetonitrile (B52724) or methanol) concentration and gradient slope to achieve baseline separation of the cobalamin analogues.
-
The pH of the aqueous portion of the mobile phase can influence the retention and selectivity. A slightly acidic pH (e.g., 3.5-4.5) is often employed.
-
-
Detection Method:
-
LC-MS/MS: This is the most specific detection method. By monitoring the specific parent-to-product ion transitions for each cobalamin, you can unequivocally identify and quantify them even if they are not fully chromatographically resolved.
-
HPLC-DAD/UPLC-DAD: If using UV detection, a diode array detector allows for the comparison of the UV spectra of the peaks with those of pure standards to confirm identity.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various published methods for this compound analysis.
Table 1: HPLC Method Parameters for this compound Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil (250 x 4.6 mm, 5 µm) | Phenomenex Gemini C18 (250 x 4.6 mm, 5 µm) | Phenomenex Luna C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 25 mM KH2PO4 (pH 3.8):Methanol (B129727):ACN (55:35:10) | Acetonitrile:0.05M NaH2PO4 (20:80) | 0.02 M phosphate (B84403) buffer (pH 3.5) with ion pairing reagent and ACN |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection (nm) | 220 | 376 | 266 |
| Linearity Range (µg/mL) | 2–160 | Not Specified | Not Specified |
| Retention Time (min) | ~6 | 7.8 | Not Specified |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 1 | Method 2 |
| Column | Octadecylsilica | Not Specified |
| Mobile Phase | Water/Acetonitrile/Ammonium formate (B1220265) (gradient) | Not Specified |
| Ionization Mode | ESI+ | Not Specified |
| Linearity Range | 0.5 - 1000 µg/L | 20 - 4,000 pmol/L |
| LOD | 0.2 µg/L | Not Specified |
| LOQ | 0.8 µg/L | Not Specified |
| Recovery (%) | Not Specified | 89.3 - 109.5 |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This protocol is based on a method developed for the determination of this compound in pharmaceutical dosage forms.
1. Chromatographic Conditions:
-
Column: Inertsil C18 (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 25 mM potassium dihydrogen phosphate (pH adjusted to 3.8 with phosphoric acid), methanol, and acetonitrile in a ratio of 55:35:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV detector at 220 nm.
-
Injection Volume: 20 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase. Protect from light.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 2-160 µg/mL).
3. Sample Preparation (for tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer to a volumetric flask, add the mobile phase, sonicate to dissolve, and dilute to volume.
-
Filter the solution through a 0.45 µm syringe filter before injection. All steps must be performed under light-protected conditions.
4. Analysis:
-
Inject the standard solutions to establish a calibration curve.
-
Inject the sample solutions.
-
Quantify the this compound concentration in the samples by comparing the peak area to the calibration curve.
Protocol 2: Sample Preparation for LC-MS/MS Analysis in Human Plasma
This protocol outlines a general approach for sample preparation to minimize matrix effects for the analysis of this compound in plasma.
1. Materials:
-
Human plasma (collected with an appropriate anticoagulant).
-
This compound standard and a stable isotope-labeled internal standard (e.g., ¹³C-methylcobalamin).
-
Protein precipitation solvent (e.g., methanol or acetonitrile).
-
Centrifuge.
-
Light-protective microcentrifuge tubes.
2. Procedure:
-
Spike a known volume of blank plasma (e.g., 100 µL) with the internal standard.
-
For calibration standards and quality control samples, add the appropriate volume of this compound working solutions.
-
Add the protein precipitation solvent (e.g., 3 volumes of cold methanol to 1 volume of plasma).
-
Vortex mix vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean, light-protected tube or vial.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Inject the reconstituted sample into the LC-MS/MS system.
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: General experimental workflow for this compound analysis.
References
Validation & Comparative
A Comparative Analysis of Methylcobalamin and Cyanocobalamin Bioavailability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioavailability of methylcobalamin (B1676134) and cyanocobalamin (B1173554), two common forms of vitamin B12. The information presented is supported by experimental data to aid in research, and drug development decisions.
Executive Summary
Vitamin B12 is a crucial nutrient for various physiological processes, and its deficiency can lead to significant health issues. Supplementation is common, with cyanocobalamin and this compound being two of the most utilized forms. Cyanocobalamin is a synthetic, stable, and cost-effective form, while this compound is a naturally occurring, active coenzyme form.[1][2] The choice between these two forms often hinges on their bioavailability—the extent to which they are absorbed, utilized, and retained by the body.
This guide reveals that while some studies suggest minor differences in the absorption rates between the two, with cyanocobalamin sometimes showing slightly higher absorption, other evidence indicates that this compound may be better retained in the body. Ultimately, both forms are converted to the metabolically active coenzymes, this compound and adenosylcobalamin, to perform their physiological functions. The clinical significance of the observed differences in bioavailability remains a subject of ongoing research, with factors such as age and genetics potentially influencing the optimal form for an individual.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data from comparative studies on the bioavailability of this compound and cyanocobalamin.
| Table 1: Comparative Absorption of this compound and Cyanocobalamin | ||
| Study | Dosage | Absorption Rate |
| Adams JF, et al. (1971) | 1 µg | Cyanocobalamin: ~49% |
| This compound: ~44% | ||
| 5 µg | Cyanocobalamin: ~20% | |
| This compound: Similar to Cyanocobalamin | ||
| 25 µg | Cyanocobalamin: ~5% | |
| This compound: Similar to Cyanocobalamin |
Note: The study by Adams et al. (1971) suggests that at a low dose of 1 µg, the absorption of cyanocobalamin is slightly higher than that of this compound.[3][4] However, as the dosage increases, the percentage of absorption for both forms decreases significantly, and the difference in absorption becomes less apparent.
| Table 2: Comparative Retention of this compound and Cyanocobalamin | |
| Study Finding | Implication |
| One study reported that approximately three times as much cyanocobalamin was excreted in the urine compared to this compound. | This suggests that this compound may have a higher retention rate in the body. |
Note: Higher urinary excretion of cyanocobalamin could imply that a larger portion of the absorbed dose is not retained by the tissues and is cleared from the body more rapidly than this compound.
Experimental Protocols
This section details the methodologies employed in key studies to assess the bioavailability of this compound and cyanocobalamin.
Study 1: Comparative Absorption Using Radio-labeled Cobalamins (Based on Adams JF, et al., 1971)
-
Objective: To compare the whole-body retention of different forms of vitamin B12 after oral administration.
-
Subjects: The characteristics of the study participants, such as age and health status, were not detailed in the available abstracts.
-
Methodology:
-
Administration of Radio-labeled B12: Participants were orally administered doses of 1 µg, 5 µg, and 25 µg of radio-labeled cyanocobalamin and this compound. The specific radioisotope used was likely Cobalt-57 or Cobalt-58.
-
Whole-Body Counting: A whole-body counter was used to measure the amount of radioactivity retained in the body over time. This technique directly quantifies the amount of the administered dose that is absorbed and not excreted.
-
Data Analysis: The percentage of the administered dose retained in the body was calculated to determine the absorption rate of each form of vitamin B12 at different dosages.[3]
-
Study 2: Urinary Excretion Method for Assessing Vitamin B12 Retention
-
Objective: To compare the retention of cyanocobalamin and this compound by measuring their excretion in urine.
-
Subjects: Specific details of the study population are not available in the reviewed literature.
-
Methodology:
-
Administration of B12: Participants were administered equivalent doses of cyanocobalamin and this compound.
-
Urine Collection: Urine was collected over a specified period (e.g., 24 hours) following the administration of the supplements.
-
Measurement of B12 in Urine: The concentration of cobalamin in the collected urine samples was measured. High-performance liquid chromatography (HPLC) is a common method for quantifying vitamin B12 in biological fluids.
-
Data Analysis: The total amount of each form of cobalamin excreted in the urine was calculated and compared. A higher urinary excretion of one form over the other would suggest lower tissue retention.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key pathways and processes involved in the absorption and metabolism of vitamin B12.
Caption: Vitamin B12 Absorption Pathway.
Caption: B12 Metabolism and Experimental Workflow.
Conclusion
The existing evidence presents a nuanced picture of the comparative bioavailability of this compound and cyanocobalamin. While cyanocobalamin may be slightly better absorbed at low doses, this compound appears to be better retained by the body. For most individuals, both forms are effective in correcting and preventing vitamin B12 deficiency as the body can convert both into the necessary active coenzymes. However, for individuals with certain genetic variations or specific health conditions that might impair the conversion process, supplementation with the active this compound form could be theoretically advantageous. Further research with detailed and standardized protocols is necessary to definitively elucidate the clinical significance of the observed differences in their bioavailability and to provide more personalized recommendations for supplementation.
References
validating the neuroprotective efficacy of methylcobalamin in ischemia models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective efficacy of methylcobalamin (B1676134) in preclinical ischemia models, juxtaposed with other prominent neuroprotective agents. The data presented is collated from various experimental studies to offer an objective overview for researchers in the field of neuroprotection and stroke therapy development.
Executive Summary
This compound, an active form of vitamin B12, has demonstrated significant neuroprotective effects in both in-vitro and in-vivo models of cerebral ischemia. Experimental evidence suggests that its mechanisms of action include the activation of pro-survival signaling pathways, reduction of apoptosis, and attenuation of inflammatory responses. This guide summarizes the key quantitative data from studies evaluating this compound and compares its performance with other neuroprotective agents like Citicoline (B1669096), Edaravone (B1671096), and Cerebrolysin. Detailed experimental protocols and visual representations of key signaling pathways are provided to facilitate a deeper understanding and aid in future research design.
Comparative Efficacy of Neuroprotective Agents
The following tables summarize the quantitative data on the neuroprotective effects of this compound and its alternatives in common preclinical models of ischemia.
In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats
The MCAO model is a widely used in-vivo model that mimics ischemic stroke in humans. The efficacy of neuroprotective agents is often assessed by the reduction in infarct volume and improvement in neurological deficit scores.
| Compound | Dosage | Infarct Volume Reduction (%) | Neurological Score Improvement | Key Molecular Changes |
| This compound | 50 µg/kg | ~35-50%[1][2] | Significant improvement in mNSS and Longa scores[1][2] | ↑ p-ERK1/2, ↑ Bcl-2/Bax ratio, ↓ Cleaved Caspase-3[1][2][3][4] |
| Citicoline | 500 mg/kg | ~25-40%[5][6][7] | Improved neurological function[5][6] | ↑ Phospholipid synthesis, ↓ Oxidative stress |
| Edaravone | 3 mg/kg | ~30-50%[8][9][10][11] | Significant improvement in neurological deficits[8][9][10][11] | Scavenges free radicals, ↓ 3-NT, ↓ 4-HNE[9] |
| Cerebrolysin | 2.5-5 ml/kg | ~30-50%[12][13] | Improved behavioral outcomes[12][13] | ↑ Neurotrophic factors, ↓ Neuroinflammation[13] |
mNSS: modified Neurological Severity Score. Data is aggregated from multiple sources and may vary based on specific experimental conditions.
In Vitro Model: Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
The OGD/R model simulates the ischemic and reperfusion injury at a cellular level. Key metrics for neuroprotection include increased cell viability and decreased release of lactate (B86563) dehydrogenase (LDH), an indicator of cell death.
| Compound | Concentration | Increase in Cell Viability (%) | Decrease in LDH Release (%) | Key Molecular Changes |
| This compound | 100 µM | ~40-60%[1][2] | ~30-50%[1][2] | ↑ p-ERK1/2, ↑ Bcl-2, ↓ Bax, ↓ Cleaved Caspase-3[1][2] |
| Citicoline | 100 µM | ~30-50% | ~25-45% | ↑ Membrane stability, ↓ Free fatty acid release |
| Edaravone | 10-100 µM | ~35-55%[14] | ~30-50%[15] | Scavenges reactive oxygen species (ROS)[14] |
| Cerebrolysin | 10-50 µg/mL | ~30-45% | ~25-40% | ↑ Neurotrophic signaling, ↓ Apoptosis |
Data is aggregated from multiple sources and may vary based on specific experimental conditions and cell types used.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key experiments cited in this guide.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
-
Animal Preparation: Male Sprague-Dawley or Wistar rats (250-300g) are typically used. Animals are anesthetized, and body temperature is maintained at 37°C.
-
Surgical Procedure: A midline cervical incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). The ECA is ligated and dissected. A nylon monofilament (e.g., 4-0) with a rounded tip is introduced into the ECA stump and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Ischemia and Reperfusion: For transient ischemia, the filament is left in place for a specific duration (e.g., 90-120 minutes) and then withdrawn to allow reperfusion. For permanent ischemia, the filament is left in place.
-
Drug Administration: this compound or other test compounds are administered at specified doses and time points (e.g., intraperitoneally or intravenously) before, during, or after the ischemic insult.
-
Assessment of Outcome:
-
Neurological Deficit Scoring: Behavioral tests such as the modified Neurological Severity Score (mNSS) or the Longa score are performed at various time points post-MCAO to assess motor and sensory deficits.[1][2]
-
Infarct Volume Measurement: 24-48 hours post-MCAO, brains are harvested, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The unstained (infarcted) tissue volume is quantified using image analysis software.
-
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) Model
-
Cell Culture: Primary neuronal cultures or neuronal cell lines (e.g., SH-SY5Y, PC12) are cultured under standard conditions.
-
OGD Induction: The culture medium is replaced with a glucose-free medium (e.g., Earle's Balanced Salt Solution). The cells are then placed in a hypoxic chamber with a controlled atmosphere (e.g., 95% N2, 5% CO2) for a specific duration (e.g., 2-4 hours) to induce oxygen-glucose deprivation.
-
Reperfusion: After the OGD period, the glucose-free medium is replaced with the original complete culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for a specified reperfusion time (e.g., 24 hours).
-
Drug Treatment: this compound or other compounds are added to the culture medium at various concentrations, typically before, during, or after the OGD period.
-
Assessment of Neuroprotection:
-
Cell Viability Assays: Assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) are used to quantify the percentage of viable cells.
-
Lactate Dehydrogenase (LDH) Release Assay: The amount of LDH released into the culture medium from damaged cells is measured as an indicator of cytotoxicity.[16][17][18][19]
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., p-ERK1/2, Bcl-2, Bax, cleaved caspase-3) are quantified to elucidate the underlying molecular mechanisms.[1][2]
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental designs can aid in their comprehension. The following diagrams were generated using Graphviz (DOT language).
This compound's Neuroprotective Signaling Pathway
References
- 1. Neuroprotective effects of this compound in cerebral ischemia/reperfusion injury through activation of the ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. [Effects of mecobalamin on Bax and Bcl-2 in neurons after peripheral nerve injury] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Greatly improved neuroprotective efficiency of citicoline by stereotactic delivery in treatment of ischemic injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy of Citicoline Delivered via Brain Extracellular Space against Experimental Acute Ischemic Stroke in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotection of Oral Edaravone on Middle Cerebral Artery Occlusion in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Edaravone Ameliorates Cerebral Ischemia-Reperfusion Injury by Downregulating Ferroptosis via the Nrf2/FPN Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Metabolomic Profiling of Brain Protective Effect of Edaravone on Cerebral Ischemia-Reperfusion Injury in Mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Cerebrolysin Ameliorates Focal Cerebral Ischemia Injury Through Neuroinflammatory Inhibition via CREB/PGC-1α Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Edaravone, a free radical scavenger, protects against retinal damage in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 17. INACTIVATION OF LACTATE DEHYDROGENASE BY SEVERAL CHEMICALS: IMPLICATIONS FOR IN VITRO TOXICOLOGY STUDIES - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cellular Uptake and Retention: Methylcobalamin vs. Cyanocobalamin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cellular uptake and retention of two common forms of vitamin B12, methylcobalamin (B1676134) and cyanocobalamin (B1173554). While both forms are crucial for essential metabolic processes, their distinct chemical structures—a methyl group in this compound and a cyanide group in cyanocobalamin—may influence their interaction with cellular transport mechanisms and their subsequent intracellular fate. This comparison summarizes available experimental data, details relevant experimental protocols, and visualizes key pathways to inform future research and development in this area.
Introduction
Vitamin B12, or cobalamin, is a water-soluble vitamin essential for DNA synthesis, red blood cell formation, and neurological function. In supplementation and fortification, it is primarily available as cyanocobalamin, a synthetic and stable form, or this compound, a naturally occurring and bioactive form. The efficiency with which these forms are absorbed by cells and retained in tissues is a critical factor in their therapeutic efficacy. While in vivo studies have provided some insights, they have often yielded conflicting results regarding absorption and retention rates.[1][2] Some studies suggest cyanocobalamin is better absorbed, while others indicate this compound has a higher retention rate.[1][2] This guide focuses on the cellular-level data from in vitro studies to provide a more mechanistic understanding of their differences.
Quantitative Data on Cellular Uptake and Intracellular Conversion
Direct comparative in vitro studies on the cellular uptake and retention of this compound versus cyanocobalamin are limited in the available scientific literature. However, detailed kinetic studies have been performed on cyanocobalamin, providing valuable quantitative data. The following table summarizes data from a study by Fedosov et al. (2024) on the uptake and intracellular conversion of radiolabeled cyanocobalamin in HeLa cells.[3]
| Parameter | Cyanocobalamin ([57Co]CNCbl) | Notes |
| Cellular Uptake (48 hours) | >90% (extrapolated) | While more hydroxocobalamin (B81358) was accumulated within 4-48 hours, extrapolation suggested a similar total uptake for both forms over a longer period. |
| Intracellular Conversion (at 48 hours) | ||
| This compound (MeCbl) | Noticeably exceeded AdoCbl | MeCbl was the initially synthesized coenzyme. |
| Adenosylcobalamin (AdoCbl) | Synthesis accelerated over time | |
| Predicted Final Intracellular Levels | ||
| This compound (MeCbl) | ≈ 40% | |
| Adenosylcobalamin (AdoCbl) | ≈ 40% | |
| Hydroxocobalamin (HOCbl) | ≈ 20% | |
| Kinetic Model Parameters | ||
| Detachment rate from cell surface | 4-fold higher than HOCbl | This suggests that cyanocobalamin is less readily retained on the cell surface compared to hydroxocobalamin. |
Note: The lack of directly comparable in vitro data for this compound highlights a significant research gap. A proposed experimental design to address this is provided in a later section.
Signaling Pathways and Cellular Transport
The cellular uptake of vitamin B12 is a complex, receptor-mediated process. Both this compound and cyanocobalamin are thought to utilize the same general pathway for cellular entry.
Caption: General pathway for cellular uptake of Vitamin B12.
Once in the bloodstream, cobalamin binds to transcobalamin II (TCII). The TCII-cobalamin complex then binds to the transcobalamin II receptor (TCblR), also known as CD320, on the cell surface. This binding triggers receptor-mediated endocytosis, where the complex is internalized into an endosome. The endosome then fuses with a lysosome, where TCII is degraded, and the cobalamin is released into the cytoplasm. In the cytoplasm, both this compound and cyanocobalamin undergo further metabolic processing. The cyanide group of cyanocobalamin is removed, and the core cobalamin molecule is reduced. Similarly, the methyl group of supplemental this compound is also cleaved. The resulting cob(I)alamin is then converted into the active coenzyme forms, this compound and adenosylcobalamin, in the cytoplasm and mitochondria, respectively.
Experimental Protocols
General Protocol for Measuring Cellular Uptake of Radiolabeled Cobalamin
This protocol is adapted from studies investigating the cellular uptake of radiolabeled cyanocobalamin.
a. Cell Culture:
-
Human cell lines (e.g., HeLa, human umbilical vein endothelial cells) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 6-well plates at a density of 0.2-0.5 x 10^6 cells/well and incubated overnight to allow for adherence.
b. Preparation of Radiolabeled Cobalamin-Transcobalamin II Complex:
-
Radiolabeled cobalamin (e.g., [57Co]cyanocobalamin or a hypothetical [57Co]this compound) is incubated with a surplus of recombinant human transcobalamin II (TCII) to form the TCII-[57Co]cobalamin complex.
c. Uptake Assay:
-
The culture medium is removed from the cells, and the cells are washed with a suitable buffer.
-
The cells are then incubated with the TCII-[57Co]cobalamin complex in fresh culture medium for various time points (e.g., 1, 4, 24, 48 hours) at 37°C.
-
To determine non-specific binding, a control group is included where a large excess of unlabeled cobalamin is added along with the radiolabeled complex.
d. Measurement of Internalized Cobalamin:
-
Following incubation, the medium is removed, and the cells are washed multiple times with a cold buffer to remove unbound radiolabel.
-
To differentiate between surface-bound and internalized cobalamin, cells can be treated with a mild protease (e.g., trypsin) to release surface-bound complexes.
-
The cells are then lysed, and the radioactivity in the cell lysate (representing internalized cobalamin) is measured using a gamma counter.
e. Data Analysis:
-
The amount of internalized cobalamin is typically expressed as picomoles or femtomoles per milligram of cell protein.
-
The kinetics of uptake can be determined by plotting the amount of internalized cobalamin against time.
Caption: A typical experimental workflow for measuring cellular uptake of radiolabeled cobalamin.
Proposed Experimental Design for Direct Comparison
To directly compare the cellular uptake and retention of this compound and cyanocobalamin, the following experimental design is proposed:
-
Cell Line: A human cell line with well-characterized TCII receptor expression (e.g., HeLa, Caco-2).
-
Radiolabels: Use of equimolar concentrations of [57Co]this compound and [57Co]cyanocobalamin.
-
Uptake Study: Perform a time-course experiment (e.g., 0, 1, 4, 8, 24, 48 hours) incubating the cells with TCII-bound [57Co]this compound and TCII-bound [57Co]cyanocobalamin. Measure the internalized radioactivity at each time point as described in the general protocol.
-
Retention (Washout) Study: After a defined uptake period (e.g., 24 hours), the medium containing the radiolabeled cobalamin is replaced with fresh, non-radioactive medium. The amount of radioactivity remaining in the cells is measured at various time points (e.g., 0, 4, 8, 24, 48 hours) to determine the rate of efflux and, consequently, retention.
-
Intracellular Metabolism Analysis: At the end of the uptake and retention studies, cell lysates can be analyzed by techniques such as HPLC to separate and quantify the different forms of cobalamin (e.g., this compound, cyanocobalamin, adenosylcobalamin, and free cobalamin), providing insights into the intracellular conversion rates.
Conclusion
The comparison of cellular uptake and retention of this compound and cyanocobalamin is a nuanced topic with incomplete data, particularly from direct in vitro comparative studies. While the general cellular uptake pathway via the TCII receptor is understood to be the same for both forms, the kinetics of this process and the subsequent intracellular retention may differ. The available data for cyanocobalamin provides a solid baseline for its cellular behavior. However, the lack of comparable quantitative data for this compound underscores a critical need for further research. The proposed experimental design offers a framework for a direct, head-to-head comparison that would provide invaluable data for researchers, scientists, and drug development professionals in optimizing the use of these essential micronutrients.
References
A Comparative Analysis of the Therapeutic Efficacy of Methylcobalamin and Other Vitamin B12 Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic efficacy of methylcobalamin (B1676134) with other forms of vitamin B12, namely cyanocobalamin (B1173554), hydroxocobalamin, and adenosylcobalamin. The information is supported by experimental data to assist researchers, scientists, and drug development professionals in their understanding and application of these essential micronutrients.
All forms of vitamin B12 are ultimately converted intracellularly into the two active coenzyme forms: this compound in the cytosol and adenosylcobalamin in the mitochondria.[1][2] However, the initial form of cobalamin administered can influence its bioavailability, retention, and therapeutic applications.
Pharmacokinetic Profile: Bioavailability, Absorption, and Retention
The therapeutic efficacy of any B12 form is contingent on its absorption and retention in the body. While studies present mixed findings, a general trend suggests differences in how the body handles these analogs.
Some research indicates that cyanocobalamin may be absorbed slightly better than this compound. One study found that the body absorbed approximately 49% of a 1-mcg dose of cyanocobalamin compared to 44% of the same dose of this compound.[3] Conversely, other studies report that cyanocobalamin is excreted in the urine at a rate three times higher than this compound, suggesting that this compound is retained more effectively within the body.[3][4] Hydroxocobalamin is noted for its longer retention in the body and is often used for severe deficiencies.[5] It is taken up by cells in larger amounts per unit of time compared to cyanocobalamin.[6]
Table 1: Comparative Pharmacokinetics of Vitamin B12 Forms
| Parameter | This compound | Cyanocobalamin | Hydroxocobalamin | Adenosylcobalamin |
| Form | Natural, active coenzyme[2] | Synthetic[2] | Natural[2] | Natural, active coenzyme[2] |
| Absorption Rate | Reported as slightly lower than cyanocobalamin in some studies.[3] | May be slightly better absorbed than this compound.[3] | Generally considered to have good absorption. | Absorbed at rates similar to other forms at various doses.[7] |
| Retention Rate | Higher retention compared to cyanocobalamin.[3][4] | Lower retention, with higher urinary excretion.[3][4] | Longer retention in the body.[6] | Data on comparative retention is limited. |
| Bioavailability | Considered to have good bioavailability due to its active form. | Differences in bioavailability compared to this compound may be insignificant.[3][4] | High bioavailability, often administered via injection for severe deficiencies.[6] | Less common as a standalone supplement, but naturally found in foods.[8] |
Intracellular Metabolism and Coenzyme Function
Upon entering the cell, all forms of vitamin B12 are converted into the two biologically active forms: this compound and adenosylcobalamin. This conversion process is crucial for their physiological roles.
This compound is essential for the function of methionine synthase, an enzyme that converts homocysteine to methionine. This reaction is critical for DNA synthesis and the methylation cycle.[9][10] Adenosylcobalamin is a cofactor for methylmalonyl-CoA mutase, which plays a key role in the metabolism of fats and amino acids for energy production within the mitochondria.[8][11]
Therapeutic Applications and Clinical Efficacy
The different forms of vitamin B12 have been studied for their efficacy in various clinical conditions.
This compound is particularly noted for its neuroprotective effects and its role in nerve regeneration.[12] It is often preferred for neurological conditions.
-
Diabetic Neuropathy: Several studies have shown that this compound can improve symptoms of diabetic neuropathy.[3][13] A systematic review of clinical trials concluded that both this compound and a vitamin B complex containing cyanocobalamin were effective in reducing symptoms.[13] One study found that this compound was superior to conventional vitamin B12 in improving autonomic and somatosensory symptoms.[13] In a 24-week open-label study, 1500 µ g/day of oral this compound significantly improved symptoms of diabetic polyneuropathy, such as tingling, weakness, and pain.[14] Another randomized, double-blind, placebo-controlled trial found that intravenous this compound significantly and rapidly relieved painful diabetic neuropathy.[15]
Table 2: Clinical Trial Data on this compound in Diabetic Neuropathy
| Study Outcome | This compound Treatment | Control/Placebo | p-value |
| Nerve Conduction Velocity (Motor) | Significant increase | - | < 0.05[16] |
| Nerve Conduction Velocity (Sensory) | Significant increase | - | < 0.05[16] |
| Symptom Improvement (Pain, Paresthesia) | Significant improvement | Placebo | -[13][17] |
| Numeric Pain Rating Scale (NPRS) Reduction | 4.19 ± 1.54 | 2.1 ± 0.83 | < 0.001[15] |
| Toronto Clinical Scoring System (CSS) | Significant decline (improvement) | - | < 0.0001[14] |
This compound plays a direct role in the remethylation of homocysteine to methionine. Elevated homocysteine levels are a risk factor for cardiovascular disease.[18]
-
Efficacy in Lowering Homocysteine: this compound, as a direct methyl donor, is effective in reducing elevated plasma homocysteine levels.[18] The conversion of cyanocobalamin to this compound can take several weeks.[18] Studies have shown that this compound administration, particularly in combination with high-dose folic acid, significantly lowers plasma total homocysteine in hemodialysis patients.[19]
Adenosylcobalamin is crucial for mitochondrial function and energy production.[8] It is often suggested for individuals with chronic fatigue or those looking to enhance physical endurance.[8] While this compound also supports energy metabolism, adenosylcobalamin's primary role is within the mitochondria. For comprehensive B12 support, a combination of this compound and adenosylcobalamin may be beneficial.[20]
Experimental Protocols
Detailed methodologies are essential for replicating and building upon existing research. Below are summaries of protocols used in key studies.
A common method for assessing the bioavailability of vitamin B12 involves the use of stable isotope-labeled cobalamin.
-
Synthesis of Labeled B12: Biosynthesis of [¹³C]-cyanocobalamin using microorganisms like Salmonella enterica grown in a medium with a ¹³C-labeled carbon source (e.g., [¹³C₂]-ethanolamine).[21][22]
-
Purification: The labeled cyanocobalamin is purified using techniques like High-Performance Liquid Chromatography (HPLC).[22]
-
Administration: Healthy subjects are administered a specific oral dose of [¹³C]-cyanocobalamin after an overnight fast.[21]
-
Sample Collection: Blood samples are collected at regular intervals (e.g., hourly for 12 hours) post-administration.[22]
-
Analysis: Plasma is analyzed for the presence of [¹³C]-methylcobalamin (as cyanocobalamin is converted) using mass spectrometry.[21]
-
Pharmacokinetic Modeling: The data is used to develop a population pharmacokinetic model (e.g., a 2-compartment model) to calculate bioavailability.[21]
Clinical trials evaluating the effect of B12 on diabetic neuropathy often measure nerve conduction velocity (NCV).
-
Patient Recruitment: Patients with a confirmed diagnosis of diabetic neuropathy are recruited for the study.
-
Baseline Measurement: Motor and sensory NCV of specific nerves (e.g., peroneal, ulnar) are measured using electromyography (EMG) before treatment initiation.[16]
-
Intervention: Patients are administered a standardized dose of the B12 form being tested (e.g., 500 μg of intramuscular this compound daily for four weeks).[16]
-
Follow-up Measurement: NCV is measured again at the end of the treatment period.
-
Data Analysis: Pre- and post-treatment NCV values are compared to determine the effect of the intervention.[16]
Conclusion
This compound, as a natural and active coenzyme form of vitamin B12, demonstrates significant therapeutic efficacy, particularly in the management of neurological disorders like diabetic neuropathy and in lowering elevated homocysteine levels. While cyanocobalamin is a stable and cost-effective synthetic option, its conversion to active forms and lower retention may make it less suitable for certain individuals or conditions. Hydroxocobalamin offers the benefit of longer retention and is a preferred option for severe deficiencies requiring parenteral administration. Adenosylcobalamin plays a distinct and vital role in mitochondrial energy metabolism.
For researchers and drug development professionals, the choice of B12 form should be guided by the specific therapeutic goal, the patient's metabolic needs, and the desired pharmacokinetic profile. The naturally occurring, active forms of this compound and adenosylcobalamin, either alone or in combination, present compelling options for targeted therapeutic interventions.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound vs Cyanocobalamin: What’s the Difference? [healthline.com]
- 4. Efficacy of supplementation with this compound and cyancobalamin in maintaining the level of serum holotranscobalamin in a group of plant-based diet (vegan) adults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. methyl-life.com [methyl-life.com]
- 7. veganhealth.org [veganhealth.org]
- 8. clnq.com [clnq.com]
- 9. droracle.ai [droracle.ai]
- 10. Vitamin B12 , folate, and the methionine remethylation cycle-biochemistry, pathways, and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Vitamin B12 - Wikipedia [en.wikipedia.org]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. Effectiveness of vitamin B12 on diabetic neuropathy: systematic review of clinical controlled trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A prospective, open label, 24-week trial of this compound in the treatment of diabetic polyneuropathy [scirp.org]
- 15. rjn.com.ro [rjn.com.ro]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Efficacy of this compound to Normalise Elevated Homocysteine of Vitamin B12 Deficient Vegetarians: A Double Blind Placebo Control Study [foodandnutritionjournal.org]
- 19. Efficacy of this compound on lowering total homocysteine plasma concentrations in haemodialysis patients receiving high-dose folic acid supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. futurekind.com [futurekind.com]
- 21. Measuring vitamin B-12 bioavailability with [13C]-cyanocobalamin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
cross-validation of different analytical methods for methylcobalamin detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the detection and quantification of methylcobalamin (B1676134), a vital coenzyme form of vitamin B12. The selection of an appropriate analytical technique is critical for accurate quantification in pharmaceutical formulations, biological samples, and food products. This document outlines the performance of UV-Visible (UV-Vis) Spectrophotometry, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), supported by experimental data to aid in methodological decisions.
Performance Comparison of Analytical Methods
The following table summarizes the key performance characteristics of the most prevalent analytical methods for this compound quantification, based on validated studies.
| Parameter | UV-Visible Spectrophotometry | RP-HPLC | LC-MS/MS |
| Linearity Range | 1.5 - 60 µg/mL[1] | 2 - 160 µg/mL[2] | 0.05 - 20 ng/mL[3] |
| Limit of Detection (LOD) | 0.05 - 0.14 µg/mL[1][4] | 1.33 - 5 µg/mL | 9.78 ng/mL |
| Limit of Quantification (LOQ) | 0.15 - 0.484 µg/mL | 4.05 - 15 µg/mL | Not explicitly stated |
| Accuracy (% Recovery) | 99.05 - 100.50% | 98.62 - 100.01% | Not explicitly stated |
| Precision (%RSD) | < 2% | < 2% | ≤ 15% |
| Wavelength/Detection | 264 nm, 351 nm, 353 nm, 522 nm | 210 nm, 220 nm, 376 nm | Mass Spectrometry |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established and validated methods reported in the scientific literature.
UV-Visible Spectrophotometry
This method is often employed for its simplicity and cost-effectiveness in quantifying this compound in pharmaceutical dosage forms.
Instrumentation:
-
A double beam UV-Visible spectrophotometer with 1 cm matched quartz cells.
Procedure:
-
Solvent Preparation: Use distilled water or methanol (B129727) as the solvent.
-
Standard Solution Preparation: Accurately weigh and dissolve a standard amount of this compound in the chosen solvent to prepare a stock solution (e.g., 100 µg/mL). From the stock solution, prepare a series of dilutions to establish a calibration curve (e.g., 1.5 - 9.0 µg/mL).
-
Sample Preparation: For tablet dosage forms, weigh and powder a sufficient number of tablets. Dissolve an amount of powder equivalent to a specific dose of this compound in the solvent, sonicate to ensure complete dissolution, and filter. Dilute the filtrate to a concentration within the calibration range. For injections, directly dilute the formulation with the solvent.
-
Measurement: Record the absorbance of the standard and sample solutions at the wavelength of maximum absorbance (λmax), which is typically around 351-353 nm.
-
Quantification: Determine the concentration of this compound in the sample by comparing its absorbance with the standard calibration curve.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC offers greater specificity and is suitable for the simultaneous determination of this compound with other active ingredients.
Instrumentation:
-
HPLC system equipped with a UV or Diode Array Detector (DAD).
-
C18 column (e.g., 250mm x 4.6mm, 5µm particle size).
Procedure:
-
Mobile Phase Preparation: A common mobile phase consists of a mixture of a buffer (e.g., 0.01M potassium dihydrogen phosphate) and an organic solvent like methanol or acetonitrile (B52724) in a specific ratio (e.g., 60:40 v/v). The pH of the buffer is often adjusted (e.g., to 3.5 or 3.8).
-
Standard Solution Preparation: Prepare a stock solution of this compound in the mobile phase. Prepare working standards by diluting the stock solution to concentrations spanning the expected sample concentration.
-
Sample Preparation: Extract this compound from the sample matrix using the mobile phase. This may involve dissolution, sonication, and filtration to remove excipients.
-
Chromatographic Conditions:
-
Flow Rate: Typically 0.6 - 1.0 mL/min.
-
Detection Wavelength: Set the detector to a wavelength where this compound shows significant absorbance, such as 210 nm or 220 nm.
-
Injection Volume: Typically 20 µL.
-
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms. The retention time for this compound will vary depending on the specific method but is typically between 4 and 8 minutes.
-
Quantification: Calculate the concentration of this compound in the sample by comparing the peak area with that of the standards.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for the analysis of this compound in complex biological matrices at very low concentrations.
Instrumentation:
-
A liquid chromatography system coupled to a tandem mass spectrometer.
Procedure:
-
Sample Preparation: Due to the complexity of biological samples, a more rigorous sample preparation is required. This often involves protein precipitation (e.g., with methanol) followed by solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. Given that this compound is light-labile, all procedures should be performed under red light or in amber tubes to prevent degradation.
-
Chromatographic Separation: A C18 column is typically used with a gradient elution program involving a mobile phase of an aqueous buffer (e.g., with formic acid) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometric Detection: The mass spectrometer is operated in positive electrospray ionization (ESI) mode. The quantification is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and an internal standard.
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. The concentration of this compound in the samples is then determined from this curve.
Visualizing the Methodologies
The following diagrams illustrate the workflows of the described analytical methods and a logical comparison of their key attributes.
Caption: Workflow for this compound Analysis by UV-Vis Spectrophotometry.
Caption: Workflow for this compound Analysis by RP-HPLC.
Caption: Workflow for this compound Analysis by LC-MS/MS.
Caption: Logical Comparison of Analytical Methods.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. Stability indicating RP-HPLC method for this compound determination in different dosage forms: Application to photodegradation kinetics and pH rate profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A sensitive bioanalytical assay for this compound, an endogenous and light-labile substance, in human plasma by liquid chromatography with tandem mass spectrometry and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Tale of Two Cobalamins: Adenosylcobalamin and Methylcobalamin in Metabolism
A deep dive into the distinct metabolic roles of adenosylcobalamin and methylcobalamin (B1676134), offering a comparative analysis for researchers, scientists, and drug development professionals.
Vitamin B12, or cobalamin, is a vital micronutrient essential for human health, acting as a cofactor for crucial enzymatic reactions. While often referred to as a single entity, vitamin B12 exists in several forms, with adenosylcobalamin and this compound being the two active coenzyme forms in the human body. These two molecules, though structurally similar, play remarkably distinct and non-interchangeable roles in separate cellular compartments, governing unique metabolic pathways critical for cellular function. This guide provides a comprehensive comparison of adenosylcobalamin and this compound, supported by experimental data, to elucidate their specific functions and therapeutic implications.
Distinct Metabolic Fates: Mitochondria vs. Cytosol
The fundamental difference between adenosylcobalamin and this compound lies in their subcellular localization and the specific enzymes they serve as cofactors for. Adenosylcobalamin is predominantly found in the mitochondria, the powerhouses of the cell, while this compound exerts its function in the cytosol.[1][2] This compartmentalization dictates their involvement in entirely different metabolic pathways.
Adenosylcobalamin (AdoCbl): The Mitochondrial Workhorse
Adenosylcobalamin is an essential cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM).[3][4] This enzyme plays a critical role in the catabolism of odd-chain fatty acids and certain amino acids (valine, isoleucine, methionine, and threonine).[5] The MCM enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA.[3][5] Succinyl-CoA is a key intermediate in the tricarboxylic acid (TCA) cycle, a central pathway for cellular energy production.[2]
A deficiency in adenosylcobalamin leads to the inactivation of methylmalonyl-CoA mutase, resulting in the accumulation of methylmalonyl-CoA and its hydrolysis product, methylmalonic acid (MMA).[1] Elevated levels of MMA in the blood and urine are a hallmark indicator of adenosylcobalamin deficiency and can lead to a condition known as methylmalonic acidemia.[1]
This compound (MeCbl): The Cytosolic Methyl Donor
In the cytosol, this compound serves as the indispensable cofactor for the enzyme methionine synthase (MS).[6][7] Methionine synthase is a key player in the one-carbon metabolism pathway, where it catalyzes the remethylation of homocysteine to methionine.[6][8] This reaction is vital for the synthesis of S-adenosylmethionine (SAMe), the universal methyl donor for numerous methylation reactions, including DNA, RNA, and protein methylation, which are crucial for gene expression and cellular regulation.[9] The reaction also regenerates tetrahydrofolate, which is essential for nucleotide synthesis.[6]
A lack of this compound results in the functional inactivation of methionine synthase, leading to the accumulation of homocysteine, a condition known as hyperhomocysteinemia.[10] Elevated homocysteine levels are an established risk factor for cardiovascular diseases.[10]
Comparative Efficacy and Bioavailability
While both adenosylcobalamin and this compound are crucial, their therapeutic applications can be targeted based on the specific metabolic defect. All forms of supplemental B12 are ultimately converted intracellularly to a core cobalamin molecule, which is then transformed into either adenosylcobalamin in the mitochondria or this compound in the cytosol.[9][11][12] However, the bioavailability and retention of different forms may vary. Some research suggests that this compound may be retained in the body better than cyanocobalamin, a synthetic form of B12.[3] One study indicated that adenosylcobalamin might be more efficiently delivered to cells due to its preferential binding to transcobalamin II, the primary transport protein for cellular uptake of B12.[11]
Direct comparative clinical trials evaluating the efficacy of adenosylcobalamin versus this compound on their respective metabolic markers (MMA and homocysteine) are limited. However, the distinct metabolic pathways they regulate provide a strong rationale for targeted supplementation in specific deficiency states. For instance, individuals with elevated MMA would theoretically benefit more from adenosylcobalamin, while those with high homocysteine levels would be better served by this compound supplementation.
Data Presentation
However, we can present available kinetic data for the human enzymes that utilize these cofactors.
| Enzyme | Cofactor | Substrate | Km | Vmax | Cellular Location |
| Methylmalonyl-CoA Mutase (wild-type) | Adenosylcobalamin | L-Methylmalonyl-CoA | 1.5 mmol/L[5] | 12-14 µmol/min/mg[5] | Mitochondria |
| Methionine Synthase | This compound | Homocysteine | 9.3 ± 3.1 µM[13] | - | Cytosol |
| 5-Methyltetrahydrofolate | 18 ± 4.1 µM[13] |
Experimental Protocols
Measurement of Serum Methylmalonic Acid (MMA) and Total Homocysteine (tHcy)
A common and robust method for the simultaneous quantification of MMA and total homocysteine in serum or plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[3][13][14][15]
Principle: This method involves the detection and quantification of MMA and homocysteine based on their mass-to-charge ratio after chromatographic separation.
Sample Preparation (General Protocol): [13][14]
-
Reduction of Homocysteine: Plasma or serum samples are treated with a reducing agent, such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to reduce the disulfide bonds of oxidized homocysteine and protein-bound homocysteine to its free form.[13][14]
-
Protein Precipitation: Proteins in the sample are precipitated by adding a solvent like methanol (B129727) or acetonitrile.
-
Centrifugation: The sample is centrifuged to pellet the precipitated proteins.
-
Supernatant Collection: The supernatant containing the analytes (MMA and homocysteine) is collected for analysis.
-
Internal Standards: Stable isotope-labeled internal standards (e.g., d3-MMA and d4-homocysteine) are added to the samples before preparation to ensure accurate quantification by correcting for matrix effects and variations in instrument response.[13][14]
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. A reversed-phase C18 column is typically used to separate MMA and homocysteine from other components in the sample matrix. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., methanol or acetonitrile) is commonly employed.
-
Mass Spectrometric Detection: The eluent from the LC column is introduced into the mass spectrometer. The analytes are ionized (e.g., by electrospray ionization) and detected in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for MMA, homocysteine, and their internal standards are monitored for quantification.
Quantification of Intracellular Cobalamins
The determination of intracellular concentrations of adenosylcobalamin and this compound can be achieved using High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[5][16][17][18]
Principle: This method involves extracting the cobalamins from cells, separating the different forms using HPLC, and quantifying them based on their retention times and detector response compared to known standards.
Extraction and Analysis Protocol (General): [16][17]
-
Cell Lysis: Cultured cells are harvested and lysed to release intracellular contents. This is often done in a buffer solution under conditions that minimize the degradation of the light-sensitive cobalamins (e.g., in the dark or under red light).
-
Extraction: The cobalamins are extracted from the cell lysate, often using a solid-phase extraction (SPE) column to purify and concentrate the analytes.
-
HPLC Separation: The extracted cobalamins are separated on a reversed-phase C18 column. A gradient elution with a mobile phase containing a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., methanol or acetonitrile) is used to resolve the different cobalamin forms.
-
Detection and Quantification: The separated cobalamins are detected by a UV-Vis detector (typically at 350-360 nm or 520-530 nm) or a mass spectrometer. Quantification is performed by comparing the peak areas of the analytes to a calibration curve generated with known concentrations of adenosylcobalamin and this compound standards.
Signaling Pathways and Experimental Workflows
Caption: Adenosylcobalamin's role in the mitochondrial matrix.
Caption: this compound's function in the cytosolic folate cycle.
Caption: Workflow for a comparative clinical trial.
Conclusion
Adenosylcobalamin and this compound, the two active coenzyme forms of vitamin B12, have distinct and essential roles in human metabolism, defined by their localization and the specific enzymes they activate. Adenosylcobalamin is crucial for mitochondrial energy metabolism, while this compound is vital for cytosolic methylation reactions and folate metabolism. Understanding these separate functions is paramount for the targeted nutritional and therapeutic management of vitamin B12 deficiency and related metabolic disorders. Further direct comparative clinical trials are warranted to fully elucidate the relative efficacy of these two forms in correcting specific metabolic imbalances and improving clinical outcomes. This knowledge will empower researchers, clinicians, and drug development professionals to devise more precise and effective strategies for utilizing these vital micronutrients.
References
- 1. futurekind.com [futurekind.com]
- 2. Efficacy of different routes of vitamin B12 supplementation for the treatment of patients with vitamin B12 deficiency: A systematic review and network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous estimation of total homocysteine and methylmalonic-acid using LC-MS/MS: Clinical application in adult and pediatric - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methylmalonyl-CoA mutase - Wikipedia [en.wikipedia.org]
- 5. noveltyjournals.com [noveltyjournals.com]
- 6. Human B12-dependent enzymes: Methionine synthase and Methylmalonyl-CoA mutase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methionine synthase - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Expression and kinetic characterization of methylmalonyl-CoA mutase from patients with the mut- phenotype: evidence for naturally occurring interallelic complementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Methylmalonic Acid and Homocysteine as Indicators of Vitamin B12 Deficiency in Patients with Gastric Cancer after Gastrectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative Bioavailability and Utilization of Particular Forms of B12 Supplements With Potential to Mitigate B12-related Genetic Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. argalys.com [argalys.com]
- 13. researchgate.net [researchgate.net]
- 14. Method for the Simultaneous Analysis of Methionine Pathway Metabolites and Methylmalonic Acid [restek.com]
- 15. Simple, Fast, and Simultaneous Detection of Plasma Total Homocysteine, Methylmalonic Acid, Methionine, and 2-Methylcitric Acid Using Liquid Chromatography and Mass Spectrometry (LC/MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. A simple and rapid RP-HPLC method for the assessment of cobalamin (vitamin B12) in tilapia and snoek fishes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Clinical Comparison of Methylcobalamin and Cyanocobalamin for Neuropathy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methylcobalamin (B1676134) and cyanocobalamin (B1173554), two common forms of vitamin B12, in the context of treating neuropathy. While both are used to address vitamin B12 deficiency, a common contributor to neuropathic symptoms, their therapeutic profiles in head-to-head clinical studies present nuances. This document synthesizes available clinical data, details experimental methodologies, and visualizes relevant biological pathways to inform research and development in this area.
Executive Summary
Direct head-to-head clinical trials comparing this compound and cyanocobalamin specifically for the treatment of neuropathy are limited. However, a systematic review of clinical controlled trials for diabetic neuropathy identified one study suggesting that this compound provided better outcomes in terms of autonomic and somatosensory symptoms, as well as electrophysiological results, when compared to "conventional vitamin B12," which is generally understood to be cyanocobalamin[1].
Evidence for this compound, often studied as a standalone therapy, suggests efficacy in improving some neuropathic symptoms and nerve function. Cyanocobalamin is widely used for correcting vitamin B12 deficiency, which can, in turn, alleviate neuropathy, but clinical studies focusing on its direct comparative efficacy for neuropathy are less prevalent.
Quantitative Data Summary
The following tables summarize quantitative data from separate clinical studies on this compound. It is crucial to note that these results are not from a single, direct head-to-head comparison with cyanocobalamin.
Table 1: Efficacy of this compound in Neuropathy from Various Clinical Trials
| Study / Cohort | Intervention | Duration | Outcome Measure | Result |
| Yaqub BA, et al. 1992 (Diabetic Neuropathy) | This compound | 4 months | Somatic & Autonomic Symptoms | Statistical improvement in the active group[2] |
| Yaqub BA, et al. 1992 (Diabetic Neuropathy) | This compound | 4 months | Motor & Sensory Nerve Conduction | No statistical improvement[2] |
| Kuwabara S, et al. 1999 (Uremic/Diabetic Neuropathy in Hemodialysis Patients) | Intravenous this compound (500 µg, 3x/week) | 6 months | Ulnar Motor Nerve Conduction Velocity | Significant improvement[3] |
| Kuwabara S, et al. 1999 (Uremic/Diabetic Neuropathy in Hemodialysis Patients) | Intravenous this compound (500 µg, 3x/week) | 6 months | Median Sensory Nerve Conduction Velocity | Significant improvement[3] |
| Purwata TE, et al. 2021 (Painful Diabetic Neuropathy) | Intravenous this compound (500 µg, on alternating days) + Amitriptyline (B1667244) | 9 days | Numeric Pain Rating Scale (NPRS) Reduction | 62.6% reduction from baseline (p < 0.001 vs. control)[4] |
Experimental Protocols
Detailed methodologies from key studies are provided below to allow for critical evaluation and replication.
Study Protocol: Yaqub BA, et al. (1992) - this compound in Diabetic Neuropathy
-
Study Design: A double-blind, placebo-controlled study.
-
Participants: Patients with diabetic neuropathy.
-
Intervention: The active group received this compound. The dosage and route of administration are not specified in the abstract.
-
Outcome Measures:
-
Primary: Clinical evaluation of somatic and autonomic symptoms.
-
Secondary: Motor and sensory nerve conduction studies.
-
-
Duration: 4 months.[2]
Study Protocol: Kuwabara S, et al. (1999) - Intravenous this compound for Neuropathy in Hemodialysis Patients
-
Study Design: A comparative study.
-
Participants: Nine patients on maintenance hemodialysis with uremic or uremic-diabetic polyneuropathy.
-
Intervention: Intravenous injection of 500 µg of this compound three times a week.
-
Outcome Measures:
-
Primary: Neuropathic pain grading.
-
Secondary: Nerve conduction studies (ulnar motor and median sensory nerves).
-
-
Duration: 6 months.[3]
Study Protocol: Purwata TE, et al. (2021) - Intravenous this compound for Painful Diabetic Neuropathy
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Participants: 42 patients with painful diabetic neuropathy.
-
Intervention: The treatment group received 500 µg of intravenous this compound on alternating days in addition to daily oral amitriptyline (12.5 mg). The control group received a saline injection with amitriptyline.
-
Outcome Measures:
-
Primary: Pain intensity assessed by the Numeric Pain Rating Scale (NPRS).
-
Secondary: Douleur Neuropathique 4 (DN4) questionnaire.
-
-
Duration: 9 consecutive days.[4]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathways of cyanocobalamin and this compound and a general workflow for a comparative clinical trial.
References
The Synergistic Potential of Methylcobalamin in Neurotrophic Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methylcobalamin (B1676134), the active form of vitamin B12, is a well-established neurotrophic agent, playing a crucial role in the maintenance and regeneration of the nervous system.[1][2] While its individual efficacy is recognized, emerging evidence highlights its synergistic effects when combined with other neurotrophic agents, offering promising avenues for the treatment of peripheral neuropathies and other neurological disorders.[1][3][4] This guide provides a comprehensive comparison of this compound's performance in combination with other neurotrophic agents, supported by experimental data, detailed methodologies, and visual representations of the underlying molecular pathways.
I. Comparative Efficacy of this compound Combinations
The therapeutic potential of this compound is significantly enhanced when administered in conjunction with other neurotrophic compounds. Clinical and preclinical studies have demonstrated improved outcomes in nerve regeneration, pain management, and functional recovery. This section summarizes the quantitative data from key studies, offering a clear comparison of various combination therapies.
A. This compound and Pregabalin (B1679071)
The combination of this compound and pregabalin has shown significant promise in the management of neuropathic pain, particularly in patients with diabetic neuropathy.[5][6][7] Pregabalin, an alpha-2-delta ligand, reduces pain by modulating calcium channel activity in nerve cells, while this compound contributes to nerve repair and regeneration.[8]
| Study | Agent(s) | Experimental Model/Patient Population | Key Outcomes | Reference |
| Prabhoo R, et al. (2012) | Fixed-dose combination of this compound (750 µg) and Pregabalin (75 mg) | 1327 patients with painful neuropathy | 73.99% reduction in pain on a visual analogue scale (VAS) at 4 weeks. 88.11% of patients reported "good to excellent" efficacy. | [5][7] |
| Dongre YU & Swami OC. (2013) | Fixed-dose combination of sustained-release Pregabalin (75/150 mg) and immediate-release this compound (1500 mcg) | Patients with neuropathic pain | 72.3% overall reduction in mean VAS score over 14 days. Significant improvement in both positive and negative symptoms of peripheral neuropathy. | [6][7] |
| Anonymous Study (2023) | Pregabalin (75 mg) + this compound (750 µg) vs. Pregabalin (75 mg) monotherapy | 32 adult patients with neuropathic pain | Combination therapy provided more pain relief and improved sleep interference compared to pregabalin monotherapy. | [7] |
B. This compound and Nerve Growth Factor (NGF)
Nerve Growth Factor (NGF) is a potent neurotrophic factor that promotes the growth and survival of neurons. When combined with this compound, it exhibits a synergistic effect on nerve regeneration and functional recovery after peripheral nerve injury.[9][10]
| Study | Agent(s) | Experimental Model/Patient Population | Key Outcomes | Reference |
| Huang C, et al. (2016) | Mecobalamin + Nerve Growth Factor vs. Mecobalamin alone vs. NGF alone | 150 patients with peripheral nerve injury | The combination therapy was significantly more effective in sensory and motor recovery compared to single-drug treatments (P < 0.05). | [9] |
| Anonymous Study (2019) | Mouse NGF + this compound vs. This compound alone | 46 patients with lumbar disc herniation with foot drop post-surgery | Combination group showed significantly higher effective rates of sensory improvement (90.48% vs 52.00% at 12 weeks) and muscular strength improvement (76.19% vs 44.00% at 12 weeks). | [10] |
C. This compound and Alpha-Lipoic Acid (ALA)
Alpha-lipoic acid is a potent antioxidant that can mitigate oxidative stress-induced nerve damage, a key pathological feature of diabetic neuropathy.[11] The combination of this compound and ALA targets both the metabolic and structural aspects of nerve damage.
| Study | Agent(s) | Experimental Model/Patient Population | Key Outcomes | Reference |
| Jian-bo D, et al. (2014) | Lipoic acid (300-600 mg i.v.) + this compound (500-1000 mg i.v. or i.m.) vs. This compound alone | Meta-analysis of 17 studies on diabetic peripheral neuropathy | Combination therapy was significantly superior to monotherapy in improving nerve conduction velocity (NCV). | |
| Vasudevan D, et al. (2014) | Pregabalin (75 mg) + this compound (750 µg) + ALA (100 mg) vs. Pregabalin (75 mg) alone | 30 patients with type 2 diabetes and peripheral neuropathy | Combination therapy showed a better response rate for pain reduction (78.57% vs. 66.67% at 12 weeks) and significant improvement in left common peroneal nerve conduction velocity. | [12] |
| Liu F, et al. (2016) | This compound vs. Alpha-Lipoic Acid | 40 patients with diabetic peripheral neuropathy | ALA was more effective in reducing burning pain, while this compound was slightly better at reducing numbness and paresthesia. | [11] |
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the experimental protocols for key studies cited in this guide.
A. Clinical Trial of this compound and Pregabalin for Neuropathic Pain
-
Study Design: A multicenter, prospective, open-labeled, single-arm, observational, 14-day study.
-
Patient Population: Adult patients diagnosed with neuropathic pain.
-
Intervention: Patients received a fixed-dose combination of either 75 mg or 150 mg of sustained-release pregabalin combined with 1500 mcg of immediate-release this compound, based on clinical requirements.
-
Outcome Measures:
-
Primary: Pain intensity was measured using a ten-point visual analog scale (VAS), where 0 represented "no pain" and 10 represented the "worst pain ever."
-
Secondary: Assessment of other positive and negative symptoms associated with neuropathy, including hyperesthesia, paresthesia, numbness/tingling, burning sensation, muscle weakness, sleep disturbances, and impairment of movement.
-
-
Safety Assessment: The safety of the drug was evaluated throughout the study duration.
-
Statistical Analysis: Appropriate statistical methods were used to analyze the data.[6]
B. Clinical Study of Mecobalamin and Nerve Growth Factor for Peripheral Nerve Injury
-
Study Design: A randomized controlled trial.
-
Patient Population: 150 patients with peripheral nerve injury were randomly divided into three groups (n=50 each).
-
Interventions:
-
Group A (Mecobalamin alone): 0.5 mg intravenous injection of Mecobalamin once daily for 10 days, followed by 0.5 mg oral Mecobalamin three times a day for 3 to 6 weeks.
-
Group B (NGF alone): 30 micrograms intramuscular injection of nerve growth factor once a day for 3 to 6 weeks.
-
Group C (Combination): 0.5 mg intravenous injection of Mecobalamin once a day combined with 30 mg intramuscular injection of nerve growth factor once a day for 3 to 6 weeks.
-
-
Outcome Measures: Sensory and motor function recovery was evaluated using the British Medical Research Institute of Neurotrauma Society's rating scale.
-
Statistical Analysis: Approximate chi-square test was used for comparison between the three groups, with P < 0.05 considered statistically significant.[9]
C. Preclinical Study of this compound in a Rat Sciatic Nerve Injury Model
-
Animal Model: A rat sciatic nerve injury model was established.
-
Intervention: Continuous administration of high doses of this compound.
-
Outcome Measures:
-
Functional Recovery: Assessed through behavioral tests.
-
Nerve Regeneration: Evaluated by histological analysis.
-
Molecular Analysis: Measurement of Erk1/2 and Akt activities to understand the underlying mechanism.
-
-
Mechanism of Action Studied: The study investigated the role of the methylation cycle in mediating the effects of this compound.
III. Signaling Pathways and Synergistic Mechanisms
The synergistic effects of this compound with other neurotrophic agents are rooted in their complementary and interactive roles in various signaling pathways crucial for nerve health and regeneration.
A. This compound's Core Mechanisms
This compound exerts its neurotrophic effects through several mechanisms:
-
Myelin Sheath Formation: It is essential for the synthesis of myelin, the protective sheath around nerve fibers.[2][8]
-
Axonal Regeneration: It promotes the regeneration of injured nerves.[1]
-
Neurotransmitter Synthesis: It plays a role in the synthesis of neurotransmitters, which are vital for nerve communication.
-
Signaling Pathway Modulation: this compound has been shown to increase the activities of Erk1/2 and Akt, key proteins in signaling pathways that promote cell survival and growth, through the methylation cycle.
B. Synergistic Pathway with Nerve Growth Factor (NGF)
NGF activates two main signaling pathways: the PI3K/Akt pathway, which is crucial for cell survival, and the MAPK/ERK pathway, which is involved in neurite outgrowth and differentiation. This compound's ability to also activate the Akt and Erk1/2 pathways suggests a convergence point for their synergistic actions, leading to enhanced nerve regeneration.
C. Experimental Workflow for Evaluating Synergy
A typical experimental workflow to evaluate the synergistic effects of this compound with other neurotrophic agents in a preclinical setting involves several key steps, from inducing neuropathy in an animal model to assessing functional and molecular outcomes.
IV. Conclusion
The evidence presented in this guide strongly supports the synergistic potential of this compound when combined with other neurotrophic agents like pregabalin, nerve growth factor, and alpha-lipoic acid. These combinations have demonstrated enhanced efficacy in treating peripheral neuropathies by targeting multiple pathological pathways, leading to improved nerve regeneration, better pain management, and greater functional recovery. The detailed experimental protocols and an understanding of the underlying signaling pathways provide a solid foundation for researchers and drug development professionals to design future studies and develop more effective neuro-restorative therapies. Further well-designed clinical trials are warranted to fully elucidate the therapeutic benefits and optimize the clinical application of these promising combination therapies.
References
- 1. This compound as a candidate for chronic peripheral neuropathic pain therapy: review of molecular pharmacology action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Electrospun nanofiber sheets incorporating this compound promote nerve regeneration and functional recovery in a rat sciatic nerve crush injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and Safety of Mecobalamin on Peripheral Neuropathy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound increases Erk1/2 and Akt activities through the methylation cycle and promotes nerve regeneration in a rat sciatic nerve injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Restorative effect and mechanism of mecobalamin on sciatic nerve crush injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Graphery: interactive tutorials for biological network algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound Facilitates Collateral Sprouting of Donor Axons and Innervation of Recipient Muscle in End-to-Side Neurorrhaphy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of methods for the detection of in vitro synergy in multidrug-resistant gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparison of three different in vitro methods of detecting synergy: time-kill, checkerboard, and E test - PMC [pmc.ncbi.nlm.nih.gov]
Assessing Methylcobalamin's Therapeutic Efficacy: A Comparative Guide to Biomarker Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key biomarkers for assessing the therapeutic response to methylcobalamin (B1676134), a biologically active form of vitamin B12. Objective evaluation of these markers is crucial for understanding the efficacy of this compound in clinical and research settings. This document outlines the performance of various biomarkers, compares this compound to alternative cobalamin forms, and provides detailed experimental protocols for their measurement.
Biomarker Performance in Assessing Vitamin B12 Status
The therapeutic response to this compound can be monitored by measuring changes in several key biomarkers. There is no single "gold standard," and a combined approach is often recommended for a comprehensive assessment.[1][2][3] The primary biomarkers include total serum B12, holotranscobalamin (holoTC), methylmalonic acid (MMA), and homocysteine (Hcy).
Table 1: Comparison of Biomarker Performance
| Biomarker | Description | Normal/Sufficient Range | Deficient/Insufficient Range | Sensitivity for B12 Deficiency | Specificity for B12 Deficiency | Area Under the Curve (AUC) |
| Total Serum B12 | Measures the total amount of vitamin B12 in the blood, both active and inactive forms.[3] | 160-950 pg/mL[4] or >250 pmol/L[5] | <200 pg/mL (low)[4] or <148 pmol/L[5] | 38-39% (in population surveys) to >95% (in megaloblastic anemia)[6] | Varies significantly; can be affected by other factors.[6] | 0.969[7] |
| Holotranscobalamin (holoTC) | Measures the biologically active form of vitamin B12 bound to transcobalamin.[8][9] Considered an early marker of B12 deficiency.[9] | 20-125 pmol/L[5] or >70 pmol/L[3] | <25-35 pmol/L[2] | ~87%[10] | Generally higher than total B12. | 0.982[7] |
| Methylmalonic Acid (MMA) | A functional marker that accumulates when vitamin B12 is deficient, as B12 is a cofactor for its metabolism.[1] Considered a sensitive and specific marker of functional B12 deficiency.[1] | 0.07-0.27 µmol/L[1] | >0.26-0.35 µmol/L[5] | ~83-98.4%[8][10] | High, but can be elevated in renal insufficiency.[5] | 0.980[7] |
| Homocysteine (Hcy) | A functional marker that accumulates in B12 deficiency due to its role as a cofactor in homocysteine metabolism.[8] | 5-15 µmol/L[2] | >15 µmol/L[11] | ~64-95.9%[8][10] | Less specific, as it can also be elevated in folate and vitamin B6 deficiencies.[8] | 0.898[7] |
Comparison of this compound with Alternative Cobalamin Forms
This compound is one of several forms of vitamin B12 used in supplementation and therapy. Cyanocobalamin and hydroxocobalamin (B81358) are common alternatives.[12][13][14] this compound is the naturally occurring, active coenzyme form, which may offer advantages in terms of immediate bioavailability and neurological benefits.[13]
Table 2: Comparison of this compound vs. Cyanocobalamin on HoloTC Levels
| Cobalamin Form | Median Holotranscobalamin (holoTC) Level | Notes |
| This compound | 78.5 pg/L[8] | In a study of vegans, this compound supplementation resulted in lower median holoTC levels compared to cyanocobalamin.[8] |
| Cyanocobalamin | 150 pg/L[8] | This synthetic form of B12 is stable and widely used.[14] The study suggests it may be more effective at maintaining holoTC levels.[8] |
This data is from a specific study on a vegan population and may not be generalizable to all populations.[8]
Hydroxocobalamin is another form of vitamin B12 that is often used in injectable forms and is considered to have a longer half-life and better tissue retention than cyanocobalamin.[13] All forms of supplemental B12 are ultimately converted to the active intracellular forms, this compound and adenosylcobalamin.[13]
Experimental Protocols
Accurate and reproducible measurement of biomarkers is essential for validating therapeutic response. Below are summaries of common experimental protocols for the key biomarkers.
Holotranscobalamin (holoTC) Measurement
Method: Enzyme-Linked Immunosorbent Assay (ELISA) / Immunoassay[12][15][16]
Principle: This method utilizes monoclonal antibodies specific to human holotranscobalamin. The assay typically involves capturing holoTC from the sample, followed by detection with a labeled antibody.[16]
Protocol Summary:
-
Sample Preparation: Serum or plasma is collected. Samples may require pre-treatment according to the specific kit instructions.[13][15]
-
Assay Procedure:
-
Standards, controls, and samples are pipetted into microplate wells pre-coated with anti-holoTC antibodies and incubated.[15]
-
The wells are washed to remove unbound substances.
-
A conjugate (e.g., HRP-labeled antibody) is added and incubated.[15]
-
After another wash step, a substrate solution is added, leading to a color change proportional to the amount of bound holoTC.[12]
-
A stop solution is added, and the absorbance is measured using a microplate reader.[12]
-
-
Data Analysis: A standard curve is generated from the standards, and the concentration of holoTC in the samples is determined by interpolation.
Methylmalonic Acid (MMA) Measurement
Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[6][7][17][18]
Principle: This is a highly sensitive and specific method for quantifying MMA. It involves chromatographic separation of MMA from other components in the sample, followed by mass spectrometric detection.[7][17]
Protocol Summary:
-
Sample Preparation:
-
LC-MS/MS Analysis:
-
Data Analysis: The concentration of MMA is calculated based on the ratio of the peak area of MMA to that of the internal standard, and by comparison to a calibration curve.
Homocysteine (Hcy) Measurement
Method: High-Performance Liquid Chromatography (HPLC) or Immunoassay[4][19]
Principle: HPLC methods separate homocysteine from other amino acids, and it is then detected, often by fluorescence or electrochemical detection.[19] Immunoassays are also available for the quantitative determination of total homocysteine.[5]
Protocol Summary (HPLC):
-
Sample Preparation:
-
Plasma is collected, typically in an EDTA tube, and must be processed quickly to prevent artificial increases in homocysteine levels.[2][5]
-
The sample is treated with a reducing agent to convert disulfide-bound homocysteine to its free form.
-
Proteins are precipitated and removed by centrifugation.
-
The supernatant, containing free homocysteine, is derivatized with a fluorescent agent.
-
-
HPLC Analysis:
-
The derivatized sample is injected into an HPLC system.
-
Homocysteine is separated from other components on a column.
-
The fluorescently labeled homocysteine is detected by a fluorescence detector.
-
-
Data Analysis: The concentration of homocysteine is determined by comparing the peak area of the sample to that of known standards.
Visualizations
This compound Metabolic Pathway
Caption: Metabolic pathways requiring active forms of Vitamin B12.
Experimental Workflow for Biomarker Assessment
Caption: Workflow for assessing therapeutic response to this compound.
References
- 1. droracle.ai [droracle.ai]
- 2. Test Guide | Health New Zealand | Te Whatu Ora Waikato Laboratory Website [lab.waikatodhb.health.nz]
- 3. Active B12 (holoTC) | Synnovis [synnovis.co.uk]
- 4. Recommended approaches for the laboratory measurement of homocysteine in the diagnosis and monitoring of patients with hyperhomocysteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 6. lucris.lub.lu.se [lucris.lub.lu.se]
- 7. wwwn.cdc.gov [wwwn.cdc.gov]
- 8. droracle.ai [droracle.ai]
- 9. Efficacy of this compound to Normalise Elevated Homocysteine of Vitamin B12 Deficient Vegetarians: A Double Blind Placebo Control Study [foodandnutritionjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. Lab Test: Homocysteine Level [ebmconsult.com]
- 12. Human Holotranscobalamin (Holo TC) Elisa Kit – AFG Scientific [afgsci.com]
- 13. maxanim.com [maxanim.com]
- 14. Evaluation of a Simple Method for Methylmalonic Acid Analysis in Human Plasma by LC-MS/MS [restek.com]
- 15. ibl-international.com [ibl-international.com]
- 16. bcbsm.com [bcbsm.com]
- 17. An LC-MS/MS method for serum methylmalonic acid suitable for monitoring vitamin B12 status in population surveys - PMC [pmc.ncbi.nlm.nih.gov]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Measurement of homocysteine: a historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Methylcobalamin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the proper disposal of methylcobalamin (B1676134), a synthetic form of vitamin B12. While generally not classified as a hazardous substance, appropriate handling and disposal are essential to maintain a safe laboratory environment and adhere to regulatory standards.
Regulatory Overview
In the United States, pharmaceutical waste disposal is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and, for controlled substances, the Drug Enforcement Administration (DEA).[1][2][3] States may also have their own, sometimes more stringent, regulations.[1] A key EPA regulation, Subpart P of the RCRA, sets specific standards for managing hazardous waste pharmaceuticals in healthcare settings and explicitly prohibits the sewering (flushing down a drain or toilet) of these materials.[2]
Based on available Safety Data Sheets (SDSs), this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS) or OSHA standards. However, one SDS describes it as "slightly hazardous for water," and direct discharge into sewer systems is discouraged.
Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE) to prevent skin and eye contact and to avoid the formation of dust from its solid, crystalline form.
Recommended PPE:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: If handling large quantities of powder or if dust is generated, a NIOSH-approved respirator is recommended.
-
Lab Coat: To prevent contamination of personal clothing.
Disposal Procedures
The appropriate disposal method for this compound depends on the quantity and the specific regulations applicable to your facility.
For small amounts of expired or unused this compound, at-home or laboratory disposal in the trash may be permissible, provided that steps are taken to prevent accidental ingestion or environmental release.
Step-by-Step Procedure for Trash Disposal:
-
Deactivation: Remove the this compound from its original container.
-
Mixing: Mix the substance with an unappealing material such as used coffee grounds, dirt, or cat litter. This makes the mixture less attractive to children or pets and prevents diversion.
-
Containment: Place the mixture in a sealable container, such as a plastic bag or a container with a lid, to prevent leakage.
-
Disposal: Place the sealed container in the regular municipal solid waste.
-
Container Recycling: Recycle the empty original containers after removing or obscuring any labels with personal or proprietary information.
For larger quantities, disposal via a licensed chemical waste handler is the recommended and most compliant method.
Step-by-Step Procedure for Bulk Disposal:
-
Segregation and Storage: Store the waste this compound in a clearly labeled, sealed, and suitable container.
-
Contact a Waste Disposal Vendor: Arrange for pickup and disposal by a licensed hazardous or chemical waste disposal company. These companies can ensure the material is handled in accordance with federal and state regulations.
-
Incineration: The preferred method for destruction is controlled incineration in a facility equipped with a flue gas scrubber.
-
Documentation: Maintain all records of the disposal, including manifests from the waste disposal vendor, to ensure a complete compliance trail.
Important Considerations:
-
Do Not Sewer: Never dispose of this compound by flushing it down the toilet or washing it down the drain. This is to prevent contamination of water supplies.
-
Take-Back Programs: For both small and large quantities, utilizing a pharmaceutical take-back program is one of the safest and most environmentally responsible options. Check with your institution's environmental health and safety (EHS) department or local pharmacies for available programs.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound based on available Safety Data Sheets.
| Parameter | Value | Source(s) |
| Chemical Formula | C63H91CoN13O14P | |
| Molecular Weight | 1344.40 g/mol | |
| Appearance | Dark red, crystalline solid | |
| Acute Oral Toxicity (LD50) | > 5 g/kg (rat and mouse) | |
| Water Hazard Class | 1 (Slightly hazardous for water) |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
This guide provides a comprehensive overview of the procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. Always consult your institution's specific EHS guidelines and local regulations before proceeding with any chemical disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
